5,7-Dichlorokynurenic acid sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
52980-29-7 |
|---|---|
Molecular Formula |
C10H7NNaO3 |
Molecular Weight |
212.16 g/mol |
InChI |
InChI=1S/C10H7NO3.Na/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9;/h1-5H,(H,11,12)(H,13,14); |
InChI Key |
QNFTVCVKTRPWCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O.[Na] |
Origin of Product |
United States |
Foundational & Exploratory
5,7-Dichlorokynurenic Acid Sodium Salt: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of 5,7-Dichlorokynurenic acid (5,7-DCKA) sodium salt, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The primary focus of this document is to elucidate the molecular interactions and downstream functional consequences of 5,7-DCKA's binding to the NMDA receptor complex. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacology. Information presented includes quantitative binding and functional data, descriptions of key experimental methodologies, and visual representations of its mechanism and relevant pathways.
Core Mechanism of Action: Competitive Antagonism at the Glycine Co-agonist Site
5,7-Dichlorokynurenic acid is a derivative of kynurenic acid that acts as a highly selective and potent competitive antagonist at the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor.[1][2][3][4][5] The binding of a co-agonist, typically glycine or D-serine, to this site is a prerequisite for the activation of the NMDA receptor by the neurotransmitter glutamate. By competitively inhibiting the binding of these co-agonists, 5,7-DCKA effectively prevents the ion channel opening, even in the presence of glutamate, thereby blocking the influx of Ca²⁺ and subsequent downstream signaling cascades.[1] This non-competitive antagonism with respect to glutamate is a hallmark of its mechanism.
The interaction of 5,7-DCKA with the glycine binding site has been extensively characterized through various in vitro and in vivo studies, which are detailed in the subsequent sections.
Quantitative Pharmacological Data
The potency and selectivity of 5,7-DCKA have been quantified in several key studies. The following tables summarize the critical quantitative data available for this compound.
| Parameter | Value | Assay | Reference |
| Ki (inhibition constant) | 79 nM | [³H]glycine binding in rat brain membranes | Baron et al., 1990[1] |
| KB (dissociation constant) | 65 nM | Schild analysis of ionic currents in Xenopus oocytes | McNamara et al., 1990[3] |
| Assay | Effect of 5,7-DCKA | Concentration | Reference |
| NMDA-stimulated [³H]TCP binding | Antagonism | 10 µM | Baron et al., 1990[1] |
| NMDA-stimulated cytosolic Ca²⁺ elevation | Inhibition | Micromolar concentrations | Baron et al., 1990[1] |
| NMDA-stimulated cGMP accumulation | Inhibition | Micromolar concentrations | Baron et al., 1990[1] |
| NMDA-stimulated norepinephrine release | Inhibition | Micromolar concentrations | Baron et al., 1990[1] |
| Long-Term Potentiation (LTP) in hippocampus | Inhibition | Not specified | Baron et al., 1990[1] |
| NMDA-induced neuron injury | Reduction | Not specified | McNamara et al., 1990[3] |
| Anticonvulsant effect (in vivo) | Potent anticonvulsant | Intracerebroventricular administration | Baron et al., 1990[1] |
Key Experimental Protocols
While the full, detailed experimental protocols from the original publications are not publicly accessible, this section outlines the general methodologies employed in the characterization of 5,7-DCKA's mechanism of action.
Radioligand Binding Assays
These assays were crucial in determining the binding affinity (Ki) of 5,7-DCKA for the glycine binding site on the NMDA receptor.
-
Objective: To measure the displacement of a radiolabeled ligand (e.g., [³H]glycine) from the NMDA receptor by 5,7-DCKA.
-
General Procedure:
-
Membrane Preparation: Synaptic plasma membranes are prepared from rodent (typically rat) brain tissue (e.g., cortex or hippocampus).
-
Incubation: The brain membranes are incubated with a fixed concentration of the radioligand ([³H]glycine) and varying concentrations of 5,7-DCKA.
-
Separation: Bound and free radioligand are separated, often by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of 5,7-DCKA that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Electrophysiological Recordings in Xenopus Oocytes
This technique was used to functionally characterize the antagonist properties of 5,7-DCKA and to determine its dissociation constant (KB).
-
Objective: To measure the effect of 5,7-DCKA on NMDA receptor-mediated ion currents.
-
General Procedure:
-
Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs and injected with mRNA encoding for NMDA receptor subunits (e.g., from rat brain).
-
Two-Electrode Voltage Clamp: After a period of protein expression, the oocytes are voltage-clamped.
-
Drug Application: NMDA and glycine are applied to the oocyte to elicit an inward current. 5,7-DCKA is then co-applied at various concentrations to measure its inhibitory effect.
-
Data Analysis: The concentration-response curves for glycine in the presence of different concentrations of 5,7-DCKA are analyzed using a Schild plot to determine the KB value, which provides a measure of the antagonist's affinity.
-
In Vivo Anticonvulsant Studies
These studies demonstrated the functional efficacy of 5,7-DCKA in a whole-animal model.
-
Objective: To assess the ability of 5,7-DCKA to protect against seizures induced by NMDA receptor activation.
-
General Procedure:
-
Animal Model: Typically, mice are used.
-
Drug Administration: 5,7-DCKA is administered, often via intracerebroventricular (i.c.v.) injection to bypass the blood-brain barrier.
-
Seizure Induction: A convulsant agent that acts on the NMDA receptor (e.g., NMDA itself) is administered.
-
Observation: The animals are observed for the onset and severity of seizures.
-
Data Analysis: The dose of 5,7-DCKA that protects a certain percentage of animals from seizures (e.g., ED50) is determined.
-
Visualizing the Mechanism of Action and Experimental Workflows
Signaling Pathway of NMDA Receptor Activation and Inhibition by 5,7-DCKA
Experimental Workflow for Radioligand Binding Assay
Logical Relationship of Competitive Antagonism
Conclusion
5,7-Dichlorokynurenic acid sodium salt is a well-characterized, potent, and selective competitive antagonist of the glycine co-agonist site on the NMDA receptor. Its mechanism of action has been thoroughly investigated using a variety of in vitro and in vivo techniques, which have consistently demonstrated its ability to inhibit NMDA receptor function. This detailed understanding of its pharmacology makes 5,7-DCKA a valuable tool for research into the physiological and pathological roles of the NMDA receptor and a reference compound in the development of novel therapeutics targeting this critical neurotransmitter system.
References
- 1. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,7-Dichlorokynurenic acid - Wikipedia [en.wikipedia.org]
- 5. 5,7-Dichlorokynurenic acid | NMDA Receptors | Tocris Bioscience [tocris.com]
Unveiling the Potency of 5,7-Dichlorokynurenic Acid Sodium Salt: A Technical Guide to its NMDA Receptor Antagonist Properties
For Immediate Release
This technical guide provides a comprehensive overview of the antagonist properties of 5,7-Dichlorokynurenic acid (5,7-DCKA) sodium salt at the N-methyl-D-aspartate (NMDA) receptor. Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative data, experimental methodologies, and key signaling pathways associated with this potent and selective antagonist.
Core Mechanism of Action: A Glycine Site Antagonist
5,7-Dichlorokynurenic acid is a potent and selective competitive antagonist at the strychnine-insensitive glycine binding site on the NMDA receptor complex.[1][2] The NMDA receptor, a crucial component of excitatory synaptic transmission in the central nervous system, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[3][4] 5,7-DCKA exerts its inhibitory effect by competing with glycine for its binding site on the GluN1 subunit of the NMDA receptor, thereby preventing the conformational change required for channel opening and subsequent ion influx.[5][6] This action effectively blocks the downstream signaling cascades initiated by NMDA receptor activation.
Quantitative Analysis of Antagonist Properties
The potency and selectivity of 5,7-DCKA have been quantified through various in vitro assays. The following tables summarize key binding affinity and inhibitory concentration data.
| Binding Affinity Data | |
| Parameter | Value |
| Ki vs. [3H]glycine | 79 nM[1][7] |
| Kd of [3H]5,7-DCKA | 69 ± 23 nM |
| Bmax of [3H]5,7-DCKA | 14.5 ± 3.2 pmoles/mg protein |
| In Vitro Efficacy | |
| Assay | Effect of 5,7-DCKA |
| NMDA-stimulated [3H]TCP binding | Antagonized by 10 µM 5,7-DCKA[1] |
| NMDA-stimulated cytosolic Ca2+ elevation | Inhibited at micromolar concentrations[1] |
| NMDA-stimulated cGMP accumulation | Inhibited at micromolar concentrations[1] |
| NMDA-stimulated norepinephrine release | Inhibited at micromolar concentrations[1] |
| Long-Term Potentiation (LTP) in hippocampus | Inhibited[1] |
| In Vivo Efficacy | |
| Model | Effect of 5,7-DCKA |
| Anticonvulsant activity (i.c.v. in mice) | Potent anticonvulsant[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize the NMDA receptor antagonist properties of 5,7-DCKA.
Radioligand Binding Assay for the Glycine Site
This assay quantifies the affinity of 5,7-DCKA for the glycine binding site on the NMDA receptor by measuring the displacement of a radiolabeled ligand, such as [3H]glycine.
Materials:
-
Rat cortical membranes
-
[3H]glycine (radioligand)
-
5,7-Dichlorokynurenic acid (unlabeled competitor)
-
Incubation buffer (e.g., 50 mM Tris-acetate, pH 7.4)
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.
-
Incubation: In test tubes, combine the membrane preparation, [3H]glycine, and varying concentrations of 5,7-DCKA. For total binding, omit the unlabeled competitor. For non-specific binding, include a high concentration of unlabeled glycine.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of 5,7-DCKA (the concentration that inhibits 50% of specific [3H]glycine binding) and subsequently calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Electrophysiological Recording in Xenopus Oocytes
This technique allows for the functional characterization of 5,7-DCKA's effect on NMDA receptor-mediated ion currents.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding NMDA receptor subunits (e.g., GluN1 and GluN2A)
-
Recording solution (e.g., containing NaCl, KCl, CaCl2, HEPES)
-
NMDA and glycine (agonists)
-
5,7-Dichlorokynurenic acid
-
Two-electrode voltage clamp (TEVC) setup
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with cRNA for the NMDA receptor subunits and incubate for 2-4 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Agonist Application: Apply NMDA and glycine to the recording chamber to elicit an inward current through the expressed NMDA receptors.
-
Antagonist Application: Co-apply 5,7-DCKA with the agonists and observe the reduction in the NMDA-induced current.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of 5,7-DCKA. Generate dose-response curves to determine the IC50 of 5,7-DCKA for the inhibition of NMDA receptor currents.
In Vivo Anticonvulsant Activity in Mice
This model assesses the therapeutic potential of 5,7-DCKA in preventing seizures.
Materials:
-
Male mice (e.g., Swiss Webster)
-
NMDA (convulsant agent)
-
5,7-Dichlorokynurenic acid sodium salt
-
Saline solution
-
Intracerebroventricular (i.c.v.) injection apparatus
Procedure:
-
Animal Preparation: Anesthetize the mice and surgically implant a cannula into the lateral ventricle for i.c.v. administration. Allow for a recovery period.
-
Drug Administration: Administer 5,7-DCKA or vehicle (saline) via the i.c.v. cannula.
-
Induction of Seizures: After a predetermined time, administer a convulsive dose of NMDA i.c.v.
-
Observation: Observe the mice for a set period (e.g., 30 minutes) and score the severity of seizures based on a standardized scale (e.g., latency to and duration of tonic-clonic seizures).
-
Data Analysis: Compare the seizure scores and latency to seizures between the 5,7-DCKA-treated and vehicle-treated groups to determine the anticonvulsant efficacy.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the role of 5,7-DCKA, the following diagrams, generated using the DOT language, visualize the NMDA receptor signaling pathway and a typical experimental workflow.
Caption: NMDA Receptor Signaling and 5,7-DCKA Antagonism.
Caption: Workflow for Characterizing 5,7-DCKA.
Conclusion
This compound salt stands out as a highly potent and selective antagonist of the NMDA receptor's glycine binding site. Its ability to effectively block NMDA receptor function in a variety of in vitro and in vivo models underscores its value as a research tool and its potential as a therapeutic agent for neurological disorders characterized by excessive NMDA receptor activation. The detailed experimental protocols and a clear understanding of its mechanism of action provide a solid foundation for further investigation and drug development efforts in this area.
References
- 1. NMDA-induced Seizure Intensity is Enhanced in COX-2 Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
5,7-Dichlorokynurenic Acid Sodium: A Technical Guide to its Discovery, Synthesis, and Preclinical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dichlorokynurenic acid (5,7-DCKA) is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the strychnine-insensitive glycine co-agonist site. Its discovery has been pivotal in the study of NMDA receptor pharmacology and its potential as a therapeutic agent for a range of neurological disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of 5,7-DCKA and its sodium salt. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a quantitative summary of its pharmacological properties. Visual representations of its mechanism of action and experimental workflows are provided to facilitate a deeper understanding of this important research compound.
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a fundamental role in synaptic plasticity, learning, and memory.[1] However, its overactivation is implicated in a variety of neuropathological conditions, including epilepsy, stroke, and neurodegenerative diseases. The NMDA receptor complex is unique in its requirement for the binding of two distinct agonists for activation: glutamate and a co-agonist, typically glycine or D-serine.[2]
The glycine binding site on the NMDA receptor has emerged as a key target for therapeutic intervention. Antagonists at this site can modulate NMDA receptor activity, offering a potentially more subtle and safer approach to reducing excitotoxicity compared to direct channel blockers or glutamate site antagonists. 5,7-Dichlorokynurenic acid (5,7-DCKA) is a highly potent and selective competitive antagonist at this glycine site.[3] This guide details the scientific journey of 5,7-DCKA, from its discovery to its characterization as a valuable tool for neuroscience research.
Discovery and Pharmacological Profile
5,7-DCKA was identified as a derivative of kynurenic acid, an endogenous antagonist of excitatory amino acid receptors. Through systematic structural modifications, 5,7-DCKA was found to exhibit significantly enhanced potency and selectivity for the glycine site of the NMDA receptor.[3]
Mechanism of Action
5,7-DCKA exerts its pharmacological effects by competitively inhibiting the binding of glycine and D-serine to the GluN1 subunit of the NMDA receptor. This antagonism prevents the conformational changes necessary for channel opening, even in the presence of glutamate, thereby reducing the influx of Ca²⁺ and subsequent neuronal excitation.
Caption: Mechanism of action of 5,7-Dichlorokynurenic acid at the NMDA receptor.
Quantitative Pharmacological Data
The potency and selectivity of 5,7-DCKA have been quantified in various in vitro and in vivo studies. A summary of this data is presented below.
| Parameter | Value | Species | Assay | Reference |
| Kᵢ (vs. [³H]glycine) | 79 nM | Rat | Radioligand Binding | [3] |
| IC₅₀ (NMDA-stimulated [³H]TCP binding) | 10 µM | Rat | Radioligand Binding | [3] |
| Anticonvulsant Activity (intracerebroventricular) | Potent | Mouse | In vivo seizure model | [3] |
Synthesis of 5,7-Dichlorokynurenic Acid and its Sodium Salt
Caption: Plausible synthetic workflow for 5,7-Dichlorokynurenic acid and its sodium salt.
General Synthesis Protocol for 5,7-Dichlorokynurenic Acid
The synthesis of 5,7-Dichlorokynurenic acid would likely involve a Gould-Jacobs reaction or a similar quinoline synthesis. The following is a generalized protocol:
-
Condensation: 4,6-Dichloroaniline is reacted with diethyl oxaloacetate. This reaction is typically carried out in a suitable solvent and may be catalyzed by a weak acid.
-
Cyclization: The resulting intermediate is then cyclized to form the quinoline ring system. This is often achieved by heating the reaction mixture to a high temperature.
-
Hydrolysis: The ethyl ester of the quinoline derivative is hydrolyzed to the carboxylic acid using a base, such as sodium hydroxide.
-
Acidification: The reaction mixture is then acidified to precipitate the final product, 5,7-Dichlorokynurenic acid.
-
Purification: The crude product is purified by recrystallization from a suitable solvent.
Preparation of 5,7-Dichlorokynurenic Acid Sodium Salt
The sodium salt of 5,7-DCKA is often preferred for in vitro and in vivo studies due to its increased aqueous solubility.
-
Dissolution: 5,7-Dichlorokynurenic acid is suspended in a suitable solvent, such as water or a water/ethanol mixture.
-
Neutralization: A stoichiometric amount of a sodium base, such as sodium hydroxide or sodium bicarbonate, is added portion-wise with stirring until the solid dissolves and the pH of the solution is neutral.
-
Isolation: The sodium salt can be isolated by lyophilization or by careful evaporation of the solvent.
Key Experimental Protocols
Detailed methodologies for the characterization of 5,7-DCKA are crucial for reproducible research. The following sections provide protocols for key in vitro and in vivo assays.
NMDA Receptor Binding Assay ([³H]glycine Displacement)
This assay determines the binding affinity of 5,7-DCKA to the glycine site of the NMDA receptor.
Materials:
-
Rat brain cortices
-
Buffer A: 50 mM Tris-HCl, pH 7.4
-
[³H]glycine (specific activity ~40-60 Ci/mmol)
-
Non-labeled glycine
-
5,7-Dichlorokynurenic acid
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Homogenize rat brain cortices in ice-cold Buffer A.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh Buffer A and repeat the centrifugation.
-
The final pellet is resuspended in Buffer A to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of various concentrations of 5,7-DCKA.
-
Add 50 µL of [³H]glycine (final concentration ~10 nM).
-
Add 400 µL of the membrane preparation.
-
For non-specific binding, add a high concentration of non-labeled glycine (e.g., 1 mM).
-
Incubate at 4°C for 30 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters under vacuum.
-
Wash the filters three times with ice-cold Buffer A.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of 5,7-DCKA from a concentration-response curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Caption: Experimental workflow for the NMDA receptor binding assay.
Measurement of NMDA-Stimulated Calcium Influx
This assay assesses the functional antagonism of 5,7-DCKA on NMDA receptor activity in cultured neurons.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons)
-
HEPES-buffered saline solution (HBSS)
-
Fura-2 AM (calcium indicator dye)
-
NMDA
-
Glycine
-
This compound salt
-
Fluorescence imaging system
Protocol:
-
Cell Preparation:
-
Plate primary neurons on glass coverslips and culture for 7-14 days.
-
Load the cells with Fura-2 AM (e.g., 5 µM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
-
Calcium Imaging:
-
Mount the coverslip on the stage of a fluorescence imaging system.
-
Perfuse the cells with HBSS.
-
Excite the cells alternately with 340 nm and 380 nm light and record the fluorescence emission at 510 nm.
-
-
Drug Application:
-
Establish a baseline fluorescence ratio (340/380 nm).
-
Pre-incubate the cells with various concentrations of 5,7-DCKA sodium salt for a defined period.
-
Stimulate the cells with a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).
-
Record the change in the fluorescence ratio, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Quantify the peak increase in the 340/380 nm ratio in response to NMDA/glycine stimulation.
-
Determine the inhibitory effect of 5,7-DCKA by comparing the response in the presence and absence of the antagonist.
-
Generate a concentration-response curve to calculate the IC₅₀ of 5,7-DCKA.
-
In Vivo Anticonvulsant Activity Assessment
This protocol evaluates the ability of 5,7-DCKA to protect against seizures induced by NMDA in mice.
Materials:
-
Male Swiss mice (20-25 g)
-
NMDA
-
This compound salt
-
Saline solution
-
Intracerebroventricular (i.c.v.) injection apparatus
Protocol:
-
Animal Preparation:
-
Acclimatize mice to the experimental conditions.
-
Administer 5,7-DCKA sodium salt (or vehicle) via i.c.v. injection at various doses.
-
-
Seizure Induction:
-
After a predetermined time (e.g., 15-30 minutes), administer a convulsant dose of NMDA via i.c.v. injection.
-
-
Observation:
-
Immediately observe the mice for the onset of clonic and tonic seizures for a period of 30 minutes.
-
Record the latency to the first seizure and the duration of seizures.
-
The absence of tonic-clonic seizures is considered protection.
-
-
Data Analysis:
-
Determine the percentage of animals protected from seizures at each dose of 5,7-DCKA.
-
Calculate the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.
-
Conclusion
5,7-Dichlorokynurenic acid and its sodium salt are indispensable tools in the field of neuroscience for probing the function of the NMDA receptor glycine site. This technical guide has provided a comprehensive overview of its discovery, a plausible synthetic pathway, and detailed protocols for its preclinical characterization. The data presented underscores its potency and selectivity as an NMDA receptor antagonist. For researchers in neuropharmacology and drug development, 5,7-DCKA remains a cornerstone for investigating the therapeutic potential of modulating NMDA receptor activity in a wide array of neurological and psychiatric disorders.
References
- 1. Molecular Mechanism of ligand-gating and opening of NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Binding Affinity and Kinetics of 5,7-Dichlorokynurenic Acid (5,7-DCKA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dichlorokynurenic acid (5,7-DCKA) is a potent, selective, and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] A derivative of kynurenic acid, 5,7-DCKA exerts its inhibitory effects by binding to the strychnine-insensitive glycine co-agonist site located on the GluN1 subunit of the NMDA receptor complex.[5][6] The activation of the NMDA receptor is a critical process in excitatory neurotransmission and is fundamental to synaptic plasticity, learning, and memory.[7] This activation uniquely requires the simultaneous binding of glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[6][8]
By competitively blocking the glycine binding site, 5,7-DCKA prevents receptor activation, thereby inhibiting the influx of calcium ions. This mechanism underlies its neuroprotective effects observed in various in vitro models, such as reducing NMDA-induced neurotoxicity in primary rat cortical neurons.[1][9] This technical guide provides a comprehensive overview of the binding affinity and kinetics of 5,7-DCKA, details common experimental protocols used for its characterization, and visualizes its mechanism of action.
Binding Affinity
The binding affinity of 5,7-DCKA for the NMDA receptor's glycine site is well-documented, though reported values vary slightly across studies. The affinity is typically expressed as the inhibition constant (Kᵢ) or the antagonist equilibrium dissociation constant (K₈). These values represent the concentration of 5,7-DCKA required to occupy 50% of the glycine binding sites at equilibrium. Lower values indicate higher binding affinity.
| Parameter | Value (nM) | Method | Radioligand/Agonist | Preparation |
| Kᵢ | 40 | Radioligand Binding Assay | Not Specified | Not Specified |
| Kᵢ | 79 | Radioligand Binding Assay | [³H]glycine | Not Specified |
| K₈ | 65 | Schild Analysis (Electrophysiology) | Glycine/NMDA | Xenopus oocytes with rat mRNA |
Data sourced from multiple references.[2][3][4][5][9]
Binding Kinetics
While the equilibrium binding affinity of 5,7-DCKA is thoroughly characterized, detailed kinetic data, such as the association rate constant (kₒₙ) and the dissociation rate constant (kₒբբ), are not extensively reported in publicly available literature. Such studies, often conducted using techniques like surface plasmon resonance (SPR), would provide deeper insights into the temporal dynamics of the drug-receptor interaction. For competitive antagonists like 5,7-DCKA, the binding is reversible, and the ratio of kₒբբ to kₒₙ defines the equilibrium dissociation constant (Kₔ), which is conceptually similar to the Kᵢ.
Mechanism of Action: Competitive Antagonism
5,7-DCKA functions as a competitive antagonist. It directly competes with the endogenous co-agonists, glycine and D-serine, for binding to the same recognition site on the GluN1 subunit.[1][5] When 5,7-DCKA occupies this site, it does not induce the conformational change necessary for channel opening, even when glutamate is bound to the GluN2 subunit. This inhibitory effect can be surmounted by increasing the concentration of the co-agonist (e.g., glycine or D-serine).[5]
References
- 1. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,7-Dichlorokynurenic acid |DCKA; 5,7-DCK | NMDA receptor glycine site antagonist | Hello Bio [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mechanism of NMDA receptor inhibition and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of activation, inhibition and specificity: crystal structures of the NMDA receptor NR1 ligand-binding core - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Pharmacological Profile of 5,7-Dichlorokynurenic Acid Sodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5,7-Dichlorokynurenic acid (5,7-DCKA) is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It exerts its effects by competitively binding to the strychnine-insensitive glycine co-agonist site on the GluN1 subunit of the NMDA receptor complex.[3] This antagonism prevents the glycine-dependent potentiation required for receptor activation by glutamate, thereby non-competitively inhibiting ion channel opening. Due to its high affinity and selectivity, 5,7-DCKA serves as a critical pharmacological tool for investigating the physiological and pathological roles of NMDA receptor signaling. This document provides a comprehensive overview of its binding characteristics, in vitro and in vivo effects, and the experimental protocols used for its characterization.
Mechanism of Action
The NMDA receptor, a crucial component of excitatory neurotransmission, requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit for activation.[4] 5,7-DCKA is a derivative of kynurenic acid that acts as a competitive antagonist at this glycine binding site.[1][5][6] By occupying this site, 5,7-DCKA prevents the conformational changes necessary for the ion channel to open, even in the presence of saturating concentrations of glutamate. This results in a non-competitive antagonism of NMDA receptor-mediated responses.[3] The effects of 5,7-DCKA can be surmounted by increasing the concentration of glycine or D-serine.[3]
Quantitative Pharmacological Data
The affinity and potency of 5,7-DCKA have been quantified through various assays. The data highlights its high affinity for the glycine binding site.
Table 1: Binding Affinity of 5,7-DCKA
| Parameter | Value (nM) | Radioligand | Preparation | Reference |
| Kᵢ | 79 | [³H]glycine | Rat Brain Membranes | [3] |
| Kᵢ | 40 | Not Specified | Rat Brain Membranes | [1] |
| Kₑ | 65 | N/A (Schild Analysis) | Xenopus Oocytes (expressing rat NMDA receptors) | [5][6] |
| Kₐ | 69 ± 23 | [³H]5,7-DCKA | Rat Brain Synaptosomes | [7][8] |
| Kₐ | 57.5 | [³H]5,7-DCKA | Rat Cerebral Cortex Membranes (High-affinity site) | [9] |
Table 2: Functional Antagonism by 5,7-DCKA
| Assay | Effect | Concentration | System | Reference |
| Neurotoxicity | 55-90% reduction of NMDA-induced injury | 1-10 µM | Primary Rat Cortical Neurons | [1] |
| Electrophysiology | Selective inhibition of glycine-induced currents | 15 µM | Xenopus Oocytes | [1] |
| Channel Blocker Binding | Antagonism of NMDA-stimulated [³H]TCP binding | 10 µM | Rat Brain Membranes | [3] |
| Calcium Influx | Inhibition of NMDA-stimulated Ca²⁺ elevation | Micromolar | Cultured Hippocampal Neurons | [3] |
| Second Messenger | Inhibition of NMDA-stimulated cGMP accumulation | Micromolar | Cerebellar Slices | [3] |
| Neurotransmitter Release | Inhibition of NMDA-stimulated NE release | Micromolar | Hippocampal Slices | [3] |
| Synaptic Plasticity | Inhibition of Long-Term Potentiation (LTP) | Micromolar | Hippocampal Slices | [3] |
In Vitro & In Vivo Pharmacological Effects
In Vitro Profile
5,7-DCKA effectively blocks a range of NMDA receptor-mediated physiological and pathological processes in vitro. It has been shown to:
-
Prevent Excitotoxicity: Protects cultured cortical neurons from NMDA-induced cell death.[1][5]
-
Inhibit Biochemical Responses: Blocks NMDA-stimulated increases in intracellular calcium, cyclic GMP (cGMP) accumulation, and norepinephrine release in various neuronal preparations.[3]
-
Block Synaptic Plasticity: Inhibits the induction of long-term potentiation (LTP), a cellular correlate of learning and memory, in hippocampal slices.[3]
In Vivo Profile
When administered centrally (e.g., intracerebroventricularly), 5,7-DCKA demonstrates a distinct profile of activity in animal models:
-
Anticonvulsant Activity: Provides potent protection against seizures in mice.[3]
-
Anxiolytic-like Effects: Increases social interaction and exploration in the elevated plus maze test, indicative of anxiety-reducing properties.[1]
-
Analgesic Effects: Reverses mechanical hyperalgesia in a rat model of pain.[1]
-
Cardiovascular Modulation: Blocks centrally-mediated increases in heart contractility, blood pressure, and myocardial oxygen demand in rabbits.[1]
It is important to note that like its parent compound, kynurenic acid, 5,7-DCKA has poor penetration of the blood-brain barrier, limiting its systemic utility for central nervous system targets.[10][11]
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of a compound's pharmacological profile. Below are summaries of key experimental protocols used to evaluate 5,7-DCKA.
Radioligand Binding Assay
This assay quantifies the affinity of 5,7-DCKA for the NMDA receptor's glycine binding site by measuring its ability to displace a site-specific radioligand.
-
Objective: To determine the inhibition constant (Kᵢ) or dissociation constant (Kₐ) of 5,7-DCKA.
-
Materials:
-
Procedure:
-
Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand and a range of concentrations of unlabeled 5,7-DCKA.
-
Equilibrium: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters or by centrifugation.[8]
-
Quantification: The radioactivity trapped on the filters (representing the bound ligand) is measured using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and data are fitted using non-linear regression to a one-site or two-site binding model to calculate the IC₅₀, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.[9][12]
-
Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique assesses the functional antagonism of 5,7-DCKA on NMDA receptor ion channel activity.
-
Objective: To determine the antagonist dissociation constant (Kₑ) and the nature of the antagonism (competitive vs. non-competitive).
-
Materials:
-
Procedure:
-
Expression: Oocytes are injected with the NMDA receptor subunit mRNA and incubated for 2-3 days to allow for protein expression on the cell surface.[12]
-
Clamping: An oocyte is voltage-clamped at a holding potential (e.g., -60 mV) using two microelectrodes.[12]
-
Agonist Application: The oocyte is perfused with a solution containing fixed concentrations of NMDA and glycine to evoke an inward current.
-
Antagonist Application: Concentration-response curves for the agonists are generated in the absence and presence of several fixed concentrations of 5,7-DCKA.
-
Data Analysis: The data are analyzed using a Schild plot. A rightward parallel shift in the agonist concentration-response curve with a slope of 1 on the Schild plot indicates competitive antagonism. The x-intercept provides the pA₂ value, from which the Kₑ is calculated.[5]
-
Intracellular Calcium Imaging
This functional assay measures the ability of 5,7-DCKA to block one of the primary downstream effects of NMDA receptor activation: calcium influx.
-
Objective: To determine the IC₅₀ of 5,7-DCKA for inhibiting NMDA-stimulated calcium influx.
-
Materials:
-
Procedure:
-
Cell Culture: Cells are plated on glass coverslips suitable for microscopy.
-
Dye Loading: Cells are incubated with the membrane-permeable form of the calcium indicator dye.
-
Perfusion: The coverslip is placed on a microscope stage and perfused with a recording buffer.
-
Stimulation: Cells are challenged with NMDA (often in a low-magnesium buffer to relieve voltage-dependent block) in the presence of varying concentrations of 5,7-DCKA.
-
Imaging: Changes in intracellular calcium are recorded by measuring the fluorescence intensity of the indicator dye over time.
-
Data Analysis: The peak fluorescence change in response to NMDA is measured for each concentration of 5,7-DCKA. A concentration-response curve for the inhibition is plotted to determine the IC₅₀ value.
-
Conclusion
5,7-Dichlorokynurenic acid sodium salt is a cornerstone tool for neuroscience research. Its high potency and selectivity as a competitive antagonist at the NMDA receptor glycine site allow for the precise dissection of this receptor's function in the central nervous system. The comprehensive quantitative data on its binding and functional activity, combined with established experimental protocols, provide a solid foundation for its use in studies ranging from basic synaptic physiology to the exploration of novel therapeutic strategies for neurological and psychiatric disorders.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 5,7-Dichlorokynurenic acid - Wikipedia [en.wikipedia.org]
- 3. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. [3H]5,7-dichlorokynurenic acid recognizes two binding sites in rat cerebral cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7-Chlorokynurenic acid - Wikipedia [en.wikipedia.org]
- 11. Synthesis, pharmacokinetics and anticonvulsant activity of 7-chlorokynurenic acid prodrugs [iris.unict.it]
- 12. Mechanism of NMDA receptor inhibition and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of 5,7-Dichlorokynurenic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dichlorokynurenic acid (5,7-DCKA) is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the strychnine-insensitive glycine co-agonist site.[1] This technical guide provides a comprehensive overview of the in vitro characterization of 5,7-DCKA, detailing its binding affinity, functional antagonism, and selectivity profile. Detailed experimental protocols for key assays are provided to enable researchers to conduct similar characterizations. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the compound's mechanism of action and the methods used for its evaluation.
Introduction
The NMDA receptor, a subtype of ionotropic glutamate receptors, plays a crucial role in synaptic plasticity, learning, and memory.[2] Dysregulation of NMDA receptor activity is implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic intervention. The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[2] 5,7-Dichlorokynurenic acid is a kynurenic acid derivative that acts as a competitive antagonist at the glycine binding site of the NMDA receptor.[1][3] Its high affinity and selectivity make it a valuable tool for studying the physiological and pathological roles of the NMDA receptor glycine site.[4]
Mechanism of Action
5,7-DCKA exerts its pharmacological effects by competitively binding to the glycine co-agonist site on the GluN1 subunit of the NMDA receptor. This binding prevents the action of endogenous co-agonists like glycine and D-serine, thereby inhibiting the opening of the NMDA receptor ion channel and the subsequent influx of calcium ions.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for 5,7-Dichlorokynurenic acid from various in vitro studies.
Table 1: Binding Affinity of 5,7-Dichlorokynurenic Acid at the NMDA Receptor Glycine Site
| Radioligand | Preparation | Kᵢ (nM) | Reference |
| [³H]glycine | Rat brain membranes | 79 | |
| [³H]glycine | Rat cortical membranes | - | [3] |
| [³H]5,7-DCKA | Rat brain synaptosomes | 69 (KᏧ) | [4][5] |
Table 2: Functional Antagonism of 5,7-Dichlorokynurenic Acid
| Assay | Preparation | Parameter | Value (nM) | Reference |
| Electrophysiology (Schild analysis) | Xenopus oocytes expressing rat brain mRNA | Kₛ | 65 | [3] |
| Inhibition of NMDA-activated currents | Cultured rat cerebrocortical cells | IC₅₀ | - | [6] |
Table 3: Selectivity Profile of 5,7-Dichlorokynurenic Acid
| Receptor/Site | Assay | Preparation | Potency/Selectivity | Reference |
| Kainate Receptor | Inhibition of ionic currents | Xenopus oocytes expressing rat brain mRNA | 509-fold more potent at NMDA receptor glycine site | [3] |
| AMPA Receptor | Displacement of [³H]AMPA | - | Low affinity | |
| N-Me-D-Asp recognition site | Radioligand binding | Rat cortical membranes | IC₅₀ = 169 µM | [7] |
| Quisqualate recognition site | Radioligand binding | Rat cortical membranes | IC₅₀ = 153 µM | [7] |
| Kainate recognition site | Radioligand binding | Rat cortical membranes | IC₅₀ > 1000 µM | [7] |
Experimental Protocols
Radioligand Binding Assay: Competitive Inhibition at the Glycine Site
This protocol describes a competitive radioligand binding assay to determine the affinity of 5,7-DCKA for the glycine binding site of the NMDA receptor using [³H]glycine.
Materials:
-
Rat cortical membranes
-
[³H]glycine (specific activity ~40-60 Ci/mmol)
-
5,7-Dichlorokynurenic acid
-
Glycine (for non-specific binding determination)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare rat cortical membranes by homogenization and centrifugation.
-
In a 96-well plate, add 50 µL of Tris-HCl buffer, 50 µL of varying concentrations of 5,7-DCKA (e.g., 0.1 nM to 100 µM), and 50 µL of [³H]glycine (final concentration ~5-10 nM).
-
For total binding, add 50 µL of buffer instead of 5,7-DCKA.
-
For non-specific binding, add 50 µL of a saturating concentration of unlabeled glycine (e.g., 1 mM).
-
Add 100 µL of the membrane preparation to each well.
-
Incubate at 4°C for 30 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Tris-HCl buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of 5,7-DCKA from the competition curve and calculate the Kᵢ using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for assessing the functional antagonism of 5,7-DCKA on NMDA receptor-mediated currents in cultured neurons.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.2)
-
NMDA
-
Glycine
-
5,7-Dichlorokynurenic acid
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Obtain a whole-cell patch-clamp recording from a cultured neuron.
-
Hold the cell at a membrane potential of -60 mV.
-
Perfuse the cell with the external solution.
-
Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.
-
After establishing a stable baseline response, co-apply varying concentrations of 5,7-DCKA with the NMDA and glycine solution.
-
Record the NMDA receptor-mediated currents in the absence and presence of 5,7-DCKA.
-
Wash out the 5,7-DCKA to ensure reversibility of the antagonism.
-
Analyze the data to determine the IC₅₀ of 5,7-DCKA for the inhibition of the NMDA-evoked current.
Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol describes the use of the fluorescent Ca²⁺ indicator Fura-2 AM to measure the effect of 5,7-DCKA on NMDA-stimulated increases in intracellular calcium.
Materials:
-
Cultured neurons
-
Hanks' Balanced Salt Solution (HBSS)
-
Fura-2 AM
-
Pluronic F-127
-
NMDA
-
Glycine
-
5,7-Dichlorokynurenic acid
-
Fluorescence microscopy system with dual-wavelength excitation (340/380 nm)
Procedure:
-
Load cultured neurons with Fura-2 AM (e.g., 2-5 µM) in HBSS containing Pluronic F-127 for 30-45 minutes at 37°C.
-
Wash the cells with HBSS to remove extracellular dye.
-
Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope.
-
Perfuse the cells with HBSS and record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Stimulate the cells with a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) and record the change in the 340/380 nm fluorescence ratio, which reflects the change in [Ca²⁺]i.
-
After washout and return to baseline, pre-incubate the cells with varying concentrations of 5,7-DCKA for a few minutes.
-
Co-apply the NMDA/glycine solution with 5,7-DCKA and record the fluorescence ratio.
-
Calculate the percentage of inhibition of the NMDA-stimulated calcium response by 5,7-DCKA at different concentrations to determine its IC₅₀.
Mandatory Visualizations
Signaling Pathway
Caption: NMDA Receptor Signaling Pathway and the Antagonistic Action of 5,7-DCKA.
Experimental Workflow
Caption: Workflow for the In Vitro Characterization of 5,7-Dichlorokynurenic Acid.
References
- 1. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Differential effects of five glycine site antagonists on NMDA receptor desensitisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
5,7-Dichlorokynurenic Acid Sodium Salt: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dichlorokynurenic acid (5,7-DCKA) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the strychnine-insensitive glycine co-agonist binding site.[1][2][3] Its high affinity and specificity have established it as an invaluable tool in neuroscience research for elucidating the physiological and pathological roles of the NMDA receptor signaling pathway. This technical guide provides an in-depth overview of 5,7-DCKA, including its mechanism of action, key quantitative data, detailed experimental protocols, and its application in the study of neurological and psychiatric disorders.
Introduction
The NMDA receptor, a subtype of ionotropic glutamate receptors, plays a crucial role in synaptic plasticity, learning, and memory.[4][5] Its overactivation, however, is implicated in a variety of neuropathological conditions, including epilepsy, stroke, and neurodegenerative diseases.[6] The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[7] 5,7-DCKA selectively blocks the glycine binding site, thereby non-competitively inhibiting NMDA receptor function.[1] This mode of action offers a nuanced approach to modulating NMDA receptor activity, making 5,7-DCKA a critical compound for investigating the therapeutic potential of NMDA receptor antagonists.
Mechanism of Action
5,7-DCKA exerts its effects by binding to the glycine modulatory site on the GluN1 subunit of the NMDA receptor.[8] This binding prevents the necessary co-agonist from associating with the receptor, which in turn allosterically inhibits the conformational changes required for ion channel opening, even in the presence of glutamate.[9] This results in a reduction of calcium (Ca2+) influx into the neuron, mitigating the downstream effects of NMDA receptor activation.[1]
Figure 1: Mechanism of 5,7-DCKA Action at the NMDA Receptor.
Quantitative Data
The following tables summarize key quantitative data for 5,7-DCKA, providing a reference for experimental design.
Table 1: Binding Affinity
| Parameter | Value | Species | Preparation | Radioligand | Reference |
| Ki | 79 nM | Rat | Brain Membranes | [3H]glycine | [1] |
| KB | 65 nM | Rat | Oocytes with brain mRNA | - | [3] |
| Kd | 57.5 nM | Rat | Cerebral Cortex Membranes | [3H]5,7-DCKA | [10] |
| Kd | 69 ± 23 nM | Rat | Brain Synaptosomes | [3H]5,7-DCKA | [11] |
| Bmax | 6.9 pmol/mg protein | Rat | Cerebral Cortex Membranes | [3H]5,7-DCKA | [10] |
| Bmax | 14.5 ± 3.2 pmol/mg protein | Rat | Brain Synaptosomes | [3H]5,7-DCKA | [11] |
Table 2: In Vitro Efficacy
| Assay | Effect | Concentration | Preparation | Reference |
| NMDA-stimulated [3H]TCP binding | Antagonism | 10 µM | Rat Brain Membranes | [1] |
| NMDA-stimulated cytosolic Ca2+ elevation | Inhibition | Micromolar concentrations | Cultured Hippocampal Neurons | [1] |
| NMDA-stimulated cGMP accumulation | Inhibition | Micromolar concentrations | Cerebellar Slices | [1] |
| NMDA-stimulated norepinephrine release | Inhibition | Micromolar concentrations | Hippocampal Slices | [1] |
| Long-Term Potentiation (LTP) | Inhibition | Micromolar concentrations | Hippocampal Slices | [1] |
| NMDA-activated currents (IC50 ratio peak/plateau) | 3.42 | - | Cultured Cerebrocortical Cells | [12] |
Table 3: In Vivo Efficacy
| Model | Effect | Doses | Species | Administration | Reference |
| Anticonvulsant | Potent anticonvulsant activity | - | Mice | Intracerebroventricular | [1] |
| Anxiolytic-like behavior | Increased social interaction and open arm exploration | - | Rodents | - | [13] |
| Conditioned conflict paradigm | Disinhibition of conflict responding | 100 and 173 mg/kg | Rodents | - | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving 5,7-DCKA.
Radioligand Binding Assay
This protocol is adapted from studies characterizing the binding of [3H]5,7-DCKA to rat brain membranes.[10][14]
Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) of 5,7-DCKA.
Materials:
-
[3H]5,7-Dichlorokynurenic acid
-
Unlabeled 5,7-DCKA
-
Rat brain synaptosomal membranes
-
10 mM HEPES-NaOH buffer, pH 8.0
-
D-serine (for non-specific binding)
-
Centrifuge
Procedure:
-
Prepare rat brain synaptosomal membranes as described by Baron et al.[14]
-
Incubate 20-70 µg of membrane protein with varying concentrations of [3H]5,7-DCKA in 10 mM HEPES-NaOH buffer.
-
For competition assays, incubate a fixed concentration of [3H]5,7-DCKA with varying concentrations of unlabeled 5,7-DCKA or other test compounds.
-
Define non-specific binding in the presence of 100 µM D-serine.
-
Incubate the mixture for a specified time at a controlled temperature.
-
Separate bound and free ligand by centrifugation.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Analyze the data using non-linear regression analysis to determine Kd and Bmax or Ki values.
Figure 2: Workflow for a Radioligand Binding Assay.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is based on studies investigating the effects of 5,7-DCKA on NMDA-activated currents.[7][12]
Objective: To measure the inhibitory effect of 5,7-DCKA on NMDA receptor-mediated ionic currents.
Materials:
-
Cultured neurons (e.g., cerebrocortical or hippocampal)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass pipettes
-
Internal and external recording solutions
-
NMDA
-
Glycine
-
5,7-DCKA
Procedure:
-
Culture primary neurons on coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Pull glass pipettes to a resistance of 3-5 MΩ and fill with internal solution.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Apply NMDA (e.g., 200 µM) and glycine (e.g., 1 µM) to evoke a baseline current.
-
Co-apply varying concentrations of 5,7-DCKA with NMDA and glycine.
-
Record the peak and plateau currents in the presence and absence of 5,7-DCKA.
-
Analyze the concentration-dependent inhibition to determine the IC50.
Behavioral Assays
This section outlines a general procedure for assessing the anxiolytic-like effects of 5,7-DCKA using the elevated plus maze, as described in studies on NMDA antagonists.[13]
Objective: To evaluate the anxiolytic properties of 5,7-DCKA in rodents.
Materials:
-
Elevated plus maze apparatus
-
Rodents (rats or mice)
-
5,7-DCKA sodium salt
-
Vehicle control (e.g., saline)
-
Video tracking software
Procedure:
-
Administer 5,7-DCKA or vehicle to the animals at specified doses and route (e.g., intraperitoneally).
-
Allow for a pre-treatment period for the compound to take effect.
-
Place the animal in the center of the elevated plus maze, facing an open arm.
-
Record the animal's behavior for a set duration (e.g., 5 minutes).
-
Measure parameters such as the time spent in the open arms, the number of entries into the open and closed arms, and total distance traveled.
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.
Applications in Neuroscience Research
5,7-DCKA is a versatile tool for investigating a range of topics in neuroscience:
-
Synaptic Plasticity: By inhibiting NMDA receptor function, 5,7-DCKA can be used to study the role of these receptors in long-term potentiation (LTP) and long-term depression (LTD), fundamental processes for learning and memory.[1]
-
Neuroprotection: Given the role of NMDA receptor-mediated excitotoxicity in neuronal death, 5,7-DCKA is employed in models of ischemia, traumatic brain injury, and neurodegenerative diseases to explore the therapeutic potential of glycine site antagonism.[3]
-
Neurological and Psychiatric Disorders: Research has utilized 5,7-DCKA to probe the involvement of NMDA receptor dysfunction in conditions such as epilepsy, anxiety, and schizophrenia.[1][4][13] For instance, the anxiolytic-like effects of 5,7-DCKA in animal models suggest that targeting the glycine site may offer a novel therapeutic strategy for anxiety disorders.[13]
Conclusion
5,7-Dichlorokynurenic acid sodium salt is a highly potent and selective antagonist of the NMDA receptor glycine site. Its utility in neuroscience research is well-established, providing a means to dissect the complex roles of NMDA receptor signaling in both health and disease. This guide provides a comprehensive overview of its properties and applications, serving as a valuable resource for researchers and drug development professionals. The detailed protocols and quantitative data presented herein should facilitate the design and execution of robust experiments aimed at further unraveling the intricacies of glutamatergic neurotransmission.
References
- 1. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,7-Dichlorokynurenic acid - Wikipedia [en.wikipedia.org]
- 3. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NMDA Receptor Activity in Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMDA Receptors in Clinical Neurology: Excitatory Times Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. [3H]5,7-dichlorokynurenic acid recognizes two binding sites in rat cerebral cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Differential effects of five glycine site antagonists on NMDA receptor desensitisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of 5,7 dichlorokynurenic acid on conflict, social interaction and plus maze behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide on the Early Studies of 5,7-Dichlorokynurenic Acid's Effects
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dichlorokynurenic acid (5,7-DCKA) is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. Early research rapidly identified it as a valuable tool for investigating the physiological and pathological roles of the NMDA receptor system. Unlike competitive antagonists that bind to the glutamate site, 5,7-DCKA acts at the strychnine-insensitive glycine co-agonist site on the GluN1 subunit of the NMDA receptor.[1][2] This mechanism of action provided researchers with a novel way to modulate NMDA receptor function. This guide provides a detailed overview of the foundational studies that characterized the biochemical and physiological effects of 5,7-DCKA, including quantitative data from key experiments, detailed methodologies, and visual representations of its mechanism and experimental applications.
Quantitative Data from Early Studies
The initial characterization of 5,7-DCKA involved a series of in vitro and in vivo experiments to determine its potency, selectivity, and functional effects. The data from these seminal studies are summarized below.
Table 1: In Vitro Binding Affinity and Functional Antagonism
| Assay Type | Preparation | Radioligand/Agonist | Measured Effect | 5,7-DCKA Value | Reference |
| Receptor Binding | Rat Brain Membranes | [³H]glycine | Inhibition of Binding (Kᵢ) | 79 nM | [1] |
| Receptor Binding | Rat Brain Membranes | [³H]glycine | Inhibition of Binding (Kᵢ) | 40 nM | [3] |
| Receptor Binding | Rat Brain Synaptosomes | [³H]5,7-DCKA | Dissociation Constant (Kᵈ) | 69 ± 23 nM | [4] |
| Functional Antagonism | Xenopus Oocytes (expressing rat NMDA receptors) | Glycine/NMDA | Competitive Blockade (Kₛ) | 65 nM | [2] |
| Functional Antagonism | Cultured Hippocampal Neurons | NMDA | Inhibition of Ca²⁺ Elevation | Micromolar concentrations | [1] |
| Functional Antagonism | Cerebellar Slices | NMDA | Inhibition of cGMP Accumulation | Micromolar concentrations | [1] |
| Functional Antagonism | Hippocampal Slices | NMDA | Inhibition of Norepinephrine Release | Micromolar concentrations | [1] |
Table 2: In Vivo Neuroprotective and Anticonvulsant Effects
| Animal Model | Insult/Stimulus | Measured Effect | 5,7-DCKA Administration | Efficacy | Reference |
| Mouse | NMDA-induced seizures | Anticonvulsant Activity | Intracerebroventricular | Potent anticonvulsant | [1] |
| Rat Cortical Cell Cultures | NMDA-induced neurotoxicity | Reduction in Neuron Injury | 1-10 µM | 55% to 90% reduction | [3] |
| Magnesium-deficient Rats | Mechanical Hyperalgesia | Reversal of Hyperalgesia | 0.97-97 nmol | Dose-dependent reversal | [3] |
Signaling Pathways and Mechanisms
The primary mechanism of action for 5,7-DCKA is the competitive antagonism at the glycine binding site on the GluN1 subunit of the NMDA receptor. This binding prevents the necessary co-agonist action of glycine (or D-serine), which is required for the glutamate-induced opening of the ion channel. The blockade of the NMDA receptor ion channel prevents the influx of Ca²⁺, a critical downstream signaling event.
Experimental Protocols
Detailed methodologies were crucial in establishing the pharmacological profile of 5,7-DCKA. Below are protocols for key experiments cited in early studies.
Radioligand Binding Assay for Glycine Site Affinity
This protocol was used to determine the binding affinity (Kᵢ) of 5,7-DCKA for the strychnine-insensitive glycine binding site on the NMDA receptor complex.
-
Tissue Preparation:
-
Rat brains were homogenized in a cold buffer solution (e.g., 50 mM Tris-acetate, pH 7.4).
-
The homogenate was centrifuged at low speed to remove cellular debris.
-
The supernatant was then centrifuged at high speed to pellet the synaptosomal membranes.
-
The membrane pellet was washed multiple times by resuspension and centrifugation to remove endogenous ligands.
-
-
Binding Reaction:
-
A constant concentration of [³H]glycine was incubated with the prepared rat brain membranes.
-
Varying concentrations of unlabeled 5,7-DCKA were added to the incubation mixture to compete for binding.
-
The reaction was carried out in a buffer at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters were washed quickly with cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity trapped on the filters was quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of 5,7-DCKA that inhibited 50% of the specific [³H]glycine binding (IC₅₀) was determined.
-
The Kᵢ value was calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Electrophysiological Recording in Xenopus Oocytes
This method assessed the functional antagonism of 5,7-DCKA on NMDA receptor-mediated currents.[2]
-
Oocyte Preparation:
-
Xenopus laevis oocytes were harvested and injected with messenger RNA (mRNA) isolated from rat brains.
-
The injected oocytes were incubated for several days to allow for the expression of functional NMDA receptors on their surface.
-
-
Two-Electrode Voltage Clamp:
-
An oocyte was placed in a recording chamber and continuously perfused with a saline solution.
-
Two microelectrodes were inserted into the oocyte: one to measure the membrane potential and one to inject current to clamp the voltage at a holding potential (e.g., -70 mV).
-
-
Drug Application and Data Acquisition:
-
Ionic currents were evoked by applying a solution containing both NMDA and glycine.
-
To test the effect of 5,7-DCKA, the oocyte was pre-incubated with the antagonist before co-application with the agonists.
-
The resulting inward currents were recorded. To confirm competitive antagonism, increasing concentrations of glycine were applied in the presence of a fixed concentration of 5,7-DCKA.
-
-
Data Analysis:
-
The inhibition of the agonist-evoked current by 5,7-DCKA was measured.
-
A Schild analysis was performed to determine the equilibrium constant (Kₛ) for the competitive antagonism.
-
In Vivo Neuroprotection Assay (NMDA-induced Neurotoxicity)
This type of in vivo experiment demonstrated the neuroprotective effects of 5,7-DCKA against excitotoxicity.
-
Animal Model: Adult male rats were used.
-
Procedure:
-
Animals were anesthetized and placed in a stereotaxic frame.
-
An excitotoxic lesion was induced by intracerebral injection of NMDA into a specific brain region, such as the striatum or hippocampus.
-
5,7-DCKA was administered to the animals, often systemically (e.g., intraperitoneally) or directly into the brain (intracerebroventricularly), either before or after the NMDA injection.
-
-
Assessment of Neuroprotection:
-
After a survival period (e.g., 7 days), the animals were euthanized, and their brains were removed.
-
The brains were processed for histological analysis (e.g., Nissl staining) to visualize and quantify the extent of neuronal loss in the targeted region.
-
Biochemical markers for specific neuronal populations, such as choline acetyltransferase (ChAT) for cholinergic neurons and glutamic acid decarboxylase (GAD) for GABAergic neurons, were also measured.
-
-
Data Analysis: The volume of the lesion or the number of surviving neurons in the 5,7-DCKA-treated group was compared to that in a vehicle-treated control group to determine the degree of neuroprotection.
Conclusion
The early studies on 5,7-Dichlorokynurenic acid firmly established it as a highly potent and selective antagonist at the NMDA receptor's glycine co-agonist site. Through rigorous in vitro and in vivo experiments, researchers quantified its binding affinity, demonstrated its functional antagonism of NMDA receptor-mediated responses, and confirmed its efficacy as an anticonvulsant and neuroprotective agent.[1][3] These foundational findings paved the way for the widespread use of 5,7-DCKA as a critical pharmacological tool to explore the role of NMDA receptor signaling in synaptic plasticity, excitotoxicity, and various neurological disorders. The detailed protocols and quantitative data from this early work continue to serve as a valuable reference for professionals in neuroscience and drug development.
References
- 1. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. tandfonline.com [tandfonline.com]
Chemical structure and properties of 5,7-Dichlorokynurenic acid sodium salt.
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dichlorokynurenic acid (DCKA) sodium salt is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the strychnine-insensitive glycine co-agonist site. Its high affinity and specificity have established it as a critical pharmacological tool for investigating the physiological and pathophysiological roles of the NMDA receptor in the central nervous system. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols for the characterization and application of 5,7-Dichlorokynurenic acid sodium salt.
Chemical Structure and Identification
This compound salt is a synthetic derivative of kynurenic acid. The introduction of two chlorine atoms at the 5 and 7 positions of the quinoline ring significantly enhances its antagonist potency at the NMDA receptor glycine site.
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | sodium;5,7-dichloro-4-oxo-1H-quinoline-2-carboxylate[1][2] |
| CAS Number | 1184986-70-6[2][3][4][5] |
| Molecular Formula | C₁₀H₄Cl₂NNaO₃[1][2][3][4] |
| Canonical SMILES | C1=C(C=C(C2=C1NC(=CC2=O)C(=O)[O-])Cl)Cl.[Na+][2] |
| InChI Key | VPRPMJHKWHCUFW-UHFFFAOYSA-M[1][2] |
| PubChem CID | 44134672[1][2] |
Physicochemical and Pharmacological Properties
The physicochemical properties of this compound salt are crucial for its handling, formulation, and experimental application. Its pharmacological properties define its biological activity and its utility in research.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 280.04 g/mol | [1][2][4][5] |
| Appearance | White solid | [5] |
| Purity | >99% (HPLC) | [2][5] |
| Solubility | Soluble to 100 mM in 1 eq. NaOH | [4][6] |
| Storage | Desiccate at room temperature or 2-8°C | [4][5] |
Table 3: Pharmacological Properties
| Property | Value | Reference |
| Mechanism of Action | Competitive antagonist at the glycine site of the NMDA receptor | [4][6][7] |
| Binding Affinity (Ki) | 79 nM vs. [³H]-glycine | [4][5][6][7] |
| Biological Activity | Potent NMDA receptor antagonist | [2][4][6] |
Mechanism of Action: NMDA Receptor Antagonism
The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity and excitotoxicity.[8] For activation, it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[8][9] this compound salt exerts its effect by competitively binding to the glycine site on the GluN1 subunit of the NMDA receptor, thereby preventing the binding of the endogenous co-agonist and inhibiting receptor activation.[4][6][7] This leads to a reduction in calcium influx through the channel, which is the basis for its neuroprotective and anticonvulsant effects observed in preclinical studies.[10]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound salt.
Radioligand Binding Assay for NMDA Receptor Glycine Site
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound salt for the glycine binding site on the NMDA receptor using [³H]-glycine as the radioligand.
Materials:
-
Rat forebrain tissue
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
[³H]-glycine (specific activity ~40-60 Ci/mmol)
-
This compound salt
-
Non-specific binding control: 1 mM Glycine
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat forebrains in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step three times to wash the membranes.
-
The final pellet is resuspended in assay buffer and the protein concentration is determined (e.g., by Bradford assay).
-
-
Binding Assay:
-
In a final volume of 500 µL of assay buffer, add:
-
100 µL of brain membrane preparation (100-200 µg protein)
-
50 µL of [³H]-glycine (final concentration ~10-20 nM)
-
50 µL of varying concentrations of this compound salt (e.g., 10⁻¹⁰ to 10⁻⁵ M) or buffer for total binding.
-
For non-specific binding, add 50 µL of 1 mM glycine.
-
-
Incubate the mixture on ice for 30 minutes.
-
-
Filtration and Counting:
-
Terminate the assay by rapid vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters rapidly with three 5 mL aliquots of ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of 5,7-DCKA that inhibits 50% of specific [³H]-glycine binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]-glycine and Kd is its dissociation constant.
-
Measurement of NMDA-Stimulated cGMP Accumulation in Cerebellar Slices
This protocol outlines a method to assess the functional antagonism of NMDA receptors by measuring the inhibition of NMDA-stimulated cyclic GMP (cGMP) production in rat cerebellar slices.[10]
Materials:
-
Young rats (e.g., 8-10 days old)
-
Krebs-Henseleit buffer, gassed with 95% O₂ / 5% CO₂
-
NMDA
-
This compound salt
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Slice Preparation:
-
Rapidly dissect the cerebellum and prepare 400 µm thick sagittal slices using a vibratome in ice-cold Krebs-Henseleit buffer.
-
Allow the slices to recover in gassed buffer at room temperature for at least 60 minutes.
-
-
Stimulation:
-
Pre-incubate individual slices in buffer containing the desired concentration of this compound salt or vehicle for 20-30 minutes.
-
Stimulate the slices by adding NMDA (e.g., 100 µM) for 2-5 minutes.
-
-
Termination and cGMP Measurement:
-
Terminate the reaction by rapidly transferring the slices to ice-cold 0.1 M HCl and homogenizing.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the cGMP concentration in the supernatant using a commercial EIA kit according to the manufacturer's instructions.
-
Normalize the cGMP levels to the protein content of the pellet.
-
In Vivo Anticonvulsant Activity Assessment in Mice
This protocol describes a general procedure to evaluate the anticonvulsant effects of this compound salt in a mouse model of seizures, such as the pentylenetetrazole (PTZ)-induced seizure model.[11][12]
Materials:
-
Male mice (e.g., Swiss Webster or C57BL/6)
-
This compound salt
-
Vehicle (e.g., saline)
-
Pentylenetetrazole (PTZ)
-
Intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) injection supplies
Procedure:
-
Animal Preparation and Dosing:
-
Acclimatize mice to the experimental conditions.
-
Administer this compound salt or vehicle via the desired route (e.g., i.c.v. due to poor blood-brain barrier penetration of kynurenic acid derivatives).[13]
-
Allow for a pre-treatment period (e.g., 15-30 minutes).
-
-
Seizure Induction:
-
Administer a convulsant dose of PTZ (e.g., 60-80 mg/kg, i.p.).
-
-
Observation and Scoring:
-
Immediately after PTZ administration, place the mouse in an observation chamber and record its behavior for 30 minutes.
-
Measure parameters such as:
-
Latency to the first myoclonic jerk.
-
Latency to the onset of generalized clonic seizures.
-
Duration of seizures.
-
Presence or absence of tonic hindlimb extension and mortality.
-
-
-
Data Analysis:
-
Compare the seizure parameters between the vehicle-treated and 5,7-DCKA-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Determine the dose-response relationship and calculate the ED₅₀ (the dose that protects 50% of the animals from a specific seizure endpoint).
-
Conclusion
This compound salt is an invaluable tool for the study of NMDA receptor pharmacology. Its high potency and selectivity for the glycine co-agonist site allow for precise dissection of the roles of this receptor in a multitude of neurological processes. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the properties and effects of this important compound. As with any experimental work, appropriate controls and careful optimization are essential for obtaining reliable and reproducible results.
References
- 1. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Release of [3H]norepinephrine from rat hippocampal slices by N-methyl-D-aspartate: comparison of the inhibitory effects of Mg2+ and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jneurosci.org [jneurosci.org]
- 7. Calcium Influx via the NMDA Receptor Induces Immediate Early Gene Transcription by a MAP Kinase/ERK-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological evidence for the possible involvement of the NMDA receptor pathway in the anticonvulsant effect of tramadol in mice [aimspress.com]
- 10. researchgate.net [researchgate.net]
- 11. The Role of the NMDA Receptor in the Anticonvulsant Effect of Ellagic Acid in Pentylenetetrazole-Induced Seizures in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticonvulsant Activity of trans-Anethole in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
5,7-Dichlorokynurenic Acid Sodium Salt: A Technical Guide to its Function as a Glycine Site Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 5,7-Dichlorokynurenic acid (DCKA) sodium salt, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the strychnine-insensitive glycine co-agonist site. This document details the mechanism of action, key quantitative data, experimental protocols, and relevant signaling pathways associated with DCKA. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in neuroscience drug discovery and development.
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] For activation, the NMDA receptor uniquely requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[2] The glycine binding site on the GluN1 subunit of the NMDA receptor complex has emerged as a significant therapeutic target for modulating NMDA receptor activity. Antagonism at this site offers a more subtle approach to dampening receptor function compared to direct channel blockade or competition at the glutamate binding site, potentially offering a wider therapeutic window and a more favorable side-effect profile.
5,7-Dichlorokynurenic acid (DCKA) is a powerful and selective competitive antagonist at this glycine binding site.[3] Its discovery and characterization have provided a valuable pharmacological tool to probe the physiological and pathological roles of the NMDA receptor glycine site. This guide will explore the technical details of DCKA's function, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action
DCKA exerts its effect by competitively binding to the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor.[4] This binding prevents the necessary conformational change required for channel opening, even in the presence of glutamate. The result is a non-competitive antagonism of the NMDA receptor's response to glutamate, leading to a reduction in calcium (Ca2+) influx and subsequent downstream signaling cascades.[4]
dot
Caption: Competitive antagonism of 5,7-DCKA at the NMDA receptor glycine site.
Quantitative Data
The potency and affinity of DCKA for the NMDA receptor glycine site have been quantified in various in vitro assays. This data is crucial for designing experiments and interpreting results.
| Parameter | Value | Assay Type | Preparation | Reference |
| Ki | 79 nM | [3H]glycine Binding Assay | Rat Brain Membranes | [4] |
| KB | 65 nM | Schild Analysis of Electrophysiological Recordings | Xenopus Oocytes expressing rat brain mRNA | [3] |
Note: Ki (inhibition constant) and KB (equilibrium dissociation constant for a competitive antagonist) are both measures of binding affinity. Lower values indicate higher affinity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of DCKA.
Radioligand Binding Assay ([3H]glycine Displacement)
This assay quantifies the affinity of DCKA for the glycine binding site by measuring its ability to displace a radiolabeled ligand ([3H]glycine).
Protocol:
-
Membrane Preparation:
-
Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step three times.
-
Resuspend the final pellet in a known volume of buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation (50-100 µg of protein), [3H]glycine (typically at a concentration near its Kd), and varying concentrations of DCKA sodium salt.
-
The total assay volume is typically 250-500 µL in 50 mM Tris-HCl buffer.
-
To determine non-specific binding, a parallel set of tubes containing a high concentration of unlabeled glycine (e.g., 1 mM) is included.
-
Incubate the mixture at 4°C for 30 minutes.
-
-
Termination and Scintillation Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the DCKA concentration to generate a competition curve.
-
Determine the IC50 (the concentration of DCKA that inhibits 50% of the specific [3H]glycine binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]glycine and Kd is its dissociation constant.
-
dot
Caption: Workflow for a [3H]glycine displacement binding assay.
Electrophysiology (Whole-Cell Patch-Clamp)
This technique directly measures the ion flow through NMDA receptors in response to agonist application and its inhibition by DCKA.
Protocol:
-
Cell Preparation:
-
Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells).
-
Plate cells on coverslips for easy mounting on the microscope stage.
-
-
Recording Setup:
-
Place a coverslip in a recording chamber on an inverted microscope.
-
Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, pH 7.4). Include antagonists for other neurotransmitter receptors (e.g., bicuculline for GABAA, CNQX for AMPA/kainate) to isolate NMDA receptor currents. Mg2+ is typically omitted from the external solution to relieve the voltage-dependent block of the NMDA receptor channel.
-
Use a glass micropipette (resistance 3-5 MΩ) filled with an internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2) as the recording electrode.
-
-
Whole-Cell Recording:
-
Establish a gigaohm seal between the micropipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV or -70 mV.
-
-
Drug Application and Data Acquisition:
-
Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.
-
Once a stable baseline response is established, co-apply the NMDA/glycine solution with varying concentrations of DCKA.
-
Record the current responses using an amplifier and digitize the data for computer analysis.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of different concentrations of DCKA.
-
Calculate the percentage of inhibition for each DCKA concentration.
-
Plot the percentage of inhibition against the logarithm of the DCKA concentration to determine the IC50.
-
NMDA Receptor Signaling Pathway
Activation of the NMDA receptor and the subsequent influx of Ca2+ initiates a complex cascade of intracellular signaling events. DCKA, by blocking this initial Ca2+ influx, can inhibit these downstream pathways.
dot
Caption: Simplified NMDA receptor downstream signaling pathway.
Key downstream effectors regulated by NMDA receptor activation include:
-
Calmodulin/CaMKII: Calcium binds to calmodulin, which in turn activates Calcium/calmodulin-dependent protein kinase II (CaMKII). CaMKII is a critical mediator of synaptic plasticity.[5]
-
Ras-MAPK/ERK Pathway: The Ras-MAPK/ERK signaling cascade is activated downstream of NMDA receptor-mediated Ca2+ influx and is involved in gene expression and cell survival.[6]
-
nNOS/NO/cGMP Pathway: Neuronal nitric oxide synthase (nNOS) is activated by Ca2+/calmodulin, leading to the production of nitric oxide (NO). NO can then stimulate soluble guanylate cyclase to produce cyclic guanosine monophosphate (cGMP), another important second messenger.
-
CREB: The transcription factor cAMP response element-binding protein (CREB) is a key regulator of gene expression important for long-term memory formation and is activated by several pathways downstream of NMDA receptor activation.[5]
Conclusion
5,7-Dichlorokynurenic acid sodium salt is a highly potent and selective antagonist at the NMDA receptor glycine site. Its well-characterized mechanism of action and quantifiable effects in a range of in vitro and in vivo models make it an invaluable tool for neuroscience research. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of DCKA in studies aimed at understanding the complex roles of the NMDA receptor in health and disease, and in the development of novel therapeutics targeting this critical receptor system.
References
- 1. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA Receptors and Translational Control - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5,7-Dichlorokynurenic Acid Sodium Salt in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dichlorokynurenic acid (5,7-DCKA) is a potent and selective competitive antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, requires the binding of both glutamate and a co-agonist, such as glycine or D-serine, for activation. By competitively blocking the glycine binding site, 5,7-DCKA effectively inhibits NMDA receptor function. This property makes it a valuable pharmacological tool for investigating the physiological and pathological roles of NMDA receptors, including their involvement in synaptic plasticity, excitotoxicity, and various neurological disorders.
These application notes provide a detailed protocol for the use of 5,7-Dichlorokynurenic acid sodium salt in in vitro slice electrophysiology experiments to characterize its inhibitory effects on NMDA receptor-mediated synaptic currents.
Data Presentation
Table 1: Pharmacological Properties of 5,7-Dichlorokynurenic Acid (5,7-DCKA)
| Parameter | Value | Species | Preparation | Reference |
| KB | 65 nM | Rat | Xenopus oocytes expressing rat brain mRNA | [1] |
| Ki | 79 nM | Rat | Rat brain membranes ([3H]glycine binding) | [2] |
Table 2: Recommended Concentrations for In Vitro Electrophysiology
| Application | Concentration Range | Notes | Reference |
| Inhibition of NMDA-stimulated responses | Micromolar (e.g., 10 µM) | Effective in inhibiting NMDA-stimulated calcium influx, cGMP accumulation, and norepinephrine release. | [2] |
| Whole-cell patch-clamp | 1 µM - 20 µM | Concentration will vary depending on the specific experimental goals and tissue preparation. A concentration-response curve is recommended. |
Signaling Pathway and Experimental Workflow
Caption: NMDA Receptor signaling and antagonism by 5,7-DCKA.
Caption: Experimental workflow for 5,7-DCKA in slice electrophysiology.
Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Recording in Acute Brain Slices
This protocol details the methodology for recording NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) from neurons in acute brain slices and assessing the inhibitory effect of this compound salt.
1. Solutions and Reagents
-
Slicing Solution (NMDG-based, ice-cold and bubbled with 95% O₂/5% CO₂):
-
92 mM NMDG
-
2.5 mM KCl
-
1.25 mM NaH₂PO₄
-
30 mM NaHCO₃
-
20 mM HEPES
-
25 mM Glucose
-
2 mM Thiourea
-
5 mM Sodium Ascorbate
-
3 mM Sodium Pyruvate
-
0.5 mM CaCl₂·2H₂O
-
10 mM MgSO₄·7H₂O
-
Adjust pH to 7.3-7.4 with HCl.
-
-
Artificial Cerebrospinal Fluid (aCSF, bubbled with 95% O₂/5% CO₂):
-
126 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH₂PO₄
-
26 mM NaHCO₃
-
10 mM Glucose
-
2 mM CaCl₂
-
1 mM MgCl₂
-
To isolate NMDA receptor currents, MgCl₂ can be omitted from the aCSF used during recording, and antagonists for AMPA and GABA receptors should be added (see section 4.3).
-
-
Internal Pipette Solution:
-
135 mM Cs-Methanesulfonate
-
10 mM HEPES
-
10 mM Phosphocreatine (Na-salt)
-
4 mM Mg-ATP
-
0.4 mM Na-GTP
-
0.2 mM EGTA
-
Adjust pH to 7.2-7.3 with CsOH.
-
-
This compound Salt Stock Solution:
-
Prepare a 10 mM stock solution in deionized water. Store at -20°C. Dilute to the final desired concentration in aCSF on the day of the experiment.
-
2. Acute Brain Slice Preparation
-
Anesthetize the animal (e.g., mouse or rat) according to approved institutional animal care and use committee protocols.
-
Perform transcardial perfusion with ice-cold, oxygenated NMDG slicing solution.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold NMDG slicing solution.
-
Mount the brain on a vibratome stage and cut coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region (e.g., hippocampus or cortex).
-
Transfer the slices to a recovery chamber containing NMDG slicing solution at 32-34°C for 10-15 minutes, continuously bubbled with 95% O₂/5% CO₂.
-
Transfer the slices to a holding chamber with aCSF at room temperature and allow them to recover for at least 1 hour before recording.
3. Whole-Cell Patch-Clamp Recording
-
Transfer a single slice to the recording chamber on the stage of an upright microscope equipped with DIC optics.
-
Continuously perfuse the slice with oxygenated aCSF at a rate of 2-3 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Under visual guidance, approach a neuron in the region of interest with the patch pipette while applying positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a giga-ohm seal.
-
Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode and hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block of NMDA receptors.
4. Evoking and Isolating NMDA Receptor-Mediated EPSCs
-
Place a stimulating electrode (e.g., a bipolar tungsten electrode) in a region that provides synaptic input to the recorded neuron.
-
Deliver brief electrical stimuli to evoke synaptic responses.
-
To pharmacologically isolate NMDA receptor-mediated currents, add the following to the perfusion aCSF:
-
An AMPA receptor antagonist (e.g., 10 µM CNQX or NBQX).
-
A GABAA receptor antagonist (e.g., 50 µM picrotoxin or 10 µM bicuculline).
-
-
Record stable baseline NMDA receptor-mediated EPSCs for at least 5-10 minutes.
5. Application of this compound Salt
-
Switch the perfusion to aCSF containing the desired concentration of 5,7-DCKA (e.g., 10 µM).
-
Record the EPSCs for 10-15 minutes to allow the effect of the antagonist to reach a steady state.
-
To test for reversibility, switch the perfusion back to the aCSF without 5,7-DCKA (washout) and record for another 15-20 minutes.
6. Data Analysis
-
Measure the peak amplitude of the NMDA receptor-mediated EPSCs.
-
Average the amplitudes of the EPSCs during the baseline, drug application, and washout periods.
-
Calculate the percentage of inhibition caused by 5,7-DCKA as: ((Baseline Amplitude - Drug Amplitude) / Baseline Amplitude) * 100.
-
If multiple concentrations of 5,7-DCKA were used, plot the percentage of inhibition against the log of the antagonist concentration to generate a dose-response curve and calculate the IC₅₀ value.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.
References
- 1. Whole-cell patch-clamp analysis of recombinant NMDA receptor pharmacology using brief glutamate applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for 5,7-Dichlorokynurenic Acid Sodium Salt in Patch Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dichlorokynurenic acid (5,7-DCKA) is a potent and selective competitive antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor.[1][2] The NMDA receptor, a key player in excitatory synaptic transmission, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. By blocking the glycine binding site, 5,7-DCKA effectively inhibits NMDA receptor function, making it a valuable tool for studying the physiological and pathological roles of these receptors. This document provides detailed application notes and protocols for the use of 5,7-Dichlorokynurenic acid sodium salt in patch clamp experiments.
Mechanism of Action
The NMDA receptor is a ligand-gated ion channel that is unique in its requirement for dual agonists—glutamate and glycine (or D-serine)—for activation. Upon binding of both agonists, the channel opens, allowing the influx of Ca²⁺ and Na⁺, which triggers downstream signaling cascades involved in synaptic plasticity, learning, and memory. 5,7-DCKA acts as a competitive antagonist at the glycine binding site on the GluN1 subunit of the NMDA receptor, thereby preventing the co-agonist from binding and stabilizing the receptor in a closed state. This leads to a reduction in the probability of channel opening and a consequent decrease in ion flow.
NMDA Receptor Signaling and Inhibition by 5,7-DCKA
Data Presentation
The following table summarizes the quantitative data for 5,7-Dichlorokynurenic acid, providing key values for its binding affinity and inhibitory concentration in various experimental settings.
| Parameter | Value | Species | Preparation | Reference |
| Ki | 79 nM | Rat | Brain Membranes ([³H]glycine binding) | |
| KB | 65 nM | Xenopus oocytes expressing rat brain mRNA | Schild analysis | [1][2] |
| IC50 | 2.14 ± 0.17 µM | Cultured Rat Hippocampal Neurons | Inhibition of NMDA-induced peak currents | [2] |
| IC50 | 0.24 ± 0.02 µM | Cultured Rat Hippocampal Neurons | Inhibition of NMDA-induced plateau currents | [2] |
| Selectivity | 509-fold more potent vs. kainate | Xenopus oocytes expressing rat brain mRNA | Comparison of inhibitory potency | [1][2] |
Experimental Protocols
Preparation of this compound Salt Stock Solution
This compound salt is soluble in water and DMSO.[] For patch clamp experiments, it is recommended to prepare a high-concentration stock solution in water or a suitable buffer to minimize the concentration of organic solvents in the final recording solution.
-
Recommended Solvent: Sterile, deionized water or 1 eq. NaOH.
-
Stock Solution Concentration: 10 mM to 100 mM.
-
Procedure:
-
Weigh the desired amount of this compound salt.
-
Dissolve in the appropriate volume of sterile water or 1 eq. NaOH to achieve the desired stock concentration.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Stock solutions are stable for up to 3 months at -20°C.[4]
-
Whole-Cell Patch Clamp Protocol for NMDA Receptor Antagonism
This protocol describes the whole-cell voltage-clamp recording of NMDA receptor-mediated currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells) to assess the inhibitory effect of 5,7-DCKA.
Materials:
-
Cells: Cultured neurons (e.g., hippocampal or cortical) or HEK293 cells expressing recombinant NMDA receptors.
-
External Solution (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Bubble with 95% O₂/5% CO₂.
-
Internal Solution: (in mM) 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH.
-
Agonists: NMDA (e.g., 100 µM) and Glycine (e.g., 10 µM).
-
Antagonist: this compound salt working solutions (e.g., 0.1, 1, 10, 100 µM) prepared by diluting the stock solution in the external solution.
Procedure:
-
Cell Preparation: Plate cells on coverslips and allow for adherence and appropriate growth or expression of receptors.
-
Recording Setup: Transfer a coverslip with cells to the recording chamber on the microscope stage. Continuously perfuse the chamber with the external solution.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Obtaining Whole-Cell Configuration:
-
Approach a target cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -70 mV.
-
Establish a stable baseline recording in the external solution.
-
Apply the NMDA and glycine solution to evoke a baseline inward current. Ensure the response is stable over several applications.
-
-
Application of 5,7-DCKA:
-
Pre-incubate the cell with the desired concentration of 5,7-DCKA in the external solution for 2-5 minutes to allow for equilibration.
-
Co-apply the NMDA and glycine solution along with the 5,7-DCKA.
-
Record the inhibited NMDA receptor-mediated current.
-
To determine the IC₅₀, repeat the application with a range of 5,7-DCKA concentrations.
-
-
Washout: Perfuse the chamber with the external solution containing NMDA and glycine to wash out the 5,7-DCKA and observe the recovery of the NMDA receptor-mediated current.
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of different concentrations of 5,7-DCKA.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the concentration-response curve and fit it with a suitable equation (e.g., Hill equation) to determine the IC₅₀ value.
-
Patch Clamp Experimental Workflow
References
- 1. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,7-Dichlorokynurenic acid | NMDAR | TargetMol [targetmol.com]
Application Notes: 5,7-Dichlorokynurenic Acid Sodium Salt for In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Overview
5,7-Dichlorokynurenic acid (5,7-DCKA) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It acts specifically at the strychnine-insensitive glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor complex.[3][4] Due to its ability to modulate glutamatergic neurotransmission, 5,7-DCKA is a valuable pharmacological tool for investigating the role of the NMDA receptor in various physiological and pathological processes in the central nervous system (CNS).
These application notes provide a comprehensive guide for the use of 5,7-Dichlorokynurenic acid sodium salt in in vivo rodent studies, covering its mechanism of action, pharmacological data, and detailed experimental protocols for key applications.
Mechanism of Action
The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate (to the GluN2 subunit) and a co-agonist, typically glycine or D-serine (to the GluN1 subunit), for activation.[5] Upon activation, the channel opens, allowing the influx of Ca²⁺ ions, which triggers a cascade of downstream signaling events.
5,7-DCKA exerts its effect by competitively binding to the glycine binding site on the GluN1 subunit.[2][4] This prevents the binding of the endogenous co-agonists glycine and D-serine, thereby inhibiting NMDA receptor activation and subsequent ion flux.[3] This antagonistic action effectively blocks NMDA receptor-mediated biochemical and electrophysiological responses, such as elevations in cytosolic calcium and long-term potentiation.[3]
References
- 1. 5,7-Dichlorokynurenic acid - Wikipedia [en.wikipedia.org]
- 2. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of NMDA receptor inhibition and activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5,7-Dichlorokynurenic Acid Sodium Salt in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 5,7-Dichlorokynurenic acid sodium salt (5,7-DCKA), a potent and selective antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor. This document offers recommended concentrations, experimental procedures, and data presentation guidelines for researchers in neuroscience and drug development.
Introduction
5,7-Dichlorokynurenic acid is a powerful tool for studying the physiological and pathological roles of NMDA receptors in the central nervous system. As a competitive antagonist at the glycine co-agonist site, it effectively blocks NMDA receptor activation, which is implicated in processes ranging from synaptic plasticity to excitotoxicity. These notes provide protocols for its application in neuroprotection assays, for the assessment of its inhibitory effects on NMDA receptor-mediated calcium influx, and for general cytotoxicity evaluation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for 5,7-DCKA based on published literature.
Table 1: Binding Affinity and Inhibitory Constants
| Parameter | Value | Species | Tissue/Cell Type | Reference |
| Kᵢ (vs. [³H]glycine) | 79 nM | Rat | Brain membranes | [1] |
| K₋B | 65 nM | Rat | Oocytes expressing brain mRNA | [2] |
Table 2: Recommended Effective Concentrations in Cell-Based Assays
| Application | Cell Type | Concentration Range | Observed Effect | Reference |
| Neuroprotection against NMDA-induced toxicity | Primary Rat Cortical Neurons | 1 - 10 µM | 55% to 90% reduction in neurotoxicity | |
| Inhibition of NMDA-stimulated calcium influx | Cultured Hippocampal Neurons | 10 µM | Antagonism of NMDA-stimulated elevation of cytosolic calcium | [1] |
| Antagonism of NMDA-stimulated [³H]TCP binding | Not specified | 10 µM | Antagonized NMDA-stimulated binding | [1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of 5,7-DCKA and a general workflow for its application in cell culture experiments.
Experimental Protocols
Protocol 1: Neuroprotection Assay Against NMDA-Induced Excitotoxicity
This protocol details a method to assess the neuroprotective effects of 5,7-DCKA against excitotoxicity induced by NMDA in primary neuronal cultures.
Materials:
-
Primary cortical or hippocampal neurons
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine or Poly-L-ornithine coated cell culture plates (e.g., 96-well)
-
This compound salt
-
N-methyl-D-aspartate (NMDA)
-
Glycine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Plating: Plate primary neurons on coated plates at a suitable density and culture for at least 7 days to allow for maturation.
-
Preparation of Compounds:
-
Prepare a stock solution of 5,7-DCKA (e.g., 10 mM in sterile water or DMSO). Further dilute in culture medium to desired final concentrations (e.g., 0.1, 1, 10, 50 µM).
-
Prepare a stock solution of NMDA (e.g., 10 mM in sterile water) and glycine (e.g., 10 mM in sterile water).
-
-
Pre-treatment with 5,7-DCKA:
-
Carefully remove half of the culture medium from each well.
-
Add fresh medium containing the desired concentrations of 5,7-DCKA to the corresponding wells. Include a vehicle control (medium with the same concentration of solvent used for 5,7-DCKA).
-
Incubate for 1-2 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Induction of Excitotoxicity:
-
Prepare a solution of NMDA and glycine in culture medium at a final concentration known to induce excitotoxicity (e.g., 100 µM NMDA and 10 µM glycine).
-
Add the NMDA/glycine solution to all wells except for the untreated control group.
-
Incubate for 24 hours.
-
-
Assessment of Cell Viability (MTT Assay Example):
-
Prepare a 5 mg/mL solution of MTT in PBS.
-
Add 10 µL of the MTT solution to each well of the 96-well plate.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the concentration of 5,7-DCKA against cell viability to determine the neuroprotective effect.
-
Protocol 2: Calcium Imaging to Assess NMDA Receptor Antagonism
This protocol describes how to use a fluorescent calcium indicator, such as Fura-2 AM, to measure changes in intracellular calcium concentration in response to NMDA receptor activation and its inhibition by 5,7-DCKA.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons) grown on glass coverslips
-
Fura-2 AM
-
Pluronic F-127 (optional, to aid dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
NMDA and Glycine
-
This compound salt
-
Fluorescence microscope equipped for ratiometric imaging (with excitation at ~340 nm and ~380 nm, and emission at ~510 nm)
Procedure:
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM in HBSS). A small amount of Pluronic F-127 (e.g., 0.02%) can be added to improve solubility.
-
Incubate the cells on coverslips in the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells with fresh HBSS for at least 15 minutes to allow for de-esterification of the dye.
-
-
Imaging Setup:
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
-
Baseline Measurement:
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm.
-
-
Application of 5,7-DCKA:
-
Perfuse the cells with HBSS containing the desired concentration of 5,7-DCKA (e.g., 10 µM) for a few minutes to allow for equilibration.
-
-
NMDA Receptor Activation:
-
Switch to a perfusion solution containing both 5,7-DCKA and the NMDA/glycine stimulus (e.g., 100 µM NMDA and 10 µM glycine).
-
Record the changes in fluorescence intensity at both excitation wavelengths.
-
-
Control Experiment:
-
In a separate experiment on a different coverslip, apply the NMDA/glycine stimulus in the absence of 5,7-DCKA to observe the maximal calcium response.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380) over time.
-
Compare the peak calcium response in the presence and absence of 5,7-DCKA to quantify the inhibitory effect.
-
Protocol 3: General Cytotoxicity Assay
This protocol provides a general method to evaluate the potential cytotoxicity of 5,7-DCKA at various concentrations.
Materials:
-
Cell line of interest (e.g., SH-SY5Y, PC12, or primary neurons)
-
Complete culture medium
-
96-well cell culture plates
-
This compound salt
-
Cytotoxicity assay kit (e.g., LDH, AlamarBlue, or a live/dead cell staining kit)
-
Positive control for cytotoxicity (e.g., Triton X-100)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.
-
Treatment:
-
Prepare a range of concentrations of 5,7-DCKA in complete culture medium.
-
Replace the existing medium with the medium containing the different concentrations of 5,7-DCKA. Include an untreated control and a positive control for cell death.
-
Incubate for a relevant period (e.g., 24, 48, or 72 hours).
-
-
Cytotoxicity Assessment (LDH Assay Example):
-
Carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the medium.
-
Measure the absorbance at the recommended wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration of 5,7-DCKA relative to the positive control (maximum LDH release).
-
Plot the concentration of 5,7-DCKA against the percentage of cytotoxicity to determine the concentration at which the compound becomes toxic to the cells.
-
Troubleshooting
-
Low Potency: If the observed effect of 5,7-DCKA is lower than expected, ensure that the NMDA receptor is adequately activated by using an appropriate concentration of both NMDA and a co-agonist like glycine or D-serine.
-
Compound Precipitation: this compound salt has better aqueous solubility than the free acid. If precipitation is observed at high concentrations, consider preparing fresh stock solutions and ensuring complete dissolution before adding to the culture medium.
-
High Background in Calcium Imaging: Ensure that the cells are thoroughly washed after dye loading to remove any extracellular Fura-2 AM. Use a phenol red-free imaging buffer to reduce background fluorescence.
-
Variability in Cell Viability Assays: Ensure consistent cell seeding density and proper mixing of reagents. Include multiple technical and biological replicates to ensure the reliability of the results.
Conclusion
This compound salt is a valuable pharmacological tool for investigating the role of the glycine site of the NMDA receptor in various cellular processes. The protocols provided here offer a starting point for researchers to effectively utilize this compound in their cell culture-based experiments. It is recommended to perform dose-response experiments to determine the optimal concentration for each specific cell type and experimental condition.
References
- 1. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
5,7-Dichlorokynurenic acid sodium salt solubility and preparation for experiments.
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dichlorokynurenic acid (DCKA) is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It acts competitively at the strychnine-insensitive glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor complex.[1][2] With a binding affinity (Ki) of approximately 79 nM, DCKA is a valuable pharmacological tool for investigating the physiological and pathological roles of NMDA receptor signaling.[1][2] The sodium salt of 5,7-Dichlorokynurenic acid offers improved solubility in aqueous solutions, facilitating its use in a variety of experimental settings.
This document provides detailed information on the solubility of 5,7-Dichlorokynurenic acid sodium salt and comprehensive protocols for its preparation and application in both in vitro and in vivo experiments.
Physicochemical Properties and Solubility
This compound salt is a synthetic compound that is typically supplied as a solid.
Table 1: Physicochemical Properties of this compound Salt
| Property | Value | Reference |
| Molecular Formula | C₁₀H₄Cl₂NNaO₃ | |
| Molecular Weight | 280.04 g/mol | |
| Appearance | Solid | |
| Purity | ≥98% (HPLC) | |
| CAS Number | 1184986-70-6 |
The solubility of 5,7-Dichlorokynurenic acid and its sodium salt in common laboratory solvents is summarized below. The sodium salt form enhances its solubility in aqueous solutions.
Table 2: Solubility Data
| Compound | Solvent | Maximum Concentration | Reference |
| This compound salt | 1 eq. NaOH | 100 mM (28 mg/mL) | [4] |
| Aqueous Buffers (e.g., PBS) | While specific quantitative data is not readily available, the sodium salt is expected to have good aqueous solubility. It is recommended to test the desired concentration empirically. | ||
| 5,7-Dichlorokynurenic acid (free acid) | DMSO | ≥ 9.69 mM (≥ 2.5 mg/mL) | [5] |
Mechanism of Action: NMDA Receptor Antagonism
The NMDA receptor is a ligand-gated ion channel that is crucial for synaptic plasticity, learning, and memory. For the channel to open, it requires the binding of both the neurotransmitter glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit. This activation allows the influx of Na⁺ and Ca²⁺ ions, which in turn triggers various downstream signaling cascades.
This compound salt exerts its effect by competitively binding to the glycine site on the GluN1 subunit, thereby preventing the co-agonist from binding and stabilizing the closed state of the receptor. This blockade inhibits the ion flow through the channel, effectively antagonizing NMDA receptor-mediated physiological effects such as the elevation of intracellular calcium, accumulation of cGMP, and release of norepinephrine.[1]
Experimental Protocols
Preparation of Stock Solutions
For accurate and reproducible results, it is crucial to prepare fresh stock solutions and handle them appropriately.
Protocol 1: Preparation of Aqueous Stock Solution for In Vitro Use
-
Weighing: Accurately weigh the required amount of this compound salt in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of sterile, nuclease-free water or phosphate-buffered saline (PBS) to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Sterilization: For cell culture experiments, sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, stock solutions are generally stable for several months.
In Vitro Applications
This compound salt is widely used in various in vitro assays to study NMDA receptor function.
Table 3: Typical Working Concentrations for In Vitro Experiments
| Experimental System | Typical Working Concentration | Application | Reference |
| Cultured Hippocampal Neurons | 1-10 µM | Inhibition of NMDA-stimulated calcium influx | [1] |
| Cerebellar Slices | 10 µM | Inhibition of NMDA-stimulated cGMP accumulation | [1] |
| Hippocampal Slices | 10 µM | Inhibition of long-term potentiation (LTP) | [1] |
| Xenopus Oocytes expressing rat NMDA receptors | 15 µM | Selective inhibition of glycine-induced NMDA currents |
Protocol 2: General Protocol for In Vitro Cell-Based Assays
-
Cell Culture: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and grow according to standard protocols for the specific cell line.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound salt stock solution. Dilute the stock solution in the appropriate cell culture medium to achieve the final desired working concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound salt. Include appropriate vehicle controls (e.g., medium with the same final concentration of the solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired period to allow the compound to exert its effect.
-
Assay: Following incubation, proceed with the specific downstream assay (e.g., calcium imaging, electrophysiology, or measurement of cell viability).
In Vivo Applications
The administration of this compound salt in animal models allows for the investigation of the role of NMDA receptors in complex physiological processes and disease states.
Table 4: Dosing Information for In Vivo Experiments
| Animal Model | Administration Route | Dose Range | Application | Reference |
| Mice | Intracerebroventricular (i.c.v.) | - | Anticonvulsant activity | [1] |
| Rats (magnesium-deficient) | - | 0.97-97 nmol | Reversal of mechanical hyperalgesia |
Protocol 3: Preparation of Formulation for In Vivo Administration
Due to its enhanced aqueous solubility, this compound salt can often be dissolved in a simple aqueous vehicle for in vivo use.
-
Vehicle Preparation: Prepare a sterile, isotonic saline solution (0.9% NaCl) or PBS.
-
Dissolving: Dissolve the required amount of this compound salt in the vehicle to achieve the desired final concentration for injection.
-
Mixing and Sterilization: Ensure the compound is fully dissolved by vortexing. The solution should be sterile; if prepared from non-sterile components, it should be filtered through a 0.22 µm syringe filter.
-
Administration: Administer the solution to the animals via the desired route (e.g., intraperitoneal, intravenous, or intracerebroventricular injection). The volume of administration should be appropriate for the size of the animal and the route of injection.
Note: For the less soluble free acid form of 5,7-Dichlorokynurenic acid, a co-solvent system may be necessary. A previously described formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] However, for the sodium salt, starting with a simple aqueous vehicle is recommended.
Safety and Handling
This compound salt is intended for laboratory research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound salt is a valuable pharmacological tool for the study of NMDA receptor function. Its potency, selectivity, and improved aqueous solubility make it suitable for a wide range of in vitro and in vivo applications. The protocols and data presented in these application notes are intended to provide a comprehensive guide for researchers to effectively utilize this compound in their studies. As with any experimental procedure, optimization of concentrations and incubation times may be necessary for specific experimental systems.
References
- 1. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound salt | NMDA Receptors | Tocris Bioscience [tocris.com]
- 3. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound salt | NMDA Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
Application of 5,7-Dichlorokynurenic Acid Sodium in Neuroprotection Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dichlorokynurenic acid (5,7-DCKA) is a potent and selective competitive antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1][2] Overactivation of NMDA receptors, a phenomenon known as excitotoxicity, is a key mechanism implicated in neuronal damage in a variety of acute and chronic neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases. By blocking the glycine binding site, 5,7-DCKA effectively inhibits NMDA receptor function, thereby preventing excessive calcium influx and subsequent downstream neurotoxic cascades. This document provides detailed application notes and experimental protocols for assessing the neuroprotective effects of 5,7-DCKA sodium in various in vitro and in vivo models.
Mechanism of Action
5,7-DCKA exerts its neuroprotective effects by non-competitively antagonizing the NMDA receptor.[2] The binding of glutamate to the NMDA receptor alone is insufficient to open the ion channel; the concurrent binding of a co-agonist, typically glycine or D-serine, is also required. 5,7-DCKA is one of the most potent antagonists at this glycine binding site.[2] By occupying this site, 5,7-DCKA prevents the conformational change necessary for channel opening, even in the presence of high concentrations of glutamate. This blockade mitigates the excessive calcium influx that triggers a cascade of detrimental intracellular events, including the activation of proteases, lipases, and nucleases, as well as the generation of reactive oxygen species, ultimately leading to neuronal cell death.
Data Presentation
The following tables summarize the available quantitative data for 5,7-Dichlorokynurenic acid.
| Parameter | Value | Species | Assay Conditions | Reference |
| Kᵢ (vs. [³H]glycine) | 79 nM | Rat | Brain membranes | [2] |
| K₈ | 65 nM | Xenopus oocytes | Schild analysis | [1] |
Note: Further quantitative data on the neuroprotective efficacy of 5,7-DCKA, such as IC₅₀ values in specific neuroprotection assays, are not widely available in the public domain and would need to be determined empirically using the protocols outlined below.
Mandatory Visualizations
Caption: Mechanism of 5,7-DCKA in preventing excitotoxicity.
Caption: In Vitro Neuroprotection Assay Workflow.
Experimental Protocols
In Vitro Neuroprotection Assay Using Primary Cortical Neurons
This protocol describes a method to assess the neuroprotective effects of 5,7-DCKA against NMDA-induced excitotoxicity in primary cortical neuron cultures.
1. Materials and Reagents:
-
5,7-Dichlorokynurenic acid sodium salt
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine coated culture plates (96-well)
-
N-methyl-D-aspartate (NMDA)
-
Glycine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
2. Cell Culture:
-
Isolate cortical neurons from E18 rat embryos and plate them on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well.
-
Culture the neurons in Neurobasal medium supplemented with B-27 and GlutaMAX at 37°C in a humidified atmosphere of 5% CO₂.
-
Allow the neurons to mature for 7-10 days in vitro before treatment.
3. Treatment:
-
Prepare a stock solution of 5,7-DCKA sodium salt in sterile water or PBS. Further dilute in culture medium to desired final concentrations (e.g., a range from 10 nM to 100 µM).
-
Prepare a stock solution of NMDA and glycine in sterile water.
-
On the day of the experiment, replace the culture medium with fresh medium containing the desired concentrations of 5,7-DCKA. Incubate for 1 hour.
-
Add NMDA (final concentration 100 µM) and glycine (final concentration 10 µM) to the wells to induce excitotoxicity. Include control wells with no NMDA/glycine and wells with NMDA/glycine but no 5,7-DCKA.
-
Incubate the plates for 24 hours at 37°C and 5% CO₂.
4. Assessment of Neuroprotection:
a) MTT Assay for Cell Viability:
-
Following the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
b) LDH Assay for Cytotoxicity:
-
Carefully collect the culture supernatant from each well.
-
Perform the LDH assay according to the manufacturer's protocol.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate cytotoxicity as the percentage of LDH release compared to a positive control (lysed cells).
In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol provides a general framework for evaluating the neuroprotective effects of 5,7-DCKA in a rat model of ischemic stroke.
1. Animals and Surgical Preparation:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Suture for MCAO (e.g., 4-0 nylon monofilament with a rounded tip)
2. MCAO Procedure:
-
Anesthetize the rat and maintain body temperature at 37°C.
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and ECA.
-
Insert the nylon suture into the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
3. Drug Administration:
-
5,7-DCKA sodium salt can be administered via various routes, such as intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
The timing of administration is critical and can be before, during, or after the ischemic insult. A typical regimen might involve administration 30 minutes before MCAO and again at the time of reperfusion.
-
The dose of 5,7-DCKA will need to be optimized.
4. Assessment of Neuroprotection:
-
Neurological Deficit Scoring: At 24 and 48 hours post-MCAO, assess neurological function using a standardized scoring system (e.g., Bederson's scale).
-
Infarct Volume Measurement: At the end of the experiment (e.g., 48 hours), euthanize the animals and perfuse the brains.
-
Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Quantify the infarct volume (pale area) as a percentage of the total brain volume using image analysis software.
Conclusion
This compound is a valuable research tool for investigating the role of NMDA receptor-mediated excitotoxicity in neuronal death. The protocols provided herein offer a starting point for researchers to evaluate its neuroprotective potential in both cellular and animal models of neurological disorders. Further optimization of concentrations, timing of administration, and specific model parameters will be necessary to fully characterize its therapeutic window and efficacy. The provided diagrams and methodologies are intended to facilitate the design and execution of these critical neuroprotection assays.
References
- 1. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 5,7-Dichlorokynurenic Acid Sodium Salt for Injection
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5,7-Dichlorokynurenic acid (DCKA) is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the glycine co-agonist site.[1][2] Its sodium salt form offers improved solubility, making it a valuable tool for in vivo and in vitro studies investigating the role of the NMDA receptor in various physiological and pathological processes. Proper dissolution and formulation are critical to ensure the compound's stability, bioavailability, and the reproducibility of experimental results. These application notes provide a detailed protocol for the preparation of 5,7-Dichlorokynurenic acid sodium salt for injection.
Physicochemical and Pharmacological Properties
A summary of the key properties of this compound salt is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₄Cl₂NNaO₃ | |
| Molecular Weight | 280.04 g/mol | |
| Appearance | White solid | |
| Purity | ≥98% (HPLC) | [3] |
| Mechanism of Action | Potent antagonist at the glycine site of the NMDA receptor. | [1][3] |
| Binding Affinity (Ki) | 79 nM vs. [³H]-glycine | [1][4] |
| Solubility | Soluble to 100 mM in 1eq. NaOH. Described as water-soluble. | [4] |
| Storage | Desiccate at room temperature. Reconstituted stock solutions are stable for up to 3 months at -20°C. | [4] |
Experimental Protocols
Protocol 1: Dissolution of this compound Salt in Saline for Injection
This protocol is recommended for preparing an aqueous solution of this compound salt suitable for parenteral administration.
Materials:
-
This compound salt powder
-
Sterile, pyrogen-free saline (0.9% NaCl) for injection
-
Sterile, pyrogen-free water for injection
-
Sterile vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
-
Vortex mixer
-
Calibrated balance
-
pH meter (optional, but recommended)
Procedure:
-
Aseptic Technique: Perform all procedures in a laminar flow hood or a designated clean area to maintain sterility.
-
Weighing: Accurately weigh the desired amount of this compound salt powder using a calibrated balance.
-
Initial Dissolution:
-
For lower concentrations, directly add the sterile saline to the vial containing the powder.
-
For higher concentrations, it is advisable to first dissolve the powder in a smaller volume of sterile water for injection before diluting with saline to the final volume.
-
-
Vortexing: Securely cap the vial and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.
-
pH Adjustment (Optional): If necessary, the pH of the solution can be adjusted. The physiological pH is approximately 7.4. Use sterile, dilute solutions of NaOH or HCl for adjustment. This step is generally not required as the sodium salt should form a near-neutral solution.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial. This step is crucial for removing any potential microbial contamination.
-
Quality Control: Visually inspect the final solution for any particulates or discoloration.
-
Storage: For immediate use, the solution can be stored at 2-8°C. For long-term storage, it is recommended to aliquot the solution and freeze at -20°C.[4] Stock solutions are reported to be stable for up to 3 months at this temperature.[4] Avoid repeated freeze-thaw cycles.
Visualizations
Signaling Pathway
The following diagram illustrates the mechanism of action of 5,7-Dichlorokynurenic acid as an antagonist at the NMDA receptor.
Caption: Mechanism of 5,7-Dichlorokynurenic acid at the NMDA receptor.
Experimental Workflow
The following diagram outlines the workflow for preparing a sterile solution of this compound salt for injection.
Caption: Workflow for preparing this compound salt solution.
References
- 1. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,7-Dichlorokynurenic acid - Wikipedia [en.wikipedia.org]
- 3. bio-techne.com [bio-techne.com]
- 4. 5,7-Dichlorokynurenic Acid, Sodium Salt - CAS 1184986-70-6 - Calbiochem | 504841 [merckmillipore.com]
5,7-Dichlorokynurenic Acid Sodium Salt: A Tool for Interrogating Synaptic Plasticity
Application Notes and Protocols for Researchers
Introduction
5,7-Dichlorokynurenic acid (5,7-DCKA) is a potent and selective competitive antagonist of the glycine co-agonist binding site on the N-methyl-D-aspartate (NMDA) receptor.[1][2] The NMDA receptor, a key player in synaptic plasticity, requires the binding of both glutamate and a co-agonist, such as glycine or D-serine, for its activation.[3][4] By selectively blocking the glycine site, 5,7-DCKA provides researchers with a precise tool to investigate the role of co-agonist binding in NMDA receptor-dependent processes, including long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms thought to underlie learning and memory.[1][5][6]
Mechanism of Action
5,7-DCKA noncompetitively antagonizes NMDA receptor-mediated responses by binding to the strychnine-insensitive glycine site on the NMDA receptor complex.[1] This binding prevents the necessary co-activation of the receptor, thereby inhibiting ion channel opening and subsequent downstream signaling cascades, even in the presence of the primary agonist, glutamate. The effects of 5,7-DCKA can be reversed by increasing the concentration of glycine or D-serine.[1]
Application Notes
5,7-DCKA is a valuable tool for elucidating the specific contribution of the NMDA receptor's glycine site to various forms of synaptic plasticity.
-
Investigating Long-Term Potentiation (LTP): LTP, a long-lasting enhancement in signal transmission between two neurons, is critically dependent on NMDA receptor activation.[7][8] Studies have shown that micromolar concentrations of 5,7-DCKA can inhibit the induction of LTP in the hippocampus, demonstrating the essential role of glycine co-agonist binding for this form of plasticity.[1] This allows researchers to confirm whether an observed form of synaptic potentiation is indeed NMDA receptor-dependent.
-
Exploring Long-Term Depression (LTD): NMDA receptor-dependent LTD is also sensitive to glycine site antagonists.[5] By applying 5,7-DCKA, researchers can dissect the molecular requirements of LTD induction and determine the extent to which co-agonist availability modulates the direction of synaptic plasticity.
-
Dissecting NMDA Receptor Subunit Roles: While not directly selective for specific subunits, 5,7-DCKA can be used in conjunction with other pharmacological agents to probe the function of different NMDA receptor subtypes in synaptic plasticity.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing 5,7-DCKA.
Table 1: Binding Affinity and Potency of 5,7-DCKA
| Parameter | Value | Species | Preparation | Reference |
| Ki (vs. [3H]glycine) | 79 nM | Rat | Brain Membranes | [1] |
| KB (Schild analysis) | 65 nM | Xenopus oocytes | Injected with rat brain mRNA | [2] |
Table 2: Effects of 5,7-DCKA on NMDA Receptor-Mediated Cellular Responses
| Concentration | Experimental Model | Measured Response | Observed Effect | Reference |
| Micromolar | Cultured Hippocampal Neurons | NMDA-stimulated cytosolic Ca2+ elevation | Inhibition | [1] |
| Micromolar | Cerebellar Slices | NMDA-stimulated cGMP accumulation | Inhibition | [1] |
| Micromolar | Hippocampal Slices | NMDA-stimulated norepinephrine release | Inhibition | [1] |
| 10 µM | Hippocampal Slices | Tetanic stimulation-induced LTP | Inhibition of population spike increase | [1] |
Experimental Protocols
This section provides a generalized protocol for investigating the effect of 5,7-DCKA on LTP in acute hippocampal slices, a common experimental paradigm.
1. Acute Hippocampal Slice Preparation
This protocol is a standard procedure for obtaining viable brain slices for electrophysiology.[9]
-
Materials:
-
Rodent (e.g., Wistar rat or C57BL/6 mouse)
-
Anesthetic (e.g., isoflurane)
-
Ice-cold, carbogenated (95% O2 / 5% CO2) slicing solution (e.g., NMDG-based or sucrose-based artificial cerebrospinal fluid - aCSF)
-
Carbogenated aCSF for recovery and recording
-
Vibrating microtome (vibratome)
-
-
Procedure:
-
Anesthetize the animal in accordance with institutional animal care and use committee (IACUC) protocols.
-
Perform transcardial perfusion with ice-cold slicing solution.
-
Rapidly decapitate the animal, dissect the brain, and place it in ice-cold, carbogenated slicing solution.
-
Isolate the hippocampus and cut 300-400 µm thick coronal or sagittal slices using a vibratome.
-
Transfer slices to a recovery chamber with aCSF heated to 32-34°C, continuously bubbled with carbogen, for at least 1 hour before recording.
-
2. Electrophysiological Recording of Field Potentials
This protocol details the recording of field excitatory postsynaptic potentials (fEPSPs) from the CA1 region of the hippocampus.[9]
-
Setup:
-
Transfer a recovered slice to a recording chamber continuously perfused with carbogenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway (stratum radiatum of CA3).
-
Place a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
-
Procedure:
-
Establish a stimulus intensity that elicits a fEPSP of approximately 30-50% of the maximal response.
-
Record a stable baseline of fEPSPs for 20-30 minutes at a low stimulation frequency (e.g., 0.05 Hz).
-
3. LTP Induction and Application of 5,7-DCKA
-
Procedure:
-
After establishing a stable baseline, perfuse the slice with aCSF containing the desired concentration of 5,7-DCKA sodium salt (e.g., 10 µM) or vehicle for a pre-incubation period of 15-20 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of stimuli at 100 Hz for 1 second.[9] Alternatively, a more physiological theta-burst stimulation (TBS) can be used.[9]
-
Following the induction protocol, continue to record fEPSPs for at least 60 minutes at the baseline stimulation frequency.
-
-
Data Analysis:
-
Measure the slope of the fEPSPs.
-
Normalize the fEPSP slopes to the average slope recorded during the baseline period.
-
Compare the degree of potentiation in slices treated with 5,7-DCKA to control (vehicle-treated) slices.
-
Signaling Pathways in LTP
The induction of NMDA receptor-dependent LTP involves a complex cascade of intracellular signaling events initiated by calcium influx through the NMDA receptor channel. 5,7-DCKA blocks this cascade at its inception by preventing the receptor from opening.
References
- 1. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Glycine Receptors in Glycine-Induced LTD in Hippocampal CA1 Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synaptic plasticity of NMDA receptors: mechanisms and functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycine-induced long-term potentiation is associated with structural and functional modifications of α-amino-3-hydroxyl-5-methyl-4-isoxazolepropionic acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bennington.edu [bennington.edu]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: 5,7-Dichlorokynurenic Acid Sodium in Epilepsy Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dichlorokynurenic acid (5,7-DCKA) is a potent and selective competitive antagonist of the glycine co-agonist binding site on the N-methyl-D-aspartate (NMDA) receptor.[1] The NMDA receptor, a key player in excitatory neurotransmission, is implicated in the pathophysiology of epilepsy. By antagonizing the glycine site, 5,7-DCKA noncompetitively inhibits NMDA receptor activation, thereby reducing neuronal hyperexcitability and seizure susceptibility.[2] These characteristics make 5,7-DCKA a valuable research tool for investigating the role of the NMDA receptor-glycine site in epileptogenesis and for the preclinical evaluation of novel anti-seizure therapies.
This document provides detailed application notes and experimental protocols for the use of 5,7-Dichlorokynurenic acid sodium in common epilepsy research models.
Mechanism of Action
The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to become fully active. 5,7-DCKA selectively binds to the glycine site on the GluN1 subunit of the NMDA receptor, preventing the binding of the co-agonist. This allosteric modulation inhibits the ion channel opening, even in the presence of glutamate, thereby dampening excessive excitatory signaling that can lead to seizures.
Caption: Mechanism of 5,7-DCKA at the NMDA receptor glycine site.
Data Presentation
The following tables summarize the quantitative data from studies utilizing 5,7-Dichlorokynurenic acid in rodent models of epilepsy.
Table 1: Anticonvulsant Activity of 5,7-DCKA in the Audiogenic Seizure Model
| Parameter | Species/Strain | Administration Route | Seizure Type | ED50 | Reference |
| Anticonvulsant Efficacy | Mouse (DBA/2) | Intracerebroventricular (ICV) | Tonic Seizure | 2.2 nmol/mouse | [3] |
Table 2: In Vitro Activity of 5,7-DCKA
| Parameter | Preparation | Concentration | Effect | Reference |
| NMDA Receptor Binding | Rat Brain Membranes | KB = 65 nM | Competitive antagonist at the glycine site | [1] |
| NMDA-Induced Neuron Injury | Rat Cortical Cell Cultures | Not specified | Reduced neuronal injury | [1] |
| NMDA-Stimulated Ca2+ Elevation | Cultured Hippocampal Neurons | Micromolar concentrations | Inhibition | [2] |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Injection of this compound in Mice
This protocol describes the procedure for a single bolus ICV injection of 5,7-DCKA in mice for subsequent seizure susceptibility testing. All procedures must be conducted in accordance with institutional animal care and use guidelines.
Materials:
-
This compound
-
Sterile, pyrogen-free 0.9% saline or artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (5 or 10 µL) with a 30-gauge or finer needle
-
Surgical drill
-
Surgical instruments (scalpel, forceps, etc.)
-
Suturing material or tissue adhesive
-
Heating pad
-
Antiseptic solution (e.g., 70% ethanol, Betadine)
-
Analgesics for post-operative care
Procedure:
-
Preparation of 5,7-DCKA Solution:
-
Dissolve this compound in sterile 0.9% saline or aCSF to the desired concentration.[4] For example, to achieve a dose of 2.2 nmol in a 2 µL injection volume, the required concentration is 1.1 mM.
-
Ensure the solution is clear and free of precipitates. Gentle warming or sonication may be used to aid dissolution.[4]
-
Prepare fresh solutions on the day of the experiment.
-
-
Animal Preparation and Anesthesia:
-
Anesthetize the mouse using an appropriate anesthetic protocol.
-
Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the fur from the scalp and secure the animal in the stereotaxic frame.
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Apply ophthalmic ointment to the eyes to prevent drying.
-
Cleanse the surgical area with an antiseptic solution.
-
-
Surgical Procedure:
-
Make a midline incision in the scalp to expose the skull.
-
Identify the bregma landmark.
-
Using a dental drill, create a small burr hole over the target injection site (lateral ventricle). Typical coordinates for mice are approximately 0.2-0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.0-2.5 mm ventral from the skull surface.[5]
-
Slowly lower the injection needle to the target depth.
-
Infuse the 5,7-DCKA solution at a slow rate (e.g., 0.5-1.0 µL/min) to prevent a significant increase in intracranial pressure.[5]
-
Leave the needle in place for an additional 1-2 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the incision or close it with tissue adhesive.
-
Remove the mouse from the stereotaxic frame and place it on a heating pad until it recovers from anesthesia.
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the mouse closely during the recovery period before proceeding with seizure induction.
-
Caption: Workflow for ICV injection of 5,7-DCKA in mice.
Protocol 2: Audiogenic Seizure Induction in DBA/2 Mice
This protocol describes the induction of seizures by auditory stimulation in DBA/2 mice, a commonly used genetic model of reflex epilepsy.[3][6]
Materials:
-
DBA/2 mice (typically 21-28 days of age for maximal susceptibility)[6]
-
Sound-attenuating chamber
-
Sound source capable of producing a high-intensity stimulus (e.g., electric bell, speaker)
-
Sound level meter
Procedure:
-
Acclimation:
-
Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
-
Seizure Induction:
-
Place a single mouse in the sound-attenuating chamber.
-
After a brief habituation period (e.g., 1 minute), present a high-intensity acoustic stimulus (typically 100-120 dB).[6]
-
The stimulus is usually presented for up to 60 seconds or until the onset of tonic-clonic seizures.
-
-
Seizure Scoring:
-
Observe and score the seizure behavior. A common scoring system includes:
-
Wild running phase
-
Clonic seizure (loss of righting reflex with limb clonus)
-
Tonic seizure (hindlimb extension)
-
Respiratory arrest
-
-
-
Data Analysis:
-
Record the incidence and latency of each seizure phase.
-
For drug studies, compare the seizure scores and latencies between the vehicle-treated and 5,7-DCKA-treated groups. The percentage of animals protected from each seizure phase is a key endpoint.
-
Caption: Logical flow of audiogenic seizure induction and inhibition.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the NMDA receptor glycine site in the pathophysiology of epilepsy. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in preclinical epilepsy models. Careful adherence to sterile surgical techniques and institutional animal care guidelines is paramount for obtaining reliable and reproducible results. Further dose-response studies are recommended to determine the optimal concentration of 5,7-DCKA for specific experimental paradigms.
References
- 1. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting 5,7-Dichlorokynurenic acid sodium salt stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues with 5,7-Dichlorokynurenic acid sodium salt in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound salt?
A1: this compound salt is soluble in 1 equivalent of NaOH up to 100 mM and in DMSO up to 100 mM.[1][2] For cell culture experiments, it is advisable to prepare a concentrated stock solution in a suitable solvent (e.g., sterile water or DMSO) and then dilute it to the final working concentration in the cell culture medium.
Q2: What are the recommended storage conditions for the solid compound and its solutions?
A2: The solid form of this compound salt should be stored desiccated at room temperature.[1][3] Reconstituted stock solutions should be aliquoted and frozen at -20°C.[4][5] Under these conditions, stock solutions are reported to be stable for up to 3 months.[4][5] To avoid repeated freeze-thaw cycles, it is recommended to use fresh aliquots for each experiment.
Q3: Is this compound salt stable in aqueous solutions?
A3: While the sodium salt form enhances water solubility, the long-term stability in aqueous buffers, especially at different pH values, may vary. Kynurenic acid derivatives can be susceptible to degradation in aqueous environments. It is recommended to prepare fresh aqueous solutions for each experiment or to assess the stability under your specific experimental conditions if prolonged storage is necessary.
Q4: Can I use this compound salt in cell culture experiments?
A4: Yes, it is widely used in in vitro studies. However, it is crucial to ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. A preliminary vehicle control experiment is recommended. The stability of the compound in your specific cell culture medium over the duration of the experiment should also be considered, as components in the medium could potentially affect its stability.
Q5: How does this compound salt work?
A5: 5,7-Dichlorokynurenic acid is a potent and selective competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[6][7][8] The NMDA receptor is an ionotropic glutamate receptor that requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation. By blocking the glycine site, 5,7-Dichlorokynurenic acid prevents the ion channel from opening, thereby inhibiting the influx of calcium and sodium ions.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound salt.
Issue 1: Incomplete or Variable Antagonism of NMDA Receptor Activity
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific experimental system. The reported Ki value of 79 nM is a starting point, but the effective concentration can vary depending on cell type, receptor expression levels, and the concentration of the co-agonist (glycine or D-serine).
-
-
Possible Cause 2: Compound Degradation in Solution.
-
Solution: Prepare fresh solutions before each experiment. If using frozen stock solutions, ensure they have not undergone multiple freeze-thaw cycles. Visually inspect the solution for any precipitation before use. Consider performing a stability study under your experimental conditions (see Experimental Protocols section).
-
-
Possible Cause 3: High Concentration of Competing Co-agonist.
-
Solution: As a competitive antagonist, the efficacy of 5,7-Dichlorokynurenic acid is dependent on the concentration of the co-agonist (glycine or D-serine). If you are adding exogenous co-agonists, consider reducing their concentration.
-
Issue 2: Precipitation of the Compound in Aqueous Buffer or Media
-
Possible Cause 1: Low Solubility at Experimental pH.
-
Solution: While the sodium salt improves aqueous solubility, the free acid form may be less soluble. The pH of your buffer or medium can influence the equilibrium. Ensure the final pH of the solution is compatible with the compound's solubility. Adjusting the pH of the buffer might be necessary.
-
-
Possible Cause 2: Supersaturation.
-
Solution: When diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, localized high concentrations can lead to precipitation. Try diluting the stock solution slowly while vortexing or stirring the buffer.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 280.04 g/mol | [1][3] |
| Purity | ≥98% (HPLC) | [1][3] |
| Ki vs. [3H]-glycine | 79 nM | [1][6] |
| Solubility in 1eq. NaOH | up to 100 mM | [1][3] |
| Solubility in DMSO | up to 100 mM | [2] |
| Storage of Solid | Desiccate at Room Temperature | [1][3] |
| Storage of Stock Solution | Aliquot and freeze at -20°C (stable for up to 3 months) | [4][5] |
Experimental Protocols
Protocol 1: Assessment of Solution Stability by HPLC
This protocol provides a general method to assess the stability of this compound salt in a specific buffer over time.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound salt in an appropriate solvent (e.g., water or DMSO).
-
Preparation of Test Solutions: Dilute the stock solution to the final experimental concentration in the buffer of interest (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4).
-
Incubation: Incubate the test solution under the desired experimental conditions (e.g., 37°C in a light-protected container).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the test solution.
-
Sample Analysis: Analyze the aliquots by High-Performance Liquid Chromatography (HPLC) with a UV detector. The wavelength for detection should be optimized for 5,7-Dichlorokynurenic acid.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. A decrease in the peak area over time indicates degradation. The percentage of the compound remaining can be calculated relative to the t=0 time point.
Protocol 2: Freeze-Thaw Stability Assessment
-
Preparation of Stock Solution: Prepare a stock solution of this compound salt at a known concentration in the desired solvent.
-
Aliquoting: Dispense the stock solution into multiple small aliquots.
-
Initial Analysis (Cycle 0): Immediately analyze one aliquot by HPLC to determine the initial concentration.
-
Freeze-Thaw Cycles: Store the remaining aliquots at -20°C for at least 24 hours. Then, thaw them at room temperature until completely liquefied, and refreeze them at -20°C. This constitutes one freeze-thaw cycle.
-
Analysis after Cycles: After 1, 3, and 5 freeze-thaw cycles, analyze one aliquot from each cycle by HPLC.
-
Data Analysis: Compare the concentration of the compound after each freeze-thaw cycle to the initial concentration to determine the extent of degradation.
Visualizations
Caption: Troubleshooting workflow for experimental issues.
Caption: Signaling pathway of NMDA receptor antagonism.
Caption: Workflow for assessing compound stability in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound salt (mM/ml), NMDA receptor glycine site antagonist (CAS 1184986-70-6) | Abcam [abcam.com]
- 4. A protocol for testing the stability of biochemical analy... [degruyterbrill.com]
- 5. apexbt.com [apexbt.com]
- 6. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. chemotaxis.semmelweis.hu [chemotaxis.semmelweis.hu]
Common issues with 5,7-Dichlorokynurenic acid sodium salt in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,7-Dichlorokynurenic acid (5,7-DCKA) sodium salt.
Frequently Asked Questions (FAQs)
Q1: What is 5,7-Dichlorokynurenic acid sodium salt and what is its primary mechanism of action?
5,7-Dichlorokynurenic acid (5,7-DCKA) sodium salt is a potent and selective competitive antagonist of the NMDA receptor.[1][2][3][4][5] It specifically acts at the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor complex.[6] By blocking this site, it prevents the channel opening that is mediated by the binding of the primary agonist, glutamate, thereby inhibiting ion influx and neuronal excitation.
Q2: What is the purity of commercially available 5,7-DCKA sodium salt?
Commercially available 5,7-DCKA sodium salt is typically offered at a purity of ≥98% or >99% as determined by HPLC.[7][8] For specific batch data, it is always recommended to refer to the Certificate of Analysis provided by the supplier.
Q3: How should I store 5,7-DCKA sodium salt powder and its solutions?
-
Powder: The solid form of 5,7-DCKA sodium salt should be stored at room temperature under desiccating conditions. It is stable for at least 12 months under these conditions.
-
Solutions: It is best to prepare solutions on the day of use.[1] If storage is necessary, aliquot the solution and store at -20°C for up to one month or -80°C for up to six months.[1][2] Avoid repeated freeze-thaw cycles.[2] Before use, ensure the solution is brought to room temperature and that any precipitate has fully redissolved.[1]
Troubleshooting Guide
Issue 1: Solubility Problems
Q: I am having trouble dissolving 5,7-DCKA sodium salt. What are the recommended solvents and procedures?
A: 5,7-DCKA sodium salt has limited solubility in aqueous solutions alone. Here are some recommendations for preparing stock solutions:
-
Aqueous Alkaline Solution: Soluble in 0.1M NaOH up to 100 mM.[1]
-
Organic Solvents: Soluble in DMSO up to 100 mM.[1]
-
For In Vivo Use: A common formulation involves a multi-solvent system. For example, a stock solution in DMSO can be further diluted in a vehicle containing PEG300, Tween-80, and saline.[2][3] A typical protocol is to add the DMSO stock to PEG300, mix, then add Tween-80, mix again, and finally add saline to the desired volume.[2]
If you observe precipitation upon dilution of a stock solution, gentle warming and/or sonication can help to redissolve the compound.[2] Always ensure the final concentration of organic solvents (like DMSO) is low enough in your experimental system to avoid solvent-induced artifacts.
Solubility Data for 5,7-Dichlorokynurenic Acid and its Sodium Salt
| Compound | Solvent | Maximum Concentration |
| 5,7-Dichlorokynurenic acid | 0.1M NaOH | 100 mM[1] |
| DMSO | 100 mM[1] | |
| This compound salt | 1 eq. NaOH | 100 mM |
| DMSO in various formulations | ≥ 2.5 mg/mL (9.69 mM)[2] |
Issue 2: Lack of Experimental Effect
Q: I am not observing the expected antagonist effect of 5,7-DCKA in my experiment. What could be the reason?
A: Several factors could contribute to a lack of effect:
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Compound Degradation: Ensure that your stock solutions are fresh or have been stored properly at -20°C or -80°C for the recommended duration.[1][2] As a quinoline derivative, 5,7-DCKA may be susceptible to photodegradation.[9][10] Protect solutions from light, especially during long experiments.
-
Insufficient NMDA Receptor Activation: 5,7-DCKA is a competitive antagonist at the glycine site. Its effect will be more pronounced when the NMDA receptors are activated. Ensure you are using an appropriate concentration of both glutamate and a co-agonist (glycine or D-serine) to stimulate the receptors in your assay.[11]
-
Inappropriate Concentration: The effective concentration of 5,7-DCKA can vary between experimental systems. Perform a dose-response curve to determine the optimal concentration for your specific cell type or preparation. For in vitro neuroprotection assays, concentrations in the range of 1-10 µM have been shown to be effective.[12]
-
Competition with Endogenous Ligands: The presence of high concentrations of endogenous glycine or D-serine in your preparation can compete with 5,7-DCKA for the binding site, reducing its apparent potency.[11]
-
Batch-to-Batch Variability: Although reputable suppliers provide high-purity compounds, subtle differences between batches can sometimes lead to variability in experimental results.[13] If you suspect this is an issue, it is advisable to test a new batch and compare its performance to the previous one.
Troubleshooting Workflow for Lack of Experimental Effect
Experimental Protocols
Protocol 1: Preparation of 5,7-DCKA Sodium Salt for In Vitro Cell-Based Assays
-
Prepare a 100 mM stock solution in 0.1M NaOH or DMSO.
-
For cell culture experiments, dilute the stock solution in your culture medium to the desired final concentration.
-
Note: When using a DMSO stock, ensure the final concentration of DMSO in the culture medium is below 0.1% to avoid solvent toxicity.
-
-
Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay. A starting range of 1-10 µM is recommended for neuroprotection assays.[12]
-
Pre-incubate the cells with the 5,7-DCKA sodium salt solution for a sufficient time before adding the NMDA receptor agonist. The pre-incubation time should be optimized for your specific experimental setup.
Protocol 2: Electrophysiological Recording of NMDA Receptor Currents
This protocol provides a general guideline for whole-cell patch-clamp recordings.
-
Prepare external and internal solutions.
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH. This solution should be Mg2+-free to prevent voltage-dependent block of the NMDA receptor channel.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP. Adjust pH to 7.2 with CsOH.
-
-
Prepare agonist and antagonist solutions.
-
Agonist Solution: Prepare a solution of 100 µM NMDA and 10 µM glycine in the external solution.
-
Antagonist Solution: Prepare various concentrations of 5,7-DCKA sodium salt in the agonist solution.
-
-
Perform whole-cell patch-clamp recording.
-
Establish a stable whole-cell recording from the neuron of interest.
-
Clamp the cell at a holding potential of -60 mV.
-
Perfuse the cell with the external solution to obtain a stable baseline.
-
Apply the agonist solution to evoke an inward NMDA receptor-mediated current.
-
Once a stable current is achieved, switch to the antagonist solution and observe the block of the NMDA-evoked current.
-
To determine the IC50, apply a range of antagonist concentrations.
-
Wash out the antagonist with the agonist solution to check for reversibility of the block.
-
Signaling Pathway of NMDA Receptor Antagonism by 5,7-DCKA
This technical support guide is intended for research use only and should not be used for diagnostic or therapeutic purposes. Always refer to the manufacturer's instructions and relevant literature for your specific application.
References
- 1. 5,7-Dichlorokynurenic acid |DCKA; 5,7-DCK | NMDA receptor glycine site antagonist | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DCKA | antagonist of the NMDA receptor | CAS# 131123-76-7 | InvivoChem [invivochem.com]
- 4. 5,7-Dichlorokynurenic acid - Wikipedia [en.wikipedia.org]
- 5. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 5,7-Dichlorokynurenic acid | NMDA Receptors | Tocris Bioscience [tocris.com]
- 8. This compound salt | NMDA Receptors | Tocris Bioscience [tocris.com]
- 9. mdpi.com [mdpi.com]
- 10. Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of 5,7-Dichlorokynurenic acid sodium salt stock solutions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of 5,7-Dichlorokynurenic acid sodium salt to prevent the degradation of stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound salt?
A1: 5,7-Dichlorokynurenic acid (DCKA) sodium salt is a potent and selective competitive antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor.[1][2] By binding to this site, it prevents the co-agonist glycine (or D-serine) from binding, which is a necessary step for the activation of the NMDA receptor ion channel. This blockade inhibits the influx of calcium ions (Ca²⁺) that would normally occur upon receptor activation.
Q2: What are the recommended solvents for dissolving this compound salt?
A2: this compound salt is sparingly soluble in aqueous solutions. For the preparation of stock solutions, the following solvents are recommended:
-
Dimethyl sulfoxide (DMSO): Can be used to prepare stock solutions up to 50 mM. When using DMSO, it is crucial to ensure the final concentration in your experimental buffer is less than 0.1% to avoid solvent-induced artifacts.[5]
Q3: How should I store the solid compound and its stock solutions?
A3: Proper storage is critical to maintain the integrity of the compound.
-
Solid Form: The solid compound should be stored desiccated at room temperature.[3][4]
-
Stock Solutions: For long-term stability, stock solutions should be aliquoted and stored frozen. Recommendations vary slightly between suppliers, but generally:
Q4: Can I expect to see neurotoxicity with this compound salt in my cell cultures?
A4: While NMDA receptor antagonists are often employed to mitigate excitotoxicity, high concentrations or prolonged exposure can potentially lead to neurotoxicity.[5] It is essential to perform a dose-response curve to identify the optimal, non-toxic concentration for your specific cell type and the duration of your experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound will not dissolve completely. | - Incorrect solvent selection.- Supersaturation of the solution. | - Ensure you are using a recommended solvent such as 1 eq. NaOH or DMSO.[3][4][5]- Gently warm the solution or use sonication to aid dissolution. Be cautious with warming to avoid degradation.- Prepare a less concentrated stock solution. |
| Loss of antagonist activity in experiments. | - Degradation of the stock solution due to improper storage.- Multiple freeze-thaw cycles.- Contamination of the stock solution. | - Prepare fresh stock solutions from the solid compound.- Ensure stock solutions are aliquoted and stored at -80°C for long-term use.[6]- Use fresh, sterile solvents and pipette tips when preparing and handling solutions. |
| Inconsistent experimental results. | - Inaccurate concentration of the stock solution.- Degradation of working solutions. | - Always use the batch-specific molecular weight provided on the product's certificate of analysis for precise concentration calculations.[3]- Prepare fresh working dilutions from a frozen stock aliquot for each experiment. Do not store diluted working solutions for extended periods. |
| No observable effect of the antagonist. | - The NMDA receptor channel is not being activated.- Insufficient concentration of the antagonist. | - As a competitive antagonist at the glycine site, the presence of the primary agonist (glutamate or NMDA) and the co-agonist (glycine or D-serine) is required to assess its blocking activity.[5]- Perform a concentration-response curve to determine the effective concentration range for your experimental system. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in 1 eq. NaOH
-
Calculate the required mass: Based on the batch-specific molecular weight (MW) of your this compound salt (e.g., MW = 280.04 g/mol ), calculate the mass needed for your desired volume. For 1 mL of a 10 mM solution:
-
Mass (g) = 10 mmol/L * 0.001 L * 280.04 g/mol = 0.0028 g = 2.8 mg.
-
-
Weigh the compound: Accurately weigh out the calculated mass of the solid compound.
-
Prepare 1 eq. NaOH: Prepare a fresh solution of 1 N NaOH.
-
Dissolve the compound: Add the appropriate volume of 1 eq. NaOH to the solid compound to achieve a final concentration of 10 mM. For the example above, add 1 mL.
-
Ensure complete dissolution: Vortex the solution until the compound is fully dissolved. Gentle warming or sonication can be used if necessary.
-
Aliquot and store: Dispense the stock solution into smaller, single-use aliquots and store at -80°C.
Protocol for Assessing Stock Solution Stability by HPLC-UV
This protocol provides a general framework for assessing the stability of this compound salt stock solutions. Method optimization will be required for specific instrumentation and conditions.
-
Preparation of Standards: Prepare a calibration curve by dissolving accurately weighed amounts of the solid compound in the mobile phase to create a series of standard solutions of known concentrations.
-
Sample Preparation:
-
Thaw an aliquot of your stock solution (the sample to be tested).
-
Dilute the stock solution to a concentration that falls within the linear range of your calibration curve using the mobile phase.
-
-
HPLC-UV Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M acetate buffer, pH 4.5) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 90:10, v/v). The exact composition should be optimized.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 - 20 µL.
-
Detection: UV detector set to the wavelength of maximum absorbance for 5,7-Dichlorokynurenic acid. This should be determined by running a UV scan of a standard solution.
-
-
Data Analysis:
-
Inject the prepared standards and the sample solution into the HPLC system.
-
Record the peak area of the analyte for each injection.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of your sample by interpolating its peak area on the calibration curve.
-
Compare the measured concentration to the nominal concentration of the stock solution to assess degradation. Repeat this analysis at different time points to determine the rate of degradation under specific storage conditions.
-
Visualizations
Caption: NMDA Receptor Signaling and Antagonism by 5,7-Dichlorokynurenic acid.
References
- 1. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound salt | NMDA Receptor Antagonists: R&D Systems [rndsystems.com]
- 4. This compound salt | NMDA Receptors | Tocris Bioscience [tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Adjusting pH for optimal 5,7-Dichlorokynurenic acid sodium salt activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of 5,7-Dichlorokynurenic acid (5,7-DCKA) sodium salt, with a specific focus on the critical role of pH in achieving maximal activity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is 5,7-Dichlorokynurenic acid (5,7-DCKA) and what is its primary mechanism of action?
A1: 5,7-Dichlorokynurenic acid is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] It specifically acts at the strychnine-insensitive glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor.[5][6] By binding to this site, 5,7-DCKA prevents the binding of glycine, which is essential for the activation of the NMDA receptor channel, thereby inhibiting its function.[5]
Q2: What is the optimal pH for the activity of 5,7-DCKA sodium salt?
A2: While direct quantitative studies on the pH-dependent activity profile of 5,7-DCKA are not extensively available in published literature, the optimal pH for its activity is considered to be within the physiological range, typically between pH 7.2 and 7.4 . This is inferred from numerous in vitro and in vivo studies where physiological buffers are used to maintain cellular health and mimic biological conditions.[7][8] The protonation state of both the 5,7-DCKA molecule and the amino acid residues within the NMDA receptor's glycine binding site is crucial for their interaction, and this is maintained at physiological pH.
Q3: How does pH affect the solubility of 5,7-DCKA and its sodium salt?
A3: 5,7-Dichlorokynurenic acid is sparingly soluble in water. Its solubility is significantly increased in alkaline conditions, such as in the presence of sodium hydroxide (NaOH), or in organic solvents like dimethyl sulfoxide (DMSO).[9] The sodium salt of 5,7-DCKA is more water-soluble, which is often preferred for preparing aqueous stock solutions for biological experiments. It is recommended to dissolve the sodium salt in a suitable buffer at or near physiological pH for direct use in cellular assays.
Q4: Can I use 5,7-DCKA in both in vitro and in vivo experiments?
A4: Yes, 5,7-DCKA has been successfully used in a variety of experimental models, including in vitro studies with cultured neurons and brain slices, as well as in vivo studies in animal models.[5] For in vivo applications, careful consideration of the formulation and delivery route is necessary to ensure adequate bioavailability.
Troubleshooting Guide: pH-Related Issues
This guide addresses common problems that may arise due to suboptimal pH conditions during experiments with 5,7-DCKA.
| Problem | Possible Cause | Recommended Solution |
| Low or inconsistent antagonist activity | Suboptimal pH of the experimental buffer: The pH of your buffer may be too acidic or too alkaline, affecting the charge of 5,7-DCKA and/or the NMDA receptor binding site, thus reducing binding affinity. | Verify and adjust buffer pH: Ensure your experimental buffer is within the physiological range of pH 7.2-7.4. Calibrate your pH meter regularly. Prepare fresh buffers for each experiment. |
| Precipitation of 5,7-DCKA in the working solution: This can occur if a concentrated stock solution in DMSO or alkaline water is diluted into a buffer with a lower pH, causing the compound to become less soluble and precipitate out. | Check for precipitation: Visually inspect your working solutions for any signs of precipitation. If observed, prepare a fresh solution. Consider using the more soluble sodium salt form of 5,7-DCKA. When diluting a concentrated stock, add it to the buffer with vigorous vortexing. | |
| Variability between experimental repeats | pH drift during the experiment: Prolonged incubation times, especially in non-buffered or poorly buffered solutions, can lead to changes in pH due to cellular metabolism. | Use a robust buffering system: Employ a well-buffered solution such as HEPES-buffered saline, which is effective at maintaining a stable pH in cell culture environments. For long-term experiments, consider periodic replacement of the medium. |
| Unexpected off-target effects | Extreme pH values causing cellular stress: Using buffers with a pH outside the physiological range can induce cellular stress, leading to artifacts and misinterpretation of the results. | Maintain physiological conditions: Always conduct your experiments in buffers that are compatible with the cells or tissues being studied. Include appropriate vehicle controls to ensure that the buffer itself is not causing any adverse effects. |
Data Presentation
While specific data on the pH-dependent activity of 5,7-DCKA is limited, the following table summarizes its known binding affinity at a presumed physiological pH.
| Compound | Receptor Target | Assay Type | Ki / Kb (nM) | Assumed pH |
| 5,7-Dichlorokynurenic acid | NMDA Receptor (Glycine Site) | [3H]glycine binding | 79[5] | Physiological (~7.4) |
| 5,7-Dichlorokynurenic acid | NMDA Receptor (Glycine Site) | Schild analysis in oocytes | 65[3] | Physiological (~7.4) |
Ki: Inhibition constant; Kb: Dissociation constant of the antagonist.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 5,7-DCKA Sodium Salt
Materials:
-
5,7-Dichlorokynurenic acid sodium salt
-
Sterile, nuclease-free water
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the required amount of 5,7-DCKA sodium salt. The molecular weight is approximately 280.04 g/mol . For 1 ml of a 10 mM stock solution, you will need 2.8 mg.
-
Add the appropriate volume of sterile water to the vial containing the 5,7-DCKA sodium salt.
-
Vortex the solution thoroughly until the salt is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: In Vitro Electrophysiology with 5,7-DCKA
Objective: To assess the inhibitory effect of 5,7-DCKA on NMDA receptor-mediated currents in cultured neurons.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
Patch-clamp setup
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP. Adjust pH to 7.2 with CsOH.
-
NMDA and glycine solutions
-
5,7-DCKA sodium salt working solutions (prepared by diluting the stock solution in the external solution to the desired final concentrations)
Procedure:
-
Prepare the external and internal solutions and adjust the pH to 7.4 and 7.2, respectively.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Perfuse the cell with the external solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit a baseline NMDA receptor-mediated current.
-
After establishing a stable baseline, co-apply different concentrations of 5,7-DCKA with the NMDA and glycine solution.
-
Record the current responses at each concentration of 5,7-DCKA.
-
Analyze the data to determine the IC50 of 5,7-DCKA.
Mandatory Visualizations
Caption: NMDA receptor signaling and the inhibitory action of 5,7-DCKA.
References
- 1. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,7-Dichlorokynurenic acid | NMDA Receptors | Tocris Bioscience [tocris.com]
- 5. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for electrophysiological measurements of circadian changes in excitability in dentate granule cells from adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DCKA | antagonist of the NMDA receptor | CAS# 131123-76-7 | InvivoChem [invivochem.com]
Technical Support Center: Improving the In Vivo Delivery of 5,7-Dichlorokynurenic Acid Sodium Salt
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo delivery of 5,7-Dichlorokynurenic acid (5,7-DCKA) sodium salt. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is 5,7-Dichlorokynurenic acid sodium salt and what is its primary mechanism of action?
A1: 5,7-Dichlorokynurenic acid (5,7-DCKA) is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It specifically acts at the strychnine-insensitive glycine binding site on the GluN1 subunit of the receptor.[1] By blocking this co-agonist site, 5,7-DCKA prevents the glutamate-induced opening of the NMDA receptor's ion channel, thereby inhibiting the influx of calcium ions and subsequent neuronal excitation. The sodium salt form of 5,7-DCKA is utilized to improve its aqueous solubility.[4][5]
Q2: What are the main challenges associated with the in vivo delivery of this compound salt?
A2: The primary challenge for the in vivo delivery of kynurenic acid derivatives, including 5,7-DCKA, is their poor penetration across the blood-brain barrier (BBB).[6] Additionally, the non-salt form has low aqueous solubility, which can be overcome by using the sodium salt. However, even with the sodium salt, careful formulation is required to prevent precipitation in physiological buffers.
Q3: In what solvents can I dissolve this compound salt?
A3: this compound salt is soluble in 1 equivalent of sodium hydroxide (NaOH) up to 100 mM.[4][5][7] The non-salt form is soluble in dimethyl sulfoxide (DMSO) and 1 equivalent of NaOH, also up to 100 mM.
Q4: How should I store solutions of this compound salt?
A4: Once reconstituted, it is recommended to aliquot the solution and freeze it at -20°C. Under these conditions, stock solutions are generally stable for up to 3 months.[8]
Troubleshooting Guide
Issue 1: Precipitation of the compound upon dilution in physiological buffer.
-
Possible Cause: The pH of the physiological buffer (typically around 7.4) may cause the less soluble free acid form of 5,7-DCKA to precipitate out of a solution prepared with NaOH.
-
Solution:
-
pH Adjustment: Carefully adjust the pH of your final formulation to be slightly basic, if your experimental paradigm allows. However, be mindful that the recommended pH for parenteral injections is generally between 5 and 9 to avoid irritation.
-
Use of Co-solvents: For intravenous or intraperitoneal administration, consider using a vehicle containing co-solvents. A common vehicle for poorly soluble drugs includes a mixture of DMSO, PEG300, and Tween-80 in saline. For example, a formulation could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Sonication: Gentle heating and sonication can aid in the dissolution of the compound.
-
Issue 2: Lack of or inconsistent in vivo efficacy.
-
Possible Cause 1: Poor bioavailability. As a kynurenic acid derivative, 5,7-DCKA likely has limited ability to cross the blood-brain barrier when administered systemically.
-
Solution 1:
-
Prodrugs: Consider using a prodrug approach. For instance, the prodrug of 7-chlorokynurenic acid, 4-chlorokynurenine (AV-101), was developed to improve brain penetration.
-
Alternative Administration Routes: For preclinical studies, direct administration to the central nervous system (e.g., intracerebroventricular injection) can bypass the BBB. However, this is a more invasive procedure.
-
-
Possible Cause 2: Inadequate dosage. The effective dose may not have been reached.
-
Solution 2:
-
Dose-Response Study: Conduct a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint. Based on studies with similar kynurenic acid analogs, intraperitoneal doses in rodents can range from 75 to 300 mg/kg.[9] For intravenous administration, doses of 30-100 mg/kg have been used for kynurenic acid.[10]
-
-
Possible Cause 3: Rapid metabolism or clearance. The compound may be quickly metabolized and cleared from circulation.
-
Solution 3:
-
Pharmacokinetic Studies: If possible, perform pharmacokinetic studies to determine the half-life of 5,7-DCKA in your model system. This will help in designing an appropriate dosing schedule.
-
Issue 3: Observation of adverse behavioral effects in animals.
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Possible Cause: NMDA receptor antagonists are known to sometimes cause behavioral side effects such as hyperactivity, ataxia (impaired coordination), and stereotyped behaviors.[9][11]
-
Solution:
-
Dose Optimization: These side effects are often dose-dependent. Reducing the dose might mitigate these effects while still achieving the desired therapeutic outcome. A careful dose-escalation study is recommended.
-
Behavioral Monitoring: Systematically score behavioral side effects using standardized tests like the open-field test for locomotor activity and the rotarod test for motor coordination.[11] This will help in identifying a therapeutic window.
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Structural Analogs: Research has shown that structural modifications to kynurenic acid can reduce motor toxicity.[11] If available, consider testing analogs of 5,7-DCKA.
-
Data Presentation
Table 1: Solubility of 5,7-Dichlorokynurenic Acid and its Sodium Salt
| Compound | Solvent | Maximum Concentration | Reference |
| 5,7-Dichlorokynurenic acid | 1 eq. NaOH | 100 mM | |
| 5,7-Dichlorokynurenic acid | DMSO | 100 mM | |
| This compound salt | 1 eq. NaOH | 100 mM | [4][5][7] |
Table 2: In Vivo Dosage of Kynurenic Acid and its Analogs in Rodent Models
| Compound | Administration Route | Species | Dose Range | Reference |
| Kynurenic Acid & SZR-72 | Intraperitoneal | Rat | 75 - 300 mg/kg | [9] |
| Kynurenic Acid | Intravenous | Rat | 30 - 100 mg/kg | [10] |
| 7-Chlorokynurenic Acid Prodrugs | Intraperitoneal | Mouse | Not specified | [4] |
| L-701,324 | Intravenous | Rat | 5 - 10 mg/kg |
Experimental Protocols
Protocol 1: Preparation and Intraperitoneal (IP) Administration in Mice
This protocol is a general guideline based on the administration of similar kynurenic acid analogs.[9] Optimization for 5,7-DCKA sodium salt is recommended.
-
Preparation of Dosing Solution (Example for a 10 mg/mL solution):
-
Weigh the required amount of this compound salt.
-
Dissolve in sterile, physiological saline (0.9% NaCl). To aid dissolution, a small amount of 1N NaOH can be added dropwise while monitoring the pH to ensure it remains within a physiologically acceptable range (ideally between 7.4 and 8.5). Gentle warming and vortexing can also be used.
-
Ensure the final solution is clear and free of particulates. If necessary, filter through a 0.22 µm sterile filter.
-
-
Animal Preparation and Injection:
-
Weigh the mouse to determine the correct injection volume.
-
Restrain the mouse securely.
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Insert a 25-27 gauge needle at a 30-45 degree angle.
-
Aspirate to ensure no fluid is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the calculated volume of the solution. The maximum recommended IP injection volume for a mouse is 10 ml/kg.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Preparation and Intravenous (IV) Administration in Rats (via tail vein)
This protocol is a general guideline and should be optimized.
-
Preparation of Dosing Solution (Example using a co-solvent vehicle):
-
Prepare a stock solution of this compound salt in DMSO.
-
In a separate sterile tube, combine the required volumes of PEG300, Tween-80, and saline. A common ratio is 40% PEG300, 5% Tween-80, and 45% saline.
-
Add the DMSO stock solution to the co-solvent mixture to achieve the final desired concentration (the final DMSO concentration should ideally be 10% or less).
-
Ensure the final solution is clear and free of precipitates.
-
-
Animal Preparation and Injection:
-
Weigh the rat to determine the correct injection volume.
-
Warm the rat's tail to dilate the lateral tail veins.
-
Place the rat in a suitable restrainer.
-
Using a 27-30 gauge needle, perform the injection into one of the lateral tail veins.
-
Administer the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Return the rat to its cage and monitor for any adverse effects.
-
Visualizations
References
- 1. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,7-Dichlorokynurenic acid | NMDA Receptors | Tocris Bioscience [tocris.com]
- 4. This compound salt | NMDA Receptor Antagonists: R&D Systems [rndsystems.com]
- 5. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound salt | NMDA Receptors | Tocris Bioscience [tocris.com]
- 7. 5,7-Dichlorokynurenic Acid, Sodium Salt [sigmaaldrich.com]
- 8. The Impact of C-3 Side Chain Modifications on Kynurenic Acid: A Behavioral Analysis of Its Analogs in the Motor Domain | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Decoupling Behavioral Domains via Kynurenic Acid Analog Optimization: Implications for Schizophrenia and Parkinson’s Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design[v1] | Preprints.org [preprints.org]
Overcoming poor solubility of 5,7-Dichlorokynurenic acid sodium salt
Technical Support Center: 5,7-Dichlorokynurenic Acid Sodium Salt
This guide provides researchers, scientists, and drug development professionals with essential information for overcoming solubility challenges associated with 5,7-Dichlorokynurenic acid (5,7-DCKA) sodium salt.
Frequently Asked Questions (FAQs)
Q1: What is this compound salt?
A1: this compound salt is the sodium salt form of 5,7-Dichlorokynurenic acid. It is a potent and selective antagonist of the glycine site on the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] This makes it a valuable tool in neuroscience research for studying the role of NMDA receptors in various physiological and pathological processes.[2][4]
Q2: Why is the solubility of this compound salt a concern?
A2: Like many kynurenic acid derivatives, 5,7-DCKA can exhibit low aqueous solubility, which can pose challenges for its use in in vitro and in vivo experiments.[5][6][7] Achieving the desired concentration in physiological buffers without precipitation is crucial for obtaining reliable and reproducible experimental results.
Q3: What are the primary solvents for dissolving this compound salt?
A3: this compound salt is soluble in Dimethyl sulfoxide (DMSO) and aqueous solutions of sodium hydroxide (NaOH).[1][8][9] It is generally considered insoluble in water alone.[9] For in vivo studies, co-solvent systems are often employed.
Troubleshooting Guide
Q4: I am observing precipitation when I add my 5,7-DCKA sodium salt stock solution to my aqueous assay buffer. What should I do?
A4: This is a common issue when a compound is dissolved in a strong organic solvent like DMSO and then diluted into an aqueous medium.
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.
-
Reduce the percentage of DMSO: Ensure the final concentration of DMSO in your assay medium is as low as possible (typically <0.5%) to minimize solvent-induced artifacts and precipitation.
-
Use a co-solvent system: For in vivo or some in vitro applications, a co-solvent system can be beneficial. A common formulation includes DMSO, PEG300, Tween-80, and saline.[10]
-
pH adjustment: The solubility of kynurenic acid derivatives can be pH-dependent. Ensure the pH of your final assay buffer is compatible with the compound's solubility.
Q5: My 5,7-DCKA sodium salt is not dissolving completely in the initial solvent. What steps can I take?
A5: If you are having trouble getting the compound into the initial stock solution:
-
Sonication: Use an ultrasonic bath to aid dissolution.[11]
-
Gentle warming: Gently warm the solution (e.g., in a 37°C water bath) to increase solubility. However, be cautious about the compound's stability at elevated temperatures.
-
Use fresh, high-quality solvent: Ensure your DMSO is anhydrous (hygroscopic DMSO can negatively impact solubility) and of a high purity grade.[11]
Q6: Can I prepare a concentrated stock solution of 5,7-DCKA sodium salt in water?
A6: Direct dissolution in water is not recommended due to the compound's poor aqueous solubility.[9] However, it is soluble in aqueous NaOH.[1] A stock solution can be prepared in 1 equivalent of NaOH, which can then be further diluted in your experimental buffer. Be mindful of the final pH of your solution after adding the alkaline stock.
Solubility Data
The following table summarizes the reported solubility of 5,7-Dichlorokynurenic acid and its sodium salt in various solvents.
| Compound | Solvent | Maximum Concentration |
| This compound salt | 1 eq. NaOH | 100 mM (approx. 28 mg/mL)[1] |
| This compound salt | DMSO | Soluble[8][9] |
| 5,7-Dichlorokynurenic acid | 1 eq. NaOH | 100 mM[12] |
| 5,7-Dichlorokynurenic acid | DMSO | 100 mM[12] |
| 5,7-Dichlorokynurenic acid | DMSO, with sonication | 25 mg/mL (96.88 mM)[11] |
| 5,7-Dichlorokynurenic acid | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.69 mM)[10] |
| 5,7-Dichlorokynurenic acid | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (9.69 mM)[10] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in 1 eq. NaOH
-
Weigh the compound: Accurately weigh the required amount of this compound salt (M.Wt: 280.04 g/mol )[1]. For 1 mL of a 100 mM solution, you will need 28.0 mg.
-
Prepare NaOH solution: Prepare a fresh solution of 1 M NaOH.
-
Dissolve the compound: Add the appropriate volume of 1 eq. NaOH to the solid compound. For a 100 mM solution, this will be a small volume, so it is often more practical to prepare a larger volume of a more dilute stock. For example, to make 10 mL of a 10 mM stock, weigh 28.0 mg and add the appropriate volume of 0.1 M NaOH.
-
Vortex/Sonicate: Vortex the solution until the solid is completely dissolved. If needed, briefly sonicate the vial in an ultrasonic bath.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. It is recommended to use the solution soon after preparation and avoid long-term storage.[13]
Protocol 2: Preparation of a High-Concentration Stock Solution in DMSO
-
Weigh the compound: Accurately weigh the desired amount of this compound salt.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., for 1 mL of a 100 mM stock, add DMSO to 28.0 mg of the compound).
-
Aid dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic bath to ensure complete dissolution.[11]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Visualizations
Caption: Experimental workflow for solubilizing 5,7-DCKA sodium salt.
Caption: Signaling pathway of 5,7-DCKA at the NMDA receptor.
Caption: Logical troubleshooting flow for solubility issues.
References
- 1. This compound salt | NMDA Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,7-Dichlorokynurenic acid | NMDA Receptors | Tocris Bioscience [tocris.com]
- 4. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective heterofunctionalization of kynurenic acid derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04301H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of solubility enhancement, antioxidant activity, and cytotoxicity studies of kynurenic acid loaded cyclodextrin nanosponge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound salt | 1184986-70-6 [m.chemicalbook.com]
- 9. This compound salt, Thermo Scientific 10 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. rndsystems.com [rndsystems.com]
- 13. apexbt.com [apexbt.com]
5,7-Dichlorokynurenic acid sodium salt off-target effects and how to control for them
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of 5,7-Dichlorokynurenic acid sodium salt (5,7-DCKA) and how to control for them in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound salt (5,7-DCKA)?
5,7-DCKA is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It acts by competitively binding to the strychnine-insensitive glycine co-agonist site on the GluN1 subunit of the NMDA receptor complex.[2][3] This binding prevents the necessary co-activation by glycine (or D-serine), thus acting as a non-competitive antagonist of NMDA receptor activation by glutamate.
Q2: What are the known off-target effects of 5,7-DCKA?
While 5,7-DCKA is highly selective for the NMDA receptor glycine site, a potential off-target effect has been identified. At micromolar concentrations, significantly higher than its affinity for the NMDA receptor glycine site (which is in the nanomolar range), 5,7-DCKA can act as a competitive antagonist at inhibitory α2 and α2* homomeric glycine receptors (GlyRs).[4] These are strychnine-sensitive chloride channels, and their inhibition would lead to a reduction of inhibitory neurotransmission, an effect opposite to the intended blockade of excitatory NMDA receptor activity.
Q3: How can I be sure that the observed effects in my experiment are due to the on-target activity of 5,7-DCKA?
The most critical control experiment is to demonstrate the reversibility of the effects of 5,7-DCKA by the addition of a high concentration of the co-agonist, glycine or D-serine.[2] If the effects of 5,7-DCKA are mediated by its action at the NMDA receptor glycine site, then increasing the concentration of the agonist (glycine or D-serine) should competitively displace 5,7-DCKA and rescue the observed phenotype.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected excitatory or disinhibitory effects. | The concentration of 5,7-DCKA being used may be high enough to cause off-target antagonism of inhibitory glycine receptors. | - Perform a dose-response curve to determine the minimal effective concentration of 5,7-DCKA for NMDA receptor antagonism in your system. - If high concentrations are necessary, consider using a structurally different NMDA receptor glycine site antagonist to confirm the phenotype. |
| Variability in the inhibitory effect of 5,7-DCKA. | Fluctuations in the endogenous levels of glycine or D-serine in the experimental preparation can alter the potency of 5,7-DCKA. | - Ensure a consistent and defined concentration of glycine/D-serine in your experimental buffer or media. - For in vitro slice preparations, be aware that the concentration of endogenous co-agonists can vary. |
| The observed effect is not reversed by glycine or D-serine. | The effect may be due to a non-specific or off-target interaction of 5,7-DCKA. | - Consider the possibility of off-target effects on inhibitory glycine receptors, especially if using high micromolar concentrations. - Test for the presence of inhibitory glycine receptors in your experimental system. - Use an inactive analog of 5,7-DCKA, if available, to control for non-specific effects of the chemical scaffold. |
Quantitative Data Summary
The following tables summarize the available quantitative data on the potency and selectivity of 5,7-DCKA.
Table 1: On-Target Potency of 5,7-Dichlorokynurenic Acid
| Target | Parameter | Value | Reference |
| NMDA Receptor Glycine Site | Ki | 79 nM | [2] |
| NMDA Receptor Glycine Site | KB | 65 nM | [1] |
Table 2: Selectivity Profile of 5,7-Dichlorokynurenic Acid
| Off-Target | Selectivity vs. NMDA Receptor Glycine Site | Reference |
| Kainate Receptor | 509-fold | [1] |
| Inhibitory Glycine Receptor (α2 subunit) | Lower potency (micromolar range) | [4] |
Experimental Protocols
Key Control Experiment: Reversal of 5,7-DCKA Effects with Glycine
Objective: To confirm that the observed biological effect of 5,7-DCKA is mediated by its antagonism of the NMDA receptor glycine site.
Methodology:
-
Establish a Baseline: Record the baseline biological response of interest in your experimental preparation (e.g., electrophysiological recording, calcium imaging, cell viability assay).
-
Apply 5,7-DCKA: Apply 5,7-DCKA at the desired concentration and record the change in the biological response.
-
Co-application of Glycine: In the continued presence of 5,7-DCKA, co-apply a high concentration of glycine (e.g., 100 µM - 1 mM, the optimal concentration should be determined empirically for your system).
-
Observe for Reversal: Record the biological response following the co-application of glycine. A reversal of the effect of 5,7-DCKA towards the baseline indicates on-target activity.
Expected Outcome: The inhibitory effect of 5,7-DCKA should be significantly reduced or completely abolished in the presence of a saturating concentration of glycine.
Visualizations
References
- 1. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective antagonism of rat inhibitory glycine receptor subunits - PMC [pmc.ncbi.nlm.nih.gov]
Refining experimental protocols using 5,7-Dichlorokynurenic acid sodium
<_ _>
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for refining experimental protocols using 5,7-Dichlorokynurenic acid (5,7-DCKA) sodium salt.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 5,7-DCKA? A1: 5,7-Dichlorokynurenic acid is a potent and selective competitive antagonist that binds to the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor complex.[1][2][3][4] By occupying this co-agonist site, 5,7-DCKA prevents the NMDA receptor's ion channel from opening, even when glutamate is bound, thereby inhibiting NMDA receptor-mediated responses.[1]
Q2: What is the advantage of using the sodium salt form of 5,7-DCKA? A2: The sodium salt form of 5,7-DCKA is often used to improve its solubility in aqueous solutions, which is essential for many biological experiments.
Q3: How should 5,7-DCKA powder and stock solutions be stored? A3: The solid powder form should be stored at room temperature.[5] For prepared stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[2] It is best to prepare solutions on the same day of use if possible.[6]
Q4: Is 5,7-DCKA selective for the glycine site of the NMDA receptor? A4: Yes, 5,7-DCKA is highly selective for the glycine site of the NMDA receptor. It has been shown to be 509-fold more potent against the glycine site than for the kainate receptor.[3]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for 5,7-DCKA to aid in experimental design.
Table 1: Physicochemical and Pharmacological Properties
| Property | Value | Source |
| Molar Mass | 258.06 g/mol | [4][5] |
| Molecular Formula | C₁₀H₅Cl₂NO₃ | [4][5] |
| Binding Affinity (Kᵢ) | 79 nM (vs. [³H]glycine) | [1][5] |
| Binding Affinity (KB) | 65 nM | [2][3][7] |
| Purity | ≥98% (HPLC) | [5] |
Table 2: Solubility and Solution Preparation
| Solvent | Concentration | Notes | Source |
| 0.1M NaOH | 100 mM | --- | [6] |
| 1 eq. NaOH | 50-100 mM | --- | [5] |
| DMSO | 55-100 mM | Sonication is recommended to aid dissolution. | [2][5][6][8] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (9.69 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (9.69 mM) | 10% DMSO, 90% Corn Oil | [2] |
Troubleshooting Guide
Problem: The 5,7-DCKA sodium salt is not fully dissolving in my aqueous buffer.
-
Solution 1: Check pH. The solubility of 5,7-DCKA is pH-dependent. Ensure your buffer is at a suitable pH. For difficult-to-dissolve batches, preparing a concentrated stock in a mild base like 0.1M NaOH can be effective before diluting into your final experimental buffer.[6]
-
Solution 2: Use an appropriate solvent for a stock solution. Prepare a concentrated stock solution in DMSO (up to 100 mM) or 1 equivalent of NaOH (up to 100 mM), which can then be diluted to the final working concentration in your aqueous medium.[5][8]
-
Solution 3: Gentle warming and sonication. If precipitation occurs during preparation, gentle warming and/or sonication can help to dissolve the compound.[2]
Problem: I am not observing the expected antagonism of NMDA receptor activity.
-
Solution 1: Verify the concentration of glycine/D-serine. 5,7-DCKA is a competitive antagonist at the glycine site.[2][3] The inhibitory effect of 5,7-DCKA can be overcome by high concentrations of the co-agonists glycine or D-serine.[1] Check the concentration of these amino acids in your culture medium or perfusion buffer. The effect of the antagonist can be shifted to the right in a parallel fashion when a co-agonist is present.[1]
-
Solution 2: Check for compound degradation. Ensure that stock solutions have been stored properly and are within their recommended shelf life.[2][6] If possible, prepare fresh solutions for each experiment.
-
Solution 3: Confirm NMDA receptor expression and function. Ensure that the cells or tissue being used have functional NMDA receptors. Run a positive control with an NMDA receptor agonist to confirm receptor activity.
-
Solution 4: Re-evaluate the effective concentration. Micromolar concentrations of 5,7-DCKA are typically required to inhibit NMDA-stimulated responses in various assays, such as calcium influx or electrophysiological recordings.[1] For in vivo studies, the required dosage can be significantly higher.[9]
Problem: I am observing high variability in my behavioral study results.
-
Solution 1: Check the route of administration and dosage. For in vivo studies, 5,7-DCKA is often administered intracerebroventricularly to bypass the blood-brain barrier.[1] The dosage required can be high, for example, 100 and 173 mg/kg have been used in some rodent conflict paradigms.[9] Ensure the administration method is consistent and the dose is appropriate for your model.
-
Solution 2: Prepare fresh in vivo formulations. For animal experiments, it is highly recommended to prepare the working solution fresh on the same day of use to ensure stability and efficacy.[2]
Signaling Pathways and Workflows
Caption: Mechanism of 5,7-DCKA antagonism at the NMDA receptor.
Caption: Workflow for an in vitro electrophysiology experiment.
Caption: Troubleshooting logic for a lack of observed antagonist effect.
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch-Clamp Recording
This protocol provides a general methodology for assessing the effect of 5,7-DCKA on NMDA receptor-mediated currents in cultured neurons.
-
Solution Preparation:
-
Prepare an external recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, pH 7.4).
-
Prepare an internal pipette solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2).
-
Prepare a fresh stock solution of 5,7-DCKA sodium salt (e.g., 10 mM in 0.1M NaOH or DMSO). Dilute to the final working concentrations (e.g., 1-100 µM) in the external solution on the day of the experiment.
-
-
Cell Culture:
-
Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or a cell line expressing recombinant NMDA receptors.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Voltage-clamp the neuron at a holding potential of -60 mV.
-
Perfuse the cell with the external solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current. This establishes the baseline NMDA receptor-mediated response.
-
After a stable baseline is achieved, switch the perfusion to an external solution also containing the desired concentration of 5,7-DCKA.
-
Record the current until a new steady-state is reached, demonstrating the inhibitory effect of 5,7-DCKA.
-
(Optional) Perfuse with the original agonist-containing solution (without 5,7-DCKA) to observe the washout and recovery of the current.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current before, during, and after the application of 5,7-DCKA.
-
Calculate the percentage of inhibition caused by 5,7-DCKA.
-
If multiple concentrations are used, a dose-response curve can be generated to calculate the IC₅₀ value.
-
Protocol 2: In Vivo Microdialysis for Neurotransmitter Release
This protocol outlines a method to investigate how 5,7-DCKA modulates neurotransmitter levels in a specific brain region of an anesthetized or freely moving animal.
-
Surgical Preparation:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the brain region of interest (e.g., hippocampus or striatum).
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.5-2.0 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline of the neurotransmitter of interest (e.g., glutamate, dopamine).
-
Administer 5,7-DCKA. This can be done systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis) by dissolving it in the aCSF.
-
Continue to collect dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the concentration of the neurotransmitter in each dialysate sample using a sensitive analytical technique, such as high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
-
-
Data Analysis:
-
Calculate the mean neurotransmitter concentration during the baseline period.
-
Express the neurotransmitter concentration in each subsequent sample as a percentage of the baseline mean.
-
Plot the data over time to visualize the effect of 5,7-DCKA on neurotransmitter release. Statistical analysis can be performed to compare post-administration levels to baseline.
-
References
- 1. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,7-Dichlorokynurenic acid - Wikipedia [en.wikipedia.org]
- 5. rndsystems.com [rndsystems.com]
- 6. 5,7-Dichlorokynurenic acid |DCKA; 5,7-DCK | NMDA receptor glycine site antagonist | Hello Bio [hellobio.com]
- 7. abmole.com [abmole.com]
- 8. 5,7-Dichlorokynurenic acid | NMDAR | TargetMol [targetmol.com]
- 9. Effects of 5,7 dichlorokynurenic acid on conflict, social interaction and plus maze behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring consistent results with 5,7-Dichlorokynurenic acid sodium salt
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This guide provides researchers, scientists, and drug development professionals with essential information for the effective use of 5,7-Dichlorokynurenic acid (5,7-DCKA) sodium salt, a potent and selective antagonist for the glycine binding site of the N-Methyl-D-Aspartate (NMDA) receptor.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 5,7-DCKA?
A1: 5,7-DCKA is a potent, selective, and competitive antagonist of the NMDA receptor.[4][5] It acts specifically at the strychnine-insensitive glycine co-agonist binding site on the GluN1 subunit of the receptor.[1][6] By binding to this site, it prevents the glycine-dependent potentiation of the NMDA receptor response to glutamate, thereby inhibiting ion channel opening and subsequent calcium influx.[1][7]
Q2: How should I store 5,7-DCKA sodium salt and its solutions?
A2:
-
Solid Form: The solid sodium salt should be stored at room temperature.[4] Keep the container tightly sealed and protected from moisture.[8]
-
Stock Solutions: It is highly recommended to prepare and use solutions on the same day.[4] If storage is necessary, aliquot stock solutions and freeze them at -20°C for up to one month or -80°C for up to six months.[4][9] Before use, equilibrate the solution to room temperature and ensure any precipitate has fully redissolved.[4]
Q3: What are the best solvents for preparing a stock solution?
A3: 5,7-DCKA sodium salt is water-soluble. It is also soluble in DMSO (up to 100 mM) and 0.1M NaOH (up to 100 mM).[4][10] For most cell culture and in vivo experiments, preparing stock solutions in sterile water or aqueous buffers is recommended to avoid solvent-induced artifacts.
Data Summary
Quantitative data for 5,7-DCKA can vary slightly based on the experimental preparation and assay conditions. The following table summarizes key values from the literature.
| Parameter | Value | Species/Preparation | Assay Type |
| Ki | 79 nM | Rat Brain Membranes | [³H]glycine Binding Assay |
| Ki | 40 nM | Not Specified | Radioligand Binding Assay |
| KB | 65 nM | Xenopus Oocytes (expressing rat receptors) | Schild Analysis (Electrophysiology) |
| Effective Concentration | 1 - 10 µM | Primary Rat Cortical Neurons | Neuroprotection Assay (NMDA-induced) |
| Effective Concentration | 10 µM | Cultured Hippocampal Neurons | Inhibition of NMDA-stimulated Ca²⁺ elevation |
Visualized Signaling Pathway
The following diagram illustrates the mechanism of action of 5,7-DCKA at the NMDA receptor.
Troubleshooting Guide
Problem 1: I am not observing any antagonist effect in my experiment.
| Possible Cause | Recommended Solution |
| Incorrect Concentration | Perform a dose-response curve. Effective concentrations can range from high nanomolar to low micromolar depending on the assay.[1][11] Start with a concentration around 1-10 µM for in vitro assays.[11] |
| Presence of High Endogenous Glycine/D-Serine | The effect of 5,7-DCKA is competitive and can be overcome by high concentrations of the co-agonist.[1] If possible, use a defined medium with a known, low concentration of glycine and D-serine. |
| Degraded Compound | Prepare fresh solutions for each experiment.[4] Do not use stock solutions that have been stored improperly or for longer than the recommended time. If in doubt, use a new vial of the compound. |
| pH of Solution | Ensure the final pH of your experimental buffer is within the optimal physiological range (e.g., 7.2-7.4). Extreme pH can affect both the compound's structure and the receptor's function. |
Problem 2: My results are inconsistent between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent Solution Preparation | Always prepare fresh dilutions from a validated stock solution for each experiment.[12] Ensure the compound is fully dissolved before making final dilutions. |
| Variable Co-agonist Concentration | Standardize the concentration of glycine or D-serine in your experimental buffer. Small variations can significantly impact the competitive antagonism by 5,7-DCKA.[1] |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to changes in receptor expression and signaling. Regularly check cultures for contamination.[12] |
| Inconsistent Incubation Times | Standardize the pre-incubation time with 5,7-DCKA before stimulating the NMDA receptors to ensure equilibrium is reached.[12] |
Troubleshooting Workflow
This diagram provides a logical workflow for diagnosing inconsistent or unexpected results.
Experimental Protocols
Protocol 1: Preparation of 100 mM Stock Solution in DMSO
-
Materials : 5,7-Dichlorokynurenic acid sodium salt (MW ~280.04 g/mol ), DMSO (anhydrous), sterile microcentrifuge tubes.
-
Calculation : To prepare a 100 mM solution, weigh out 2.80 mg of 5,7-DCKA sodium salt.
-
Procedure :
-
Add the 2.80 mg of solid to a sterile microcentrifuge tube.
-
Add 100 µL of anhydrous DMSO.
-
Vortex or sonicate briefly until the solid is completely dissolved.[10]
-
This yields a 100 mM stock solution.
-
-
Storage : Use immediately or aliquot and store at -20°C for up to one month.[4]
Protocol 2: In Vitro Neuroprotection Assay (Cultured Neurons)
This protocol assesses the ability of 5,7-DCKA to protect cultured neurons from NMDA-induced excitotoxicity.[11][12]
-
Cell Preparation : Plate primary cortical or hippocampal neurons on poly-D-lysine coated plates at a consistent density. Allow cells to mature for 7-10 days in vitro.
-
Pre-treatment :
-
Prepare serial dilutions of 5,7-DCKA in your defined neurobasal medium (without endogenous glycine/serine if possible). Typical final concentrations to test range from 1 µM to 30 µM.
-
Gently remove the culture medium from the cells and replace it with the 5,7-DCKA-containing medium.
-
Incubate for a standardized pre-treatment time (e.g., 30-60 minutes) at 37°C.
-
-
NMDA Stimulation :
-
Prepare a solution of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) in the same medium.
-
Add the NMDA/glycine solution directly to the wells containing the 5,7-DCKA pre-treatment medium.
-
Include control wells: (a) medium only, (b) 5,7-DCKA only, (c) NMDA/glycine only.
-
Incubate for the desired stimulation period (e.g., 15-30 minutes) at 37°C.
-
-
Washout and Recovery :
-
Gently remove the treatment medium and wash the cells twice with pre-warmed medium.
-
Add fresh culture medium and return the plates to the incubator for 18-24 hours.
-
-
Assessing Viability :
-
Quantify cell viability using a standard method such as an LDH assay (measuring cell death) or a Calcein-AM/ethidium homodimer-1 stain (live/dead imaging).
-
Compare the viability of cells treated with NMDA/glycine alone versus those pre-treated with 5,7-DCKA.
-
References
- 1. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,7-Dichlorokynurenic acid - Wikipedia [en.wikipedia.org]
- 3. 5,7-Dichlorokynurenic acid | NMDA Receptors | Tocris Bioscience [tocris.com]
- 4. 5,7-Dichlorokynurenic acid |DCKA; 5,7-DCK | NMDA receptor glycine site antagonist | Hello Bio [hellobio.com]
- 5. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. DCKA | antagonist of the NMDA receptor | CAS# 131123-76-7 | InvivoChem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 5,7-Dichlorokynurenic acid | NMDAR | TargetMol [targetmol.com]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 5,7-Dichlorokynurenic Acid Sodium Salt and Kynurenic Acid Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 5,7-Dichlorokynurenic acid sodium salt (5,7-DCKA) and its parent compound, kynurenic acid (KYNA). Both are notable antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission and a target for therapeutic intervention in a range of neurological and psychiatric disorders. This document synthesizes experimental data to highlight the distinct pharmacological profiles of these two compounds.
Executive Summary
5,7-Dichlorokynurenic acid (5,7-DCKA) is a synthetic derivative of kynurenic acid designed for enhanced potency and selectivity as an NMDA receptor antagonist.[1] Experimental evidence consistently demonstrates that 5,7-DCKA is a significantly more potent and selective antagonist of the glycine co-agonist site on the NMDA receptor compared to the endogenously produced kynurenic acid.[2][3] While kynurenic acid exhibits a broad spectrum of activity at several receptors, 5,7-DCKA's focused action on the NMDA receptor glycine site makes it a valuable tool for specific modulation of NMDA receptor function.[1][4]
Data Presentation
The following tables summarize the quantitative data on the binding affinity and receptor activity of 5,7-DCKA and kynurenic acid.
Table 1: Comparative Binding Affinity (Ki) at the NMDA Receptor Glycine Site
| Compound | Ki (nM) | Species | Experimental Model | Reference |
| 5,7-Dichlorokynurenic acid (5,7-DCKA) | 79 | Rat | Brain Membranes ([³H]glycine binding) | [5] |
| Kynurenic acid (KYNA) | 40,000 - 50,000 | Rat | Brain Membranes ([³H]glycine binding) | [6] |
| 7-Chlorokynurenic acid (7-CKA)* | 700 - 1,000 | Rat | Brain Membranes ([³H]glycine binding) | [7] |
*7-Chlorokynurenic acid is a related, more potent analog of kynurenic acid, included for comparative context.
Table 2: Receptor Specificity and Activity
| Compound | Primary Target | Other Known Targets | Functional Effect |
| 5,7-Dichlorokynurenic acid (5,7-DCKA) | NMDA Receptor (Glycine Site) | Highly selective for the glycine site | Competitive Antagonist |
| Kynurenic acid (KYNA) | NMDA Receptor (Glycine and Glutamate Sites) | AMPA, Kainate, α7 Nicotinic Acetylcholine, GPR35 Receptors | Broad-spectrum Antagonist |
Signaling Pathways and Mechanisms of Action
The differential efficacy of 5,7-DCKA and kynurenic acid stems from their distinct interactions with the NMDA receptor and other signaling pathways.
Kynurenic acid's broader activity profile involves interactions with other key receptors in the central nervous system.
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies designed to assess the affinity and functional activity of NMDA receptor antagonists.
1. Radioligand Binding Assay
This technique is employed to determine the binding affinity (Ki) of a compound to a specific receptor.
-
Objective: To quantify the affinity of 5,7-DCKA and kynurenic acid for the glycine binding site of the NMDA receptor.
-
Methodology:
-
Membrane Preparation: Rat brain cortices are homogenized and centrifuged to isolate synaptic membranes rich in NMDA receptors.
-
Incubation: The membranes are incubated with a radiolabeled ligand specific for the glycine site, typically [³H]glycine.
-
Competition: Increasing concentrations of the unlabeled test compounds (5,7-DCKA or kynurenic acid) are added to compete with the radioligand for binding to the receptor.
-
Separation and Scintillation Counting: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[5]
-
2. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to measure the ion flow through receptor channels in response to agonist application and to assess the blocking effect of antagonists.
-
Objective: To functionally characterize the antagonist properties of 5,7-DCKA and kynurenic acid at the NMDA receptor.
-
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with mRNA encoding the subunits of the NMDA receptor. The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.[8]
-
Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a set holding potential.[9]
-
Agonist Application: A solution containing NMDA and glycine is perfused over the oocyte to activate the NMDA receptors, resulting in an inward current.
-
Antagonist Application: The antagonist (5,7-DCKA or kynurenic acid) is co-applied with the agonists. The reduction in the agonist-evoked current indicates the blocking effect of the antagonist.
-
Data Analysis: The concentration-response curve for the antagonist is generated to determine its potency (e.g., IC50).[3]
-
Conclusion
The comparative data clearly indicate that this compound salt is a substantially more potent and selective antagonist of the NMDA receptor glycine site than kynurenic acid. This enhanced potency and selectivity make 5,7-DCKA an invaluable research tool for elucidating the specific roles of the NMDA receptor glycine site in physiological and pathological processes. For therapeutic development, the focused action of 5,7-DCKA may offer a more targeted approach with potentially fewer off-target effects compared to the broader pharmacological profile of kynurenic acid. However, the multifaceted actions of kynurenic acid on various receptor systems may hold therapeutic promise for conditions with more complex etiologies. The choice between these compounds will ultimately depend on the specific research question or therapeutic goal.
References
- 1. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Kynurenic acid analogues with improved affinity and selectivity for the glycine site on the N-methyl-D-aspartate receptor from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Does kynurenic acid act on nicotinic receptors? An assessment of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The glycine site of the N-methyl-D-aspartate receptor channel: differences between the binding of HA-966 and of 7-chlorokynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycine site associated with the NMDA receptor modulates long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Control of NMDA Receptor Activation by a Glycine Transporter Co-Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5,7-Dichlorokynurenic Acid Sodium Salt and Other NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5,7-Dichlorokynurenic acid (5,7-DCKA) sodium salt with other prominent N-methyl-D-aspartate (NMDA) receptor antagonists. The information presented is curated from experimental data to assist researchers in selecting the appropriate antagonist for their specific experimental needs.
Introduction to NMDA Receptor Antagonism
The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] Its overactivation can lead to excitotoxicity, a neuronal damage process implicated in various neurological disorders.[2] NMDA receptor antagonists are classified based on their mechanism of action, targeting different sites on the receptor complex. These include competitive antagonists at the glutamate binding site, glycine site antagonists, uncompetitive channel blockers that bind within the ion channel, and non-competitive allosteric modulators.[1][3]
5,7-Dichlorokynurenic acid is a potent and selective competitive antagonist that acts at the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor.[4][5] The binding of a co-agonist, either glycine or D-serine, to this site is essential for receptor activation by glutamate. By blocking this site, 5,7-DCKA effectively inhibits NMDA receptor function.[4]
Quantitative Comparison of NMDA Receptor Antagonists
The potency of NMDA receptor antagonists is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their binding affinity (Kᵢ). Lower values indicate higher potency. The following table summarizes the available quantitative data for 5,7-DCKA and other commonly used NMDA receptor antagonists. It is important to note that these values can vary depending on the experimental conditions, such as the radioligand used, tissue preparation, and the specific NMDA receptor subunit composition.
| Antagonist | Class | Target Site | Potency (Kᵢ / IC₅₀) | Experimental System | Reference |
| 5,7-Dichlorokynurenic acid (5,7-DCKA) | Glycine Site Antagonist | GluN1 Subunit | Kᵢ = 79 nM | [³H]glycine binding in rat brain membranes | [4] |
| D-AP5 (D-2-amino-5-phosphonopentanoate) | Competitive Antagonist | GluN2 Subunit (Glutamate site) | IC₅₀ = 0.4 µM | Electrophysiology in cultured rat hippocampal neurons | [6] |
| MK-801 (Dizocilpine) | Uncompetitive Channel Blocker | Ion Channel Pore (PCP site) | IC₅₀ = 155 ± 9 nM | Neurotoxicity assay in astrocyte-poor cultures | [7] |
| Memantine | Uncompetitive Channel Blocker | Ion Channel Pore (PCP site) | IC₅₀ ≈ 1 µM | [³H]MK-801 binding in rat brain membranes | [2] |
| Ketamine | Uncompetitive Channel Blocker | Ion Channel Pore (PCP site) | Kᵢ ≈ 300-500 nM | [³H]MK-801 binding in rat brain | [8] |
| Ifenprodil | Non-competitive Antagonist | GluN2B Subunit Allosteric Site | IC₅₀ ≈ 0.3 µM | [³H]ifenprodil binding in rat cerebral cortex | [9] |
| NVP-AAM077 | Competitive Antagonist | GluN2A Subunit (Glutamate site) | IC₅₀ ≈ 10 nM (human) | Recombinant human NMDA receptors | [10] |
Signaling Pathways and Antagonist Sites of Action
The following diagram illustrates the NMDA receptor signaling pathway and the distinct binding sites for different classes of antagonists.
Experimental Protocols
The characterization and comparison of NMDA receptor antagonists rely on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound to the NMDA receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the Kᵢ of 5,7-DCKA for the glycine binding site.
Methodology:
-
Membrane Preparation: Whole rodent brains (e.g., rat forebrain) are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the NMDA receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to the glycine site (e.g., [³H]glycine) and varying concentrations of the unlabeled test compound (5,7-DCKA).
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[2]
Electrophysiology (Whole-Cell Patch-Clamp)
This technique directly measures the ion flow through the NMDA receptor channel in response to agonist application and its inhibition by an antagonist.
Objective: To determine the IC₅₀ of an NMDA receptor antagonist on NMDA-evoked currents.
Methodology:
-
Cell Preparation: Cultured neurons or HEK293 cells expressing specific NMDA receptor subunits are used.
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane (giga-seal), and the membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration). The cell's membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Agonist Application: An NMDA receptor agonist (e.g., NMDA and glycine) is applied to the cell to evoke an inward current.
-
Antagonist Application: After establishing a stable baseline response, the agonist is co-applied with various concentrations of the antagonist.
-
Data Analysis: The inhibition of the peak amplitude of the NMDA-evoked current is measured for each antagonist concentration. A concentration-response curve is plotted to determine the IC₅₀ value.[1]
Calcium Imaging Assay
This functional assay measures the influx of calcium through the NMDA receptor channel upon activation and its blockade by antagonists.
Objective: To determine the IC₅₀ of an antagonist in inhibiting NMDA-induced intracellular calcium increase.
Methodology:
-
Cell Loading: Cultured neurons or suitable cell lines are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Baseline Measurement: Baseline fluorescence is recorded before stimulation.
-
Stimulation and Inhibition: Cells are pre-incubated with various concentrations of the antagonist before being stimulated with NMDA and glycine.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by detecting the change in fluorescence intensity using a fluorescence microscope or a plate reader.
-
Data Analysis: The IC₅₀ value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist-induced calcium influx, is calculated from the dose-response data.[11]
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the comparative evaluation of NMDA receptor antagonists using a calcium imaging assay.
Conclusion
5,7-Dichlorokynurenic acid sodium salt is a highly potent and selective antagonist of the NMDA receptor, acting at the glycine co-agonist site. Its mechanism of action distinguishes it from other classes of NMDA receptor antagonists, such as competitive antagonists that target the glutamate binding site and uncompetitive channel blockers. The choice of an appropriate NMDA receptor antagonist for a particular study depends on the specific research question, the desired mechanism of inhibition, and the experimental model being used. The data and protocols presented in this guide provide a foundation for making informed decisions in the investigation of NMDA receptor function and the development of novel therapeutics targeting this critical receptor system.
References
- 1. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the potency of competitive NMDA antagonists against the neurotoxicity of glutamate and NMDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The behavioural effects of MK-801: a comparison with antagonists acting non-competitively and competitively at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting NMDA receptor in Alzheimer’s disease: identifying novel inhibitors using computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to 5,7-Dichlorokynurenic Acid Sodium Salt's Selectivity for the NMDA Receptor Glycine Site
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 5,7-Dichlorokynurenic acid sodium salt (5,7-DCKA), a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, with other alternatives. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to objectively evaluate its selectivity and performance.
Introduction to 5,7-DCKA and the NMDA Receptor Glycine Site
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. For activation, the NMDA receptor uniquely requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to its distinct binding sites. The glycine binding site on the GluN1 subunit of the NMDA receptor has emerged as a significant therapeutic target for modulating receptor activity.
5,7-Dichlorokynurenic acid (5,7-DCKA) is a potent and selective competitive antagonist that acts at this glycine binding site.[1][2][3] Its high affinity and selectivity make it a valuable tool for studying the physiological and pathological roles of the NMDA receptor and a lead compound in the development of novel therapeutics for neurological disorders.
Comparative Analysis of Glycine Site Antagonists
The selectivity and potency of 5,7-DCKA are best understood in comparison to other well-characterized NMDA receptor glycine site antagonists. The following tables summarize key quantitative data from various studies.
Binding Affinity (Ki) at the NMDA Receptor Glycine Site
Binding affinity, represented by the inhibition constant (Ki), measures the concentration of a ligand required to occupy 50% of the receptors in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity.
| Compound | Ki (nM) | Radioligand | Tissue Source | Reference |
| 5,7-Dichlorokynurenic acid (5,7-DCKA) | 79 | [³H]glycine | Rat brain membranes | [3] |
| 5,7-Dichlorokynurenic acid (5,7-DCKA) | 65 (KB) | - | Xenopus oocytes expressing rat brain mRNA | [1][2] |
| 7-Chlorokynurenic acid | 560 | [³H]glycine | Rat cortical slices | [4] |
| L-701,324 | - | - | - | |
| ACEA-1021 | - | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Functional Potency (IC50) at the NMDA Receptor
The half-maximal inhibitory concentration (IC50) measures the functional potency of an antagonist in inhibiting the receptor's response to an agonist. A lower IC50 value indicates greater potency. A study directly compared the effects of five glycine site antagonists on NMDA-activated currents in cultured rat cerebrocortical cells, providing a reliable basis for comparing their functional potencies. The ratio of IC50 for plateau currents to peak currents indicates the antagonist's effect on receptor desensitization.
| Compound | IC50 Ratio (Plateau/Peak) | Relative Potency (vs. 5,7-DCKA) | Reference |
| 5,7-Dichlorokynurenic acid (5,7-DCKA) | 3.42 | 1x | |
| ACEA-1021 | 1.69 | 2.02x more potent at blocking peak current | |
| LY-294,619 | 1.71 | 2.00x more potent at blocking peak current | |
| RPR-104,632 | 1.06 | 3.23x more potent at blocking peak current | |
| L-695,902 | 0.98 | 3.49x more potent at blocking peak current |
Note: A higher IC50 ratio for 5,7-DCKA suggests it is more effective at blocking the sustained (plateau) component of the NMDA receptor current compared to the initial (peak) current, indicating a potential influence on receptor desensitization.
Selectivity Profile
An ideal antagonist should exhibit high selectivity for its target receptor over other related receptors. 5,7-DCKA has been shown to be highly selective for the NMDA receptor glycine site compared to other glutamate receptors like AMPA and Kainate receptors. One study reported that 5,7-DCKA is 509-fold more potent at the glycine site than at the kainate receptor.[1]
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. The following are detailed protocols for two key types of experiments used to validate the selectivity of glycine site antagonists.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor binding site.
Objective: To determine the binding affinity (Ki) of 5,7-DCKA and other antagonists for the NMDA receptor glycine site.
Methodology:
-
Membrane Preparation: Synaptic plasma membranes are prepared from rat cerebral cortex or hippocampus. The tissue is homogenized in a buffered solution and subjected to differential centrifugation to isolate the membrane fraction containing the NMDA receptors.
-
Incubation: The prepared membranes are incubated with a radiolabeled ligand that specifically binds to the glycine site, such as [³H]glycine.
-
Competition: The incubation is performed in the presence of varying concentrations of the unlabeled antagonist (e.g., 5,7-DCKA). The antagonist will compete with the radioligand for binding to the receptor.
-
Separation and Scintillation Counting: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is determined (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the ion flow through receptor channels in response to agonist and antagonist application, providing a functional measure of receptor activity.
Objective: To determine the functional potency (IC50 or KB) of 5,7-DCKA and other antagonists in inhibiting NMDA receptor-mediated currents.
Methodology:
-
Cell Culture or Tissue Preparation: Primary neuronal cultures (e.g., from rat hippocampus or cortex) or brain slices are prepared. Alternatively, cell lines (e.g., HEK293 cells) expressing specific NMDA receptor subunits can be used.
-
Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single neuron. The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for the control of the cell's membrane potential and the recording of ion currents.
-
Agonist Application: The NMDA receptor is activated by applying a solution containing both glutamate and a glycine site co-agonist (e.g., glycine or D-serine). This will elicit an inward ion current.
-
Antagonist Application: The antagonist (e.g., 5,7-DCKA) is co-applied with the agonists at various concentrations. The degree of inhibition of the NMDA receptor-mediated current is recorded.
-
Data Analysis: The concentration of the antagonist that causes a 50% reduction in the agonist-evoked current is determined as the IC50 value. For competitive antagonists, a Schild analysis can be performed to determine the equilibrium dissociation constant (KB).
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
NMDA Receptor Signaling Pathway
References
- 1. Evaluation of glycine site antagonists of the NMDA receptor in global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-validation of 5,7-Dichlorokynurenic acid sodium salt effects in different neuronal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of 5,7-Dichlorokynurenic acid (5,7-DCKA) sodium salt's effects across various neuronal models. We offer an objective comparison with alternative N-methyl-D-aspartate (NMDA) receptor antagonists, supported by experimental data, to empower informed decisions in neuroscience research and drug development.
Introduction to 5,7-Dichlorokynurenic Acid (5,7-DCKA)
5,7-Dichlorokynurenic acid is a potent and selective competitive antagonist of the glycine co-agonist site on the NMDA receptor.[1][2][3] The NMDA receptor, a crucial component of excitatory synaptic transmission, requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation. By blocking the glycine binding site, 5,7-DCKA effectively inhibits NMDA receptor function, making it a valuable tool for studying the physiological and pathological roles of this receptor in the central nervous system.
Mechanism of Action: A Visual Guide
The following diagram illustrates the mechanism of action of 5,7-DCKA in the context of NMDA receptor signaling.
Caption: Mechanism of 5,7-DCKA at the NMDA receptor.
Comparative Efficacy: Quantitative Data
The following tables summarize the binding affinities and functional potencies of 5,7-DCKA and other NMDA receptor antagonists in various neuronal models.
Table 1: Glycine Site Antagonists - Binding Affinity (Ki)
| Compound | Neuronal Model | Assay Type | Ki (nM) | Reference(s) |
| 5,7-Dichlorokynurenic acid | Rat Brain Membranes | [3H]glycine Binding | 79 | [1] |
| 7-Chlorokynurenic acid | Rat Brain Membranes | [3H]glycine Binding | 560 | [4] |
| Kynurenic acid | Rat Brain Membranes | [3H]glycine Binding | ~15,000-235,000 | [5][6] |
Table 2: NMDA Receptor Antagonists - Functional Potency (IC50 / KB)
| Compound | Neuronal Model | Assay Type | Potency (nM) | Reference(s) |
| 5,7-Dichlorokynurenic acid | Xenopus oocytes expressing rat NMDA receptors | Electrophysiology (KB) | 65 | [2] |
| 7-Chlorokynurenic acid | Rat Cortical Neurons | Electrophysiology (IC50) | 560 | [4][7] |
| Kynurenic acid | Cultured Hippocampal Neurons | Electrophysiology (IC50) | ~7,000 | [5] |
| MK-801 (Dizocilpine) | Primary Neuronal Cultures | LDH Release Assay | ~20,000 | [8][9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Primary Hippocampal Neuron Culture
This protocol describes the isolation and culture of primary hippocampal neurons from embryonic rodents.[10][11][12][13][14]
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-E)
-
Enzyme solution (e.g., papain or trypsin)
-
Plating medium (e.g., Neurobasal medium with B27 supplement, Glutamax, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated coverslips or plates
-
Astrocyte feeder layer (optional, but recommended for long-term cultures)
Procedure:
-
Euthanize pregnant dam and dissect out embryonic horns into ice-cold dissection medium.
-
Isolate hippocampi from embryonic brains under a dissecting microscope.
-
Transfer hippocampi to the enzyme solution and incubate at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Determine cell density using a hemocytometer and plate neurons onto coated coverslips/plates at the desired density.
-
Incubate the cultured neurons at 37°C in a humidified 5% CO2 incubator.
-
Perform partial media changes every 3-4 days.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the recording of NMDA receptor-mediated currents in cultured neurons.[15][16][17][18][19][20]
Materials:
-
Cultured neurons on coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4)
-
Internal solution (e.g., containing in mM: 140 K-gluconate, 10 HEPES, 0.2 EGTA, 2 MgCl2, 2 ATP-Mg, 0.3 GTP-Na; pH 7.2)
-
NMDA and glycine solutions
-
Antagonist solutions (e.g., 5,7-DCKA)
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Pull a patch pipette with a resistance of 3-5 MΩ and fill with internal solution.
-
Approach a neuron with the patch pipette under visual control and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -60 mV.
-
Apply NMDA and glycine to evoke NMDA receptor-mediated currents.
-
Co-apply the antagonist with the agonists to determine its inhibitory effect.
-
Record and analyze the currents using appropriate software.
Calcium Imaging with Fura-2 AM
This protocol describes the measurement of intracellular calcium changes in response to NMDA receptor activation.[21][22][23][24][25]
Materials:
-
Cultured neurons on coverslips
-
Fura-2 AM calcium indicator dye
-
Fluorescence imaging setup with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm
-
External solution (as in patch-clamp)
-
NMDA and glycine solutions
-
Antagonist solutions
Procedure:
-
Load cultured neurons with Fura-2 AM (typically 1-5 µM) in external solution for 30-60 minutes at 37°C.
-
Wash the cells with external solution to remove excess dye and allow for de-esterification.
-
Place the coverslip in the imaging chamber and perfuse with external solution.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
-
Apply NMDA and glycine to stimulate the neurons and record the changes in fluorescence.
-
Apply the antagonist prior to agonist application to assess its inhibitory effect.
-
Calculate the ratio of fluorescence intensities (F340/F380) to determine changes in intracellular calcium concentration.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is used to assess cell death by measuring the release of LDH from damaged cells.[8][9][26][27][28]
Materials:
-
Cultured neurons in a multi-well plate
-
Test compounds (NMDA, antagonists)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Plate reader capable of measuring absorbance at the appropriate wavelength (typically ~490 nm)
-
Lysis buffer (for positive control)
Procedure:
-
Treat cultured neurons with the test compounds for a specified duration (e.g., 24 hours).
-
After treatment, carefully collect a sample of the culture supernatant from each well.
-
Add the LDH assay reaction mixture to the supernatant samples in a new plate.
-
Incubate the plate at room temperature for the time specified in the kit instructions, protected from light.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
Include a positive control (cells treated with lysis buffer to achieve maximum LDH release) and a negative control (untreated cells) to calculate the percentage of cytotoxicity.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate typical experimental workflows and the underlying signaling pathways.
Caption: A typical experimental workflow for comparing NMDA receptor antagonists.
Caption: Logical relationship between NMDA receptor activation, downstream effects, and 5,7-DCKA inhibition.
Conclusion
5,7-Dichlorokynurenic acid sodium salt is a highly potent and selective antagonist of the NMDA receptor glycine site. The data presented in this guide, gathered from a variety of neuronal models and experimental paradigms, consistently demonstrate its efficacy in blocking NMDA receptor function. When compared to other glycine site antagonists, 5,7-DCKA exhibits superior potency. Its utility as a research tool is further underscored by its consistent performance across different experimental assays, from electrophysiological recordings to cell viability studies. For researchers investigating the intricate roles of the NMDA receptor in health and disease, 5,7-DCKA remains an invaluable pharmacological agent.
References
- 1. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,7-Dichlorokynurenic acid - Wikipedia [en.wikipedia.org]
- 4. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The brain metabolite kynurenic acid inhibits alpha7 nicotinic receptor activity and increases non-alpha7 nicotinic receptor expression: physiopathological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Culturing hippocampal neurons | Springer Nature Experiments [experiments.springernature.com]
- 11. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Protocol for Culturing Rat Hippocampal Neurons: R&D Systems [rndsystems.com]
- 15. Whole-cell patch-clamp recordings of an NMDA receptor-mediated synaptic current in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Whole Cell Patch Clamp Protocol [protocols.io]
- 17. axolbio.com [axolbio.com]
- 18. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Patch Clamp Protocol [labome.com]
- 20. docs.axolbio.com [docs.axolbio.com]
- 21. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 22. moodle2.units.it [moodle2.units.it]
- 23. ionbiosciences.com [ionbiosciences.com]
- 24. brainvta.tech [brainvta.tech]
- 25. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Neuroprotective effects of MK-801 against cerebral ischemia reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Impact of the Combined Administration of 1MeTIQ and MK-801 on Cell Viability, Oxidative Stress Markers, and Glutamate Release in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 28. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroactivity of 5,7-Dichlorokynurenic Acid and 7-Chlorokynurenic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroactive properties of two prominent N-methyl-D-aspartate (NMDA) receptor antagonists: 5,7-Dichlorokynurenic acid sodium salt (5,7-DCKA) and 7-Chlorokynurenic acid (7-CKA). Both compounds are potent antagonists at the glycine co-agonist site of the NMDA receptor, a key target in neuroscience research and drug development for a variety of neurological and psychiatric disorders. This document synthesizes experimental data to highlight their differences in potency, selectivity, and functional activity.
Executive Summary
5,7-Dichlorokynurenic acid is a more potent and selective antagonist of the NMDA receptor glycine site compared to 7-Chlorokynurenic acid.[1] Experimental data from radioligand binding assays and electrophysiological studies consistently demonstrate the superior affinity and inhibitory activity of the di-chloro-substituted compound. Both molecules serve as valuable research tools for investigating the role of the NMDA receptor in physiological and pathological processes; however, the higher potency of 5,7-DCKA may offer advantages in specific experimental contexts.
Mechanism of Action: Targeting the NMDA Receptor Glycine Site
Both 5,7-DCKA and 7-CKA exert their neuroactive effects by competitively antagonizing the binding of glycine and D-serine to the GluN1 subunit of the NMDA receptor. The binding of a co-agonist at this site is a prerequisite for the channel opening mediated by the primary agonist, glutamate. By blocking this co-agonist site, these compounds allosterically inhibit NMDA receptor activation, thereby reducing calcium influx and subsequent downstream signaling cascades. This mechanism underlies their potential as neuroprotective and anticonvulsant agents.
References
A Head-to-Head Comparison of 5,7-Dichlorokynurenic Acid and MK-801: Two Potent NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two widely utilized N-methyl-D-aspartate (NMDA) receptor antagonists: 5,7-Dichlorokynurenic acid sodium (5,7-DCKA) and MK-801 (Dizocilpine). By examining their distinct mechanisms of action, binding affinities, in vitro and in vivo effects, and pharmacokinetic profiles, this document aims to equip researchers with the critical information needed to select the appropriate tool for their specific experimental needs.
At a Glance: Key Differences
| Feature | This compound (5,7-DCKA) | MK-801 (Dizocilpine) |
| Mechanism of Action | Competitive antagonist at the glycine co-agonist site of the NMDA receptor. | Non-competitive antagonist; uncompetitive open channel blocker at the PCP site within the ion channel. |
| Binding Affinity (Ki) | ~79 nM (vs. [³H]glycine)[1][2] | ~37.2 nM[3] |
| Blood-Brain Barrier Permeability | Poor; generally considered to be excluded from the brain after systemic administration.[4] | Readily crosses the blood-brain barrier. |
| In Vivo Administration Route | Typically intracerebroventricular (i.c.v.) for central effects.[1] | Effective with systemic administration (e.g., intraperitoneal, i.p.). |
| Key Behavioral Effects | Anxiolytic-like effects.[4] | Hyperlocomotion, stereotypy, schizophrenia-like behaviors, neuroprotection.[5] |
Mechanism of Action: A Tale of Two Binding Sites
The NMDA receptor is a complex ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. 5,7-DCKA and MK-801 modulate NMDA receptor activity through fundamentally different mechanisms, which dictates their experimental utility.
5,7-Dichlorokynurenic Acid (5,7-DCKA) acts as a competitive antagonist at the glycine binding site on the GluN1 subunit of the NMDA receptor.[1][2] By occupying this site, it prevents the binding of the endogenous co-agonists glycine and D-serine, thereby inhibiting receptor activation. This competitive nature means that its effects can be surmounted by increasing the concentration of the co-agonist.
MK-801 (Dizocilpine) is a non-competitive antagonist that acts as an uncompetitive open-channel blocker. It binds to the phencyclidine (PCP) site located within the ion channel pore of the NMDA receptor.[3] This binding physically obstructs the flow of ions, primarily Ca²⁺, through the channel. The action of MK-801 is use-dependent, meaning the channel must first be opened by the binding of both glutamate and a co-agonist for MK-801 to gain access to its binding site.
Quantitative Comparison of In Vitro and In Vivo Effects
Direct comparative data for all parameters are limited due to the differing pharmacokinetic profiles of the two compounds. The following tables summarize available data, noting the distinct experimental conditions.
Table 1: Receptor Binding and In Vitro Potency
| Parameter | This compound | MK-801 | Reference(s) |
| Binding Site | Glycine co-agonist site (GluN1) | PCP site (within ion channel) | [1][3] |
| Ki | ~79 nM (vs. [³H]glycine in rat brain membranes) | ~37.2 nM (in rat brain membranes) | [1][2][3] |
| Antagonism Type | Competitive | Non-competitive, Uncompetitive | [2][3] |
Table 2: Comparative Behavioral Effects (Anxiolytic Activity)
| Behavioral Test | This compound (Dose) | MK-801 (Dose) | Effect | Reference(s) |
| Social Interaction | Significant increase | Significant increase | Anxiolytic-like | [4] |
| Elevated Plus Maze | Significant increase in open arm time | Significant increase in open arm time | Anxiolytic-like | [4] |
| Conditioned Conflict | 100 & 173 mg/kg | 0.03 mg/kg | Significant disinhibition | [4] |
Table 3: Anticonvulsant and Neuroprotective Effects (from separate studies)
| Effect | This compound | MK-801 | Reference(s) |
| Anticonvulsant Activity | Potent anticonvulsant when administered i.c.v. in mice. | Potent anticonvulsant after systemic (i.p.) administration in various seizure models. | [1][5] |
| Neuroprotection | Reduced NMDA-induced neuronal injury in rat cortical cell cultures. | Prevents excitotoxic neuronal degeneration in vivo after systemic (i.p.) administration. | [2][5] |
Pharmacokinetic Profiles: The Blood-Brain Barrier Divide
A critical point of differentiation between 5,7-DCKA and MK-801 is their ability to penetrate the central nervous system (CNS) following systemic administration.
This compound is largely excluded from the brain by the blood-brain barrier (BBB).[4] This necessitates direct administration into the CNS (e.g., intracerebroventricularly) to study its central effects, which limits its therapeutic potential as a systemically administered drug.
MK-801 , in contrast, is lipophilic and readily crosses the BBB, achieving significant concentrations in the brain after systemic administration.[5] This property has made it a widely used tool for in vivo studies of NMDA receptor function in the CNS.
Experimental Protocols
Radioligand Binding Assay for the Glycine Site
This protocol is adapted for determining the affinity of a compound like 5,7-DCKA for the glycine binding site on the NMDA receptor.
-
Tissue Preparation: Homogenize rat cortical tissue in a suitable buffer (e.g., 50 mM Tris-acetate, pH 7.4). Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands.
-
Assay Incubation: In a final volume of 500 µL, incubate the washed membranes with a fixed concentration of a radiolabeled glycine site ligand (e.g., [³H]glycine or a suitable antagonist radioligand) and varying concentrations of the test compound (5,7-DCKA).
-
Separation: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vivo Neuroprotection Assay (Excitotoxicity Model)
This protocol describes a general method to assess the neuroprotective effects of NMDA receptor antagonists against excitotoxic insults.
-
Animal Preparation: Anesthetize adult rats or mice and place them in a stereotaxic frame.
-
Excitotoxin Injection: Infuse an excitotoxin, such as NMDA or quinolinic acid, directly into a specific brain region (e.g., striatum or hippocampus) to induce localized neuronal death.
-
Antagonist Administration:
-
For MK-801 , administer the compound systemically (e.g., i.p.) at a predetermined time before or after the excitotoxin injection.
-
For 5,7-DCKA , due to its poor BBB permeability, administer it directly into the CNS (e.g., i.c.v.) prior to the excitotoxin challenge.
-
-
Post-operative Care and Perfusion: Allow the animals to recover for a set period (e.g., 7 days). Then, deeply anesthetize the animals and perfuse them transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Histological Analysis: Remove the brains, post-fix, and section them. Stain the sections with a marker for neuronal viability (e.g., Nissl stain) or a marker for neurodegeneration (e.g., Fluoro-Jade).
-
Quantification: Quantify the extent of the lesion or the number of surviving neurons in the targeted brain region and compare between treatment groups.
Summary and Conclusion
5,7-Dichlorokynurenic acid and MK-801 are both potent antagonists of the NMDA receptor but operate through distinct molecular mechanisms.
-
5,7-DCKA is a valuable research tool for in vitro studies or in vivo experiments requiring direct CNS administration to selectively probe the role of the glycine co-agonist site. Its competitive nature allows for nuanced investigations of receptor modulation.
-
MK-801 serves as a robust tool for in vivo studies in animal models due to its ability to cross the blood-brain barrier and its potent, non-competitive channel-blocking activity. It is widely used to model psychosis and to study the systemic effects of NMDA receptor blockade.
The choice between these two compounds should be guided by the specific research question, the desired mechanism of antagonism, and the experimental model being employed. The profound difference in their pharmacokinetic profiles, particularly their ability to access the CNS, is the most critical factor in experimental design.
References
- 1. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facilitated brain uptake of 4-chlorokynurenine and conversion to 7-chlorokynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On The Rate and Extent of Drug Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Specificity of 5,7-Dichlorokynurenic Acid Sodium Salt: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of 5,7-Dichlorokynurenic acid sodium salt (5,7-DCKA) with other NMDA receptor antagonists. The following sections detail its binding profile and functional activity, supported by experimental data and protocols.
5,7-Dichlorokynurenic acid (5,7-DCKA) is a potent and selective competitive antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Its high affinity and specificity make it a valuable tool for investigating the role of the NMDA receptor glycine site in various physiological and pathological processes. This guide assesses the in vitro specificity of 5,7-DCKA by comparing its binding affinity and functional antagonism with other known glycine site antagonists.
Comparative Analysis of Binding Affinity and Potency
The specificity of 5,7-DCKA is best understood by comparing its binding affinity (Ki) or inhibitory concentration (IC50/KB) for the NMDA receptor glycine site with its affinity for other receptors, particularly other glutamate receptor subtypes like AMPA and kainate receptors.
| Compound | Primary Target | Ki / KB (nM) for NMDA Glycine Site | IC50 (µM) for other Receptors | Fold Selectivity (NMDA Glycine Site vs. Other) |
| 5,7-Dichlorokynurenic acid (5,7-DCKA) | NMDA Receptor Glycine Site | 79 (Ki)[3], 65 (KB)[1] | >10 (AMPA)[2], >10 (Kainate)[2] | >126 (vs. AMPA/Kainate)[2], 509-fold more potent vs. kainate than the prototype 7-CKA[1] |
| 7-Chlorokynurenic acid (7-CKA) | NMDA Receptor Glycine Site | 560 (IC50) | 169 (NMDA glutamate site), 153 (Quisqualate), >1000 (Kainate) | ~302 (vs. NMDA glutamate site), ~273 (vs. Quisqualate), >1785 (vs. Kainate) |
| L-695,902 | NMDA Receptor Glycine Site | 2600 (Kb) | Not specified | Not specified |
| ACEA-1021 | NMDA Receptor Glycine Site | Not specified | Not specified | Described as a highly selective glycine site antagonist. |
| LY-294,619 | NMDA Receptor Glycine Site | Not specified | Not specified | Information not readily available. |
Note: Ki (inhibitor constant), KB (equilibrium dissociation constant for an antagonist), and IC50 (half-maximal inhibitory concentration) are all measures of antagonist potency. Fold selectivity is calculated where data is available.
Signaling Pathways and Experimental Workflow
To assess the specificity of NMDA receptor antagonists like 5,7-DCKA, a series of in vitro experiments are typically performed. These assays aim to determine the compound's binding affinity for its intended target and its functional effect on receptor activity, while also evaluating its interaction with potential off-target receptors.
NMDA Receptor Signaling Pathway
The above diagram illustrates the activation of the NMDA receptor by its co-agonists, glutamate and glycine, leading to calcium influx and downstream signaling. 5,7-DCKA acts by competitively inhibiting the binding of glycine to the GluN1 subunit, thereby preventing receptor activation.
Experimental Workflow for Specificity Assessment
This workflow outlines the typical steps involved in characterizing the in vitro specificity of a compound like 5,7-DCKA, from initial binding assays to functional validation and selectivity profiling.
Logical Relationship of 5,7-DCKA Binding
This diagram visually represents the high-affinity interaction of 5,7-DCKA with its primary target, the NMDA receptor glycine site, and its significantly lower affinity for off-target AMPA and kainate receptors, highlighting its specificity.
Experimental Protocols
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the Ki of 5,7-DCKA and its alternatives for the NMDA receptor glycine site.
Materials:
-
Rat cortical membranes
-
[³H]Glycine (radioligand)
-
5,7-DCKA and other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]Glycine, and varying concentrations of the unlabeled test compound (e.g., 5,7-DCKA).
-
Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific [³H]Glycine binding) and calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Voltage-Clamp Electrophysiology
This technique measures the ion flow across the cell membrane in response to receptor activation, allowing for the functional characterization of antagonists.
Objective: To determine the functional potency (KB) of 5,7-DCKA and its alternatives in inhibiting NMDA receptor-mediated currents.
Materials:
-
Cultured neurons or oocytes expressing NMDA receptors
-
Patch-clamp rig with amplifier and data acquisition system
-
External and internal recording solutions
-
NMDA and glycine (agonists)
-
5,7-DCKA and other test compounds
Procedure:
-
Cell Preparation: Prepare cultured neurons or oocytes expressing the desired NMDA receptor subtypes.
-
Recording Setup: Establish a whole-cell patch-clamp recording from a single cell.
-
Baseline Recording: Perfuse the cell with an external solution containing a fixed concentration of NMDA and glycine to elicit a stable baseline inward current.
-
Antagonist Application: Co-apply varying concentrations of the antagonist (e.g., 5,7-DCKA) with the agonists.
-
Data Acquisition: Record the inhibition of the NMDA receptor-mediated current at each antagonist concentration.
-
Data Analysis: Construct a concentration-response curve and fit the data to determine the IC50 or KB value for the antagonist.
Conclusion
The available in vitro data consistently demonstrate that this compound salt is a highly potent and selective antagonist of the NMDA receptor glycine site. Its significantly lower affinity for other glutamate receptor subtypes, such as AMPA and kainate receptors, underscores its specificity. When compared to other glycine site antagonists like 7-Chlorokynurenic acid, 5,7-DCKA exhibits a superior affinity for the target site. This high degree of specificity makes 5,7-DCKA an invaluable pharmacological tool for elucidating the specific roles of the NMDA receptor glycine site in neuronal function and disease.
References
- 1. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kynurenic acid analogues with improved affinity and selectivity for the glycine site on the N-methyl-D-aspartate receptor from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of 5,7-Dichlorokynurenic Acid Sodium Salt's Antagonistic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antagonistic properties of 5,7-Dichlorokynurenic acid sodium salt (5,7-DCKA) with other known NMDA receptor antagonists. The information presented is collated from independent research to assist in the evaluation of this compound for neuroscience research and drug development.
Comparative Analysis of NMDA Receptor Glycine Site Antagonists
5,7-Dichlorokynurenic acid (5,7-DCKA) is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the strychnine-insensitive glycine binding site.[1] Its antagonistic properties have been independently verified in numerous studies. This section compares the binding affinity (Ki) and functional inhibition (IC50) of 5,7-DCKA with other well-characterized glycine site antagonists, namely 7-Chlorokynurenic acid (7-CKA) and Gavestinel (GVN).
| Compound | Binding Affinity (Ki) vs. [3H]glycine | Functional Inhibition (IC50) | Experimental System | Reference |
| 5,7-Dichlorokynurenic acid (5,7-DCKA) | 79 nM | 3.42 (ratio of peak to plateau current inhibition) | Cultured rat cerebrocortical cells | [1][2] |
| 7-Chlorokynurenic acid (7-CKA) | 560 nM | Not specified in direct comparison | Rat cortical slices | [3] |
| Gavestinel (GVN) | 5.6 nM (vs. [3H]DCKA) | Not specified in direct comparison | Rat cerebral cortex membranes | [4] |
Note: The data presented in this table are compiled from different studies. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Experimental Protocols for Verification
The antagonistic properties of 5,7-DCKA and other NMDA receptor antagonists are typically verified through radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay
This method is used to determine the binding affinity of a compound to the glycine site of the NMDA receptor.
Objective: To determine the inhibition constant (Ki) of the test compound by measuring its ability to displace a radiolabeled ligand (e.g., [3H]glycine or [3H]DCKA) from the receptor.
Materials:
-
Rat cortical membranes (source of NMDA receptors)
-
Radioligand ([3H]glycine or [3H]5,7-dichlorokynurenic acid)
-
Test compound (5,7-DCKA or other antagonists)
-
Assay buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold buffer and centrifuge to isolate the crude synaptic membrane fraction.
-
Binding Reaction: In a reaction tube, combine the cortical membranes, the radioligand at a fixed concentration, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Electrophysiological Analysis (Whole-Cell Patch-Clamp)
This technique is used to measure the functional antagonism of the compound on NMDA receptor-mediated currents in neurons.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound by measuring the reduction in NMDA-evoked currents.
Materials:
-
Cultured neurons (e.g., rat cerebrocortical or hippocampal neurons)
-
Patch-clamp rig (microscope, micromanipulator, amplifier)
-
Glass micropipettes
-
External and internal pipette solutions
-
NMDA and glycine (agonists)
-
Test compound (5,7-DCKA or other antagonists)
Procedure:
-
Cell Preparation: Plate and culture primary neurons on coverslips.
-
Patch-Clamp Recording:
-
Place a coverslip with cultured neurons in a recording chamber on the microscope stage.
-
Using a micromanipulator, approach a neuron with a glass micropipette filled with internal solution to form a high-resistance seal (gigaohm seal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Current Measurement:
-
Voltage-clamp the neuron at a holding potential (e.g., -60 mV).
-
Apply a solution containing NMDA and glycine to evoke an inward current through the NMDA receptors.
-
Once a stable baseline current is established, co-apply the agonists with increasing concentrations of the test compound.
-
-
Data Analysis:
-
Measure the peak and steady-state (plateau) amplitude of the NMDA-evoked currents in the absence and presence of different concentrations of the antagonist.
-
Plot the percentage of current inhibition against the antagonist concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow for Antagonist Verification
The following diagram illustrates a typical workflow for the independent verification of an NMDA receptor antagonist's properties.
Caption: Experimental workflow for verifying NMDA receptor antagonist properties.
NMDA Receptor Signaling Pathway and Site of Antagonism
The diagram below illustrates the NMDA receptor signaling pathway and highlights the site of action for glycine antagonists like 5,7-DCKA.
Caption: NMDA receptor signaling pathway and the antagonistic action of 5,7-DCKA.
References
- 1. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of five glycine site antagonists on NMDA receptor desensitisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]5,7-dichlorokynurenic acid recognizes two binding sites in rat cerebral cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Blood-Brain Barrier: A Comparative Analysis of Kynurenic Acid Derivatives' Pharmacokinetics
For researchers, scientists, and drug development professionals, the quest to effectively deliver neuroprotective agents to the brain is a paramount challenge. Kynurenic acid (KYNA), an endogenous tryptophan metabolite, holds significant therapeutic promise due to its neuroprotective properties. However, its clinical utility is hampered by poor penetration of the blood-brain barrier (BBB). This guide provides a comparative analysis of the pharmacokinetics of various KYNA derivatives, offering insights into strategies designed to overcome this critical hurdle.
This analysis synthesizes available experimental data on several key KYNA analogues and prodrugs, focusing on their absorption, distribution, metabolism, and excretion (ADME) profiles. The objective is to furnish a clear, data-driven comparison to inform future research and development in this vital area of neurotherapeutics.
The Kynurenine Pathway: A Source of Neuroactive Compounds
Kynurenic acid is a key metabolite in the kynurenine pathway, the primary route of tryptophan degradation. This pathway generates a number of neuroactive compounds, some with neuroprotective effects like KYNA, and others with neurotoxic potential. Understanding this pathway is crucial for contextualizing the development of KYNA derivatives.
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic data for selected kynurenic acid derivatives. The primary goal in developing these compounds is to improve upon the poor BBB penetration of the parent molecule, KYNA.
| Compound | Animal Model | Dose & Route | Cmax | Tmax | AUC | Bioavailability | Key Findings & Citations |
| KA-1 (N-(2-N,N-dimethylaminoethyl)-4-oxo-1H-quinoline-2-carboxamide hydrochloride) | Rat | 10 mg/kg, i.v. | ~4 µg/mL (serum) | 5 min (serum) | 185.3 ± 22.1 µgmin/mL (serum) | N/A (i.v.) | Resulted in lower elevation of KYNA in the trigeminal nucleus caudalis compared to KA-2.[1] |
| KA-2 (N-(2-N-pyrrolidinylethyl)-4-oxo-1H-quinoline-2-carboxamide hydrochloride) | Rat | 10 mg/kg, i.v. | ~1 µg/mL (serum) | 5 min (serum) | 49.8 ± 5.7 µgmin/mL (serum) | N/A (i.v.) | Led to a more pronounced and sustained elevation of KYNA in the trigeminal nucleus caudalis than KA-1, suggesting better CNS delivery or conversion.[1] |
| SZR-72 (2-(2-N,N-dimethylaminoethylamine-1-carbonyl)-1H-quinolin-4-one hydrochloride) | Piglet | 170 mg/kg bolus, i.v. | ~100 µmol/L (serum) | 1 h (serum) | N/A | N/A (i.v.) | Achieved high serum concentrations and significantly increased serum KYNA levels.[2] |
| SZR-104 (N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide) | In vitro BBB model | N/A | N/A | N/A | N/A | N/A | Demonstrated significantly higher permeability across an in vitro BBB model compared to KYNA.[3] |
| 7-Cl-KYNA Prodrugs (Ester conjugates with glucose/galactose) | Mouse | i.p. | N/A | N/A | N/A | N/A | Ester prodrugs were effective in protecting against NMDA-induced seizures after systemic administration, indicating successful BBB penetration and conversion to the active 7-Cl-KYNA.[4] |
N/A: Not Available in the cited literature.
Experimental Protocols
A generalized workflow for the pharmacokinetic analysis of kynurenic acid derivatives is outlined below. Specific details for the cited studies are provided in the subsequent sections.
References
- 1. Synthesis, pharmacokinetics and anticonvulsant activity of 7-chlorokynurenic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Kynurenic Acid Inhibits the Electrical Stimulation Induced Elevated Pituitary Adenylate Cyclase-Activating Polypeptide Expression in the TNC - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 5,7-Dichlorokynurenic acid sodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 5,7-Dichlorokynurenic acid sodium. While this compound is not classified as hazardous under current regulations, its potent biological activity as a selective NMDA receptor antagonist necessitates careful handling to minimize occupational exposure. The following procedural guidance is designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to prevent skin and eye contact. Although the compound is non-hazardous, its fine powder form presents a potential inhalation risk.
| PPE Component | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from airborne powder and splashes. |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact with the compound. |
| Body Protection | Standard laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Not generally required for small quantities handled with appropriate engineering controls. A dust mask (e.g., N95) may be considered if weighing larger quantities in an open environment. | Minimizes inhalation of airborne powder. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will minimize exposure and ensure operational safety.
-
Preparation :
-
Designate a specific area for handling the compound, preferably within a fume hood or on a bench with good ventilation.
-
Ensure all necessary PPE is clean and readily available.
-
Have spill cleanup materials (e.g., absorbent pads, labeled waste bags) accessible.
-
-
Weighing and Aliquoting :
-
Perform weighing and aliquoting of the powder in a chemical fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Use anti-static weigh boats or paper to prevent the powder from adhering to surfaces.
-
Handle the compound gently to avoid creating dust.
-
-
Solution Preparation :
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Cap and vortex or sonicate the vial to ensure complete dissolution.
-
-
Post-Handling :
-
Thoroughly clean the work area with a damp cloth or paper towel to remove any residual powder.
-
Dispose of all contaminated disposables (e.g., weigh boats, pipette tips, gloves) in a designated waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and its associated waste is crucial for environmental safety.
-
Solid Waste :
-
Liquid Waste :
-
Aqueous solutions of this compound can typically be disposed of down the sanitary sewer with copious amounts of water, provided the concentration is low and it does not contain other hazardous materials.[3][4]
-
Always consult and adhere to your local and institutional regulations regarding sewer disposal.[1] If in doubt, collect liquid waste in a labeled container for chemical waste pickup.
-
Caption: Safe handling workflow for this compound.
References
- 1. sfasu.edu [sfasu.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
